molecular formula C9H9N3O2 B2901505 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 90349-23-8

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2901505
CAS No.: 90349-23-8
M. Wt: 191.19
InChI Key: UWWGTDIBDPROEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a rigid, planar N-heterocyclic system recognized for its significant versatility in medicinal chemistry . The structure is engineered for further functionalization, with the carboxylic acid group at the 3-position serving as a crucial handle for synthetic derivatization, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies . The core pyrazolo[1,5-a]pyrimidine structure is a foundational building block in the design of selective enzyme inhibitors . Notably, this scaffold is a key structural component of Dorsomorphin (Compound C), a well-known first-in-class selective inhibitor of AMP-activated protein kinase (AMPK) . Researchers are actively developing novel analogues based on this scaffold to design highly selective inhibitors targeting various kinases . The 5,7-dimethyl substitution pattern on the pyrimidine ring, in particular, has been identified as significant for synthetic chemistry, sometimes requiring specialized catalytic systems like Pd2dba3/S-Phos for successful cross-coupling reactions at sterically hindered positions . This product is provided for research applications only. It is intended for use in laboratory settings by qualified professionals. This compound is strictly for research use and is not approved for diagnostic, therapeutic, veterinary, or human use.

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(2)12-8(11-5)7(4-10-12)9(13)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWGTDIBDPROEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972218
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5677-29-2, 90349-23-8
Record name 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities and synthetic accessibility.[1] This guide provides a comprehensive technical overview of a robust and widely adopted pathway for the synthesis of this compound, a key building block for the development of novel therapeutics, including potent kinase inhibitors and ligands for neuroinflammation imaging.[2][3] We will dissect the strategic choices behind the synthesis, provide detailed, field-proven experimental protocols, and explore the underlying reaction mechanisms that ensure a reliable and efficient outcome.

The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that act as purine analogues, enabling them to interact with a wide array of biological targets.[4] Their rigid, planar structure and the synthetic versatility that allows for modification at multiple positions make them ideal scaffolds for drug discovery.[1] Derivatives have demonstrated significant potential as anti-inflammatory, antianxiety, and anticancer agents, particularly as inhibitors of protein kinases which are crucial regulators in cellular signaling pathways.[2][5] The title compound, this compound, serves as a pivotal intermediate, with the carboxylic acid moiety at the 3-position providing a critical handle for further functionalization, such as amidation, to generate libraries of bioactive molecules.[6]

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent.[7] This strategy is the most frequently employed due to its efficiency in constructing the fused bicyclic system.[7]

Our retrosynthetic analysis for this compound identifies two primary synthons:

  • A 5-aminopyrazole bearing a carboxylate group at the 4-position. This component provides the pyrazole ring and the C3-carboxylic acid of the final product. Ethyl 5-amino-1H-pyrazole-4-carboxylate is an ideal, commercially available starting material.

  • A β-diketone to form the pyrimidine ring. To install the required methyl groups at the 5- and 7-positions, acetylacetone (2,4-pentanedione) is the logical and most efficient reagent.

The overall forward synthesis, therefore, involves a two-step process: a cyclocondensation reaction to form the core structure with an ester at the 3-position, followed by saponification (hydrolysis) to yield the final carboxylic acid.

Overall Synthesis Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification A Ethyl 5-amino-1H- pyrazole-4-carboxylate C Ethyl 5,7-dimethylpyrazolo[1,5-a] pyrimidine-3-carboxylate A->C Acetic Acid (cat.) Reflux B Acetylacetone (2,4-Pentanedione) B->C Acetic Acid (cat.) Reflux D 5,7-Dimethylpyrazolo[1,5-a] pyrimidine-3-carboxylic acid C->D NaOH or LiOH H₂O/EtOH, Reflux

Caption: High-level overview of the two-step synthesis pathway.

Mechanistic Insights: The Engine of Ring Formation

The cornerstone of this synthesis is the acid-catalyzed cyclocondensation reaction. The 5-aminopyrazole acts as a bidentate nucleophile, while the acetylacetone provides the 1,3-bielectrophilic centers required for ring closure.

  • Initial Nucleophilic Attack: The exocyclic 5-amino group of the pyrazole, being the more nucleophilic nitrogen, initiates the reaction by attacking one of the protonated carbonyl carbons of acetylacetone.

  • Hemiaminal Formation & Dehydration: This attack forms a hemiaminal intermediate, which rapidly dehydrates under the acidic and heated conditions to yield a vinylogous amide (an enaminone intermediate).

  • Intramolecular Cyclization (Annulation): The endocyclic nitrogen of the pyrazole (N1) then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

  • Final Dehydration & Aromatization: A subsequent dehydration step from this second cyclic intermediate results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Cyclocondensation Reaction Mechanism

G A 5-Aminopyrazole Derivative C Initial Adduct (Hemiaminal) A->C Nucleophilic Attack (from -NH2) B Acetylacetone (Protonated) B->C D Enaminone Intermediate C->D - H₂O (Dehydration) E Cyclized Intermediate D->E Intramolecular Attack (from N1) F Final Product (Aromatic Core) E->F - H₂O (Final Dehydration)

Caption: The stepwise mechanism of the core ring-forming reaction.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and high yield.

Step 1: Synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

This procedure details the critical cyclocondensation reaction. The use of glacial acetic acid as both the solvent and catalyst is a common and effective choice, driving the reaction towards completion.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (5-10 volumes) to dissolve the starting material. To this solution, add acetylacetone (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (10-20 volumes) with stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the product as a white or off-white solid.[8]

Step 2: Saponification to this compound

This step converts the ethyl ester intermediate into the final target carboxylic acid through base-catalyzed hydrolysis.

Protocol:

  • Reaction Setup: Suspend the ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification & Isolation: Slowly acidify the aqueous solution to a pH of 3-4 by the dropwise addition of cold 2M hydrochloric acid (HCl) with vigorous stirring. A precipitate of the carboxylic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final this compound.[6]

Data Summary and Optimization

StepKey ReactantsReagents & ConditionsProductTypical Yield
1 Ethyl 5-amino-1H-pyrazole-4-carboxylate, AcetylacetoneGlacial Acetic Acid, Reflux (118 °C), 4-6hEthyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate80-90%
2 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateNaOH (aq), EtOH/H₂O, Reflux (80-90 °C), 2-4hThis compound>90%

Process Optimization Insights:

  • Microwave-Assisted Synthesis: For rapid library synthesis or process intensification, microwave-assisted organic synthesis (MAOS) can be employed.[3] The cyclocondensation step, in particular, can be accelerated dramatically, often reducing reaction times from hours to minutes while maintaining high yields.[9] This is achieved by heating a solvent-free mixture of the reactants or using a high-boiling solvent like DMF under microwave irradiation.[3][9]

  • Alternative Condensation Reagents: While acetic acid is standard, other catalysts like pyridine have also been reported for similar cyclocondensation reactions, which may be beneficial depending on the specific substrates.[4]

Conclusion

The synthesis of this compound is a well-established and highly efficient process rooted in fundamental heterocyclic chemistry. The two-step sequence involving a cyclocondensation followed by saponification provides a reliable and scalable route to this valuable synthetic intermediate. By understanding the underlying mechanisms and key experimental parameters, researchers can confidently produce this scaffold, enabling the continued exploration and development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics for a range of human diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1] This guide focuses on a specific derivative, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No: 90349-23-8), a molecule of significant interest for drug discovery and development. Its potential applications span from being a crucial building block in the synthesis of novel kinase inhibitors for treating inflammatory diseases and cancers to its use in agrochemical research.[2][3]

A comprehensive understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals. These properties govern its behavior in biological systems, influence its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, alongside field-proven, step-by-step experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical parameters of a drug candidate like this compound dictate its "drug-likeness" and potential for clinical success. While experimental data for this specific molecule is not extensively published, we can compile its known identifiers and predicted properties to guide initial research efforts.

graph "Chemical_Structure" {
    layout=neato;
    node [shape=none, margin=0];
    mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=744038&t=l", label=""];
    caption [label="Figure 1: Chemical Structure of this compound", fontsize=10, fontcolor="#202124"];
}

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 90349-23-8--INVALID-LINK--
Molecular Formula C₉H₉N₃O₂--INVALID-LINK--
Molecular Weight 191.19 g/mol --INVALID-LINK--
Predicted XLogP3 0.7--INVALID-LINK--
Predicted Density 1.43 g/cm³--INVALID-LINK--
Appearance Solid--INVALID-LINK--

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, the following section details robust, step-by-step protocols for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment. Impurities typically lead to a depression and broadening of the melting point range.

Methodology: Capillary Melting Point Apparatus

digraph "Melting_Point_Determination" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

**Step-by-Step Protocol:** 1. **Sample Preparation:** * Ensure the sample of this compound is completely dry. * Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula. * Take a capillary tube, sealed at one end, and tap the open end into the powdered sample to introduce a small amount of the compound. * Gently tap the bottom of the capillary tube on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm. 2. **Measurement:** * Place the packed capillary tube into the heating block of a melting point apparatus. * For an initial determination, heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a rough estimate. * Allow the apparatus to cool significantly below the estimated melting point. * Prepare a new capillary with the sample and place it in the apparatus. * Heat the block again, but at a slower rate (approximately 1-2°C per minute) as the temperature approaches the previously estimated melting point. * Carefully observe the sample through the magnifying lens. 3. **Data Recording:** * Record the temperature at which the first drop of liquid appears (the beginning of the melting range). * Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). * The melting point is reported as this range. For a pure compound, this range should be narrow, typically less than 2°C. #### **2. Aqueous Solubility Determination** Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is considered the "gold standard"for determining thermodynamic (or equilibrium) solubility. **Methodology: Shake-Flask Method**
"width: 760px;"> ```dot digraph "Solubility_Determination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; prep1 [label="Add excess solid compound to a known volume of aqueous buffer (e.g., PBS)"]; } subgraph "cluster_equilibration" { label="Equilibration"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; equil1 [label="Agitate at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours)"]; equil2 [label="Ensure saturation is reached"]; equil1 -> equil2; } subgraph "cluster_analysis" { label="Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; analysis1 [label="Separate undissolved solid (centrifugation/filtration)"]; analysis2 [label="Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC, UV-Vis)"]; analysis3 [label="Compare to a standard curve"]; analysis1 -> analysis2 -> analysis3; } prep1 -> equil1 [lhead=cluster_equilibration]; equil2 -> analysis1 [lhead=cluster_analysis]; }

Figure 3: Workflow for Shake-Flask Solubility Determination

Step-by-Step Protocol:

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

    • Add an excess amount of solid this compound to a known volume of the PBS in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.[4]

  • Equilibration:

    • Place the vial in a shaker bath or on a rotator at a constant temperature (e.g., 25°C or 37°C) to simulate physiological conditions.

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtering the solution through a 0.45 µm filter.[5]

    • Quantify the concentration of the dissolved compound in the clear supernatant. High-performance liquid chromatography (HPLC) with UV detection is a common and accurate method for this.

    • Prepare a standard curve of the compound at known concentrations to accurately determine the concentration of the saturated solution.

    • The determined concentration is the thermodynamic solubility of the compound under the specified conditions.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule with acidic or basic functional groups, the pKa values determine its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

```dot digraph "pKa_Determination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Derivatives of this scaffold have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and anxiolytic agents.[3][4][5] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action of a specific derivative, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. While the precise mechanism of this particular compound is not yet fully elucidated in publicly available literature, this guide will leverage the known biological activities of the broader pyrazolo[1,5-a]pyrimidine class to propose a rational, multi-pronged experimental approach to uncover its molecular targets and downstream signaling effects. This document will detail the necessary experimental workflows, from initial target identification to in-depth cellular and biochemical validation, providing a roadmap for a thorough mechanistic investigation.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile synthesis and broad spectrum of biological activities.[2] The structural rigidity of the fused ring system, combined with the numerous sites for chemical modification, allows for the fine-tuning of physicochemical properties and biological target specificity.[1]

Commercially successful drugs and clinical candidates containing the pyrazolo[1,5-a]pyrimidine scaffold, such as the sedative-hypnotic agents Zaleplon and Indiplon, underscore the therapeutic potential of this chemical class.[1][2] The diverse bioactivities reported for derivatives of this scaffold suggest that they can interact with a variety of biological targets, including but not limited to:

  • Kinases: Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.[5][6][7]

  • G-Protein Coupled Receptors (GPCRs): The anxiolytic properties of some derivatives suggest potential modulation of GPCRs in the central nervous system.[4]

  • Enzymes: The scaffold has been incorporated into inhibitors of enzymes such as phosphodiesterases (PDEs) and dihydrofolate reductase.[2]

Given the established precedent for kinase inhibition within this class of compounds, a primary hypothesis for the mechanism of action of this compound is the modulation of one or more protein kinases.

Proposed Research Workflow for Mechanism of Action Elucidation

The following section outlines a comprehensive, step-by-step experimental plan to systematically investigate the mechanism of action of this compound.

workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation cluster_pathway Phase 3: Pathway Analysis cluster_invivo Phase 4: In Vivo Confirmation a Phenotypic Screening d Biochemical Assays a->d Identify Bioactivity b Affinity-Based Target ID b->d Isolate Binding Partners c Computational Prediction c->d Predict Targets e Cell-Based Target Engagement d->e Confirm Direct Inhibition f Phosphoproteomics e->f Validate in Cellular Context g Western Blotting f->g Identify Downstream Effects h Gene Expression Analysis g->h Confirm Pathway Modulation i Animal Models of Disease h->i Assess Therapeutic Efficacy

Figure 1: A proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Target Discovery

The initial phase focuses on identifying the primary biological target(s) of this compound.

2.1.1. Phenotypic Screening

A broad phenotypic screen across a panel of well-characterized cell lines (e.g., NCI-60) can provide initial clues about the compound's biological activity. This can help to identify specific cancer types or cellular processes that are particularly sensitive to the compound.

2.1.2. Affinity-Based Target Identification

This is a direct approach to isolate the binding partners of the compound.

Protocol: Immobilization and Affinity Chromatography

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The carboxylic acid moiety is a convenient handle for such modification.

  • Preparation of Cell Lysate: Grow a responsive cell line to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the pre-cleared cell lysate with the immobilized compound. As a negative control, incubate a separate aliquot of lysate with beads conjugated to a non-binding control molecule.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins using a competitive inhibitor, a change in pH, or a denaturing buffer.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

2.1.3. Computational Target Prediction

In silico methods can be used to predict potential targets based on the chemical structure of the compound. Molecular docking simulations can be performed against a library of known protein structures, particularly kinases, to identify potential binding partners with favorable binding energies.

Phase 2: Target Validation

Once a list of putative targets is generated, it is crucial to validate these interactions.

2.2.1. Biochemical Assays

Direct enzymatic assays are the gold standard for confirming target inhibition.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant purified kinase, appropriate substrate, ATP, and this compound at various concentrations.

  • Assay Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Plot the kinase activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B800
Kinase C>10,000

2.2.2. Cell-Based Target Engagement Assays

These assays confirm that the compound can bind to its target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve.

Phase 3: Downstream Pathway Analysis

After validating the direct target, the next step is to elucidate the downstream signaling consequences of target engagement.

pathway cluster_pathway Hypothetical Signaling Pathway Compound 5,7-Dimethylpyrazolo[1,5-a] pyrimidine-3-carboxylic acid KinaseA Kinase A Compound->KinaseA Inhibits Substrate1 Substrate 1 KinaseA->Substrate1 Phosphorylates Substrate2 Substrate 2 KinaseA->Substrate2 Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Substrate1->CellularResponse Substrate2->CellularResponse

Figure 2: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

2.3.1. Phosphoproteomics

A global analysis of changes in protein phosphorylation can provide an unbiased view of the signaling pathways affected by the compound. This involves treating cells with the compound, digesting the proteome, enriching for phosphopeptides, and analyzing by LC-MS/MS.

2.3.2. Western Blotting

This technique can be used to confirm the changes in phosphorylation of specific proteins identified in the phosphoproteomics screen or known to be downstream of the target kinase.

2.3.3. Gene Expression Analysis

Microarray or RNA-sequencing can be used to assess changes in gene expression following compound treatment, providing insights into the longer-term cellular response.

Phase 4: In Vivo Confirmation

The final step is to validate the mechanism of action in a relevant in vivo model.

Protocol: Xenograft Mouse Model

  • Model System: If the compound has shown anti-proliferative activity against a specific cancer cell line, a xenograft model can be established by implanting these cells into immunocompromised mice.

  • Treatment: Once tumors are established, treat the mice with this compound or a vehicle control.

  • Efficacy Assessment: Monitor tumor growth over time.

  • Pharmacodynamic (PD) Studies: At the end of the study, collect tumor tissue and analyze the phosphorylation status of the target kinase and its downstream substrates to confirm target engagement and pathway modulation in vivo.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the in-depth characterization of the mechanism of action of this compound. By combining unbiased discovery approaches with rigorous biochemical and cellular validation, researchers can confidently identify the molecular target(s) and elucidate the downstream signaling pathways modulated by this compound. This knowledge is critical for its further development as a potential therapeutic agent. The diverse biological activities associated with the pyrazolo[1,5-a]pyrimidine scaffold suggest that a thorough investigation into the mechanism of this specific derivative is a worthwhile endeavor with the potential to uncover novel biology and therapeutic opportunities.

References

An In-depth Technical Guide to Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS No. 25940-35-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound identified by CAS number 25940-35-6. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas, most notably in oncology.[1][2][3] This document, intended for researchers and drug development professionals, delves into the core chemical and physical properties of this molecule, outlines established synthetic pathways, and explores its burgeoning role in modern pharmacology, particularly as a versatile intermediate for the synthesis of targeted kinase inhibitors.[4][5] The guide will detail specific mechanisms of action, supported by pathway diagrams and experimental protocols, to provide a holistic understanding of its scientific and therapeutic value.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system, is a cornerstone in the design of bioactive molecules.[1] Its rigid, planar structure and the presence of multiple hydrogen bond acceptors make it an ideal scaffold for interacting with biological targets, particularly the ATP-binding pockets of protein kinases.[6] Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, in particular, serves as a crucial building block, with its carboxylic acid group offering a reactive handle for diverse chemical modifications and the development of extensive compound libraries.[5]

Derivatives of this core structure have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Notably, several approved drugs and clinical candidates for cancer treatment, such as Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance.[3][6][7] This guide will focus specifically on the parent carboxylic acid, providing the foundational knowledge required to leverage its potential in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is essential for its application in synthesis and drug design.

Chemical Structure

The molecule consists of a fused pyrazole and pyrimidine ring system, with a carboxylic acid group substituted at the 3-position of the pyrazole ring.

IUPAC Name: pyrazolo[1,5-a]pyrimidine-3-carboxylic acid[8] Molecular Formula: C₇H₅N₃O₂[8] Molecular Weight: 163.13 g/mol [8]

Physicochemical Data

The following table summarizes key physicochemical properties, crucial for experimental design, including solubility and formulation considerations.

PropertyValueReference
Physical Form Solid, light brown solid[5][9]
Melting Point 275-280 °C[9]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 4[8]
Rotatable Bonds 1[8]
Topological Polar Surface Area (TPSA) 67.5 Ų[8]
logP -0.1[8]
Storage Temperature 2-8°C[9]

Synthesis and Methodologies

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with several versatile methods available to researchers. The choice of synthetic route is often dictated by the desired substitution patterns and the availability of starting materials.

General Synthetic Strategies

The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds.[1][10] This approach allows for significant structural diversity. Variations include:

  • Condensation with β-dicarbonyl compounds: A frequently used method for creating the fused bicyclic system.[2]

  • Reactions with β-enaminones: Often utilized in microwave-assisted, solvent-free conditions to produce high yields.[11]

  • Multicomponent reactions: These strategies allow for the assembly of highly substituted pyrazolo[1,5-a]pyrimidines in a single step, offering high efficiency.[1]

The following diagram illustrates the general workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

G cluster_synthesis General Synthesis Workflow aminopyrazole 3-Aminopyrazole cyclocondensation Cyclocondensation Reaction aminopyrazole->cyclocondensation biselectrophile 1,3-Biselectrophile (e.g., β-dicarbonyl, β-enaminone) biselectrophile->cyclocondensation scaffold Pyrazolo[1,5-a]pyrimidine Scaffold cyclocondensation->scaffold Formation of fused rings G cluster_moa Mechanism of Kinase Inhibition inhibitor Pyrazolo[1,5-a]pyrimidine Derivative kinase Protein Kinase (e.g., Trk, B-Raf) inhibitor->kinase Competitive inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates atp ATP atp->kinase Binds to active site substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., proliferation, survival) p_substrate->downstream inhibition Inhibition of Cellular Processes downstream->inhibition

References

The Diverse Biological Activities of Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This unique bicyclic structure, composed of fused pyrazole and pyrimidine rings, provides a rigid and planar framework that is highly amenable to chemical modification.[1] The strategic placement of nitrogen atoms and the potential for substitution at multiple positions allow for the fine-tuning of electronic properties, lipophilicity, and steric interactions, thereby influencing the molecule's ability to interact with a wide array of biological targets.[1] This inherent versatility has led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[2][3][4] This technical guide provides an in-depth exploration of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

Anticancer Activity: Targeting the Kinome and Beyond

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5][6]

Mechanism of Action: Kinase Inhibition

Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the transfer of a phosphate group to their respective substrates.[1][5] This disruption of signaling cascades can halt cell proliferation, induce apoptosis, and inhibit angiogenesis. Key kinase targets include:

  • Tropomyosin Receptor Kinases (Trks): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown remarkable efficacy, with some, like Larotrectinib and Entrectinib, receiving clinical approval for the treatment of tumors with NTRK gene fusions.[7][8]

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2, these derivatives can arrest the cell cycle, preventing cancer cell division.[9]

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors, showing promise in treating certain hematological malignancies.[10][11]

  • MAPK/ERK Signaling Pathway: This cascade is involved in cell growth and differentiation, and its inhibition by pyrazolo[1,5-a]pyrimidine compounds can suppress tumor growth.[12]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, including proliferation, survival, and migration. Potent and selective Src inhibitors have been developed from the pyrazolo[1,5-a]pyrimidine scaffold.[13]

Signaling Pathway Visualization

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_Pyrimidine->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.

MAPK_ERK_Signaling_Pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_Pyrimidine->Raf Inhibition Pyrazolo_Pyrimidine->MEK Inhibition

Caption: MAPK/ERK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of pyrazolo[1,5-a]pyrimidines is highly dependent on the nature and position of substituents. Key SAR insights include:

  • Position 3: Substitution with an amide group, particularly picolinamide, has been shown to significantly enhance TrkA inhibitory activity.[14]

  • Position 5: Introduction of a substituted pyrrolidine at this position can increase Trk inhibition.[14]

  • Position 7: The presence of a morpholine group can improve selectivity by reducing off-target effects.[7]

  • Aryl Substituents: The electronic nature of substituents on aryl rings attached to the core can greatly influence activity. For instance, a 4-methoxyphenyl group has been shown to enhance antiproliferative activity against HeLa cells.[12]

Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetCell LineIC50 (µM)Reference
14a Not specifiedHCT1160.0020[6]
11f Not specifiedHuh-76.3[12]
16b Not specifiedHeLa7.8[12]
11i Not specifiedMCF-73.0[12]
Compound 8 TrkA-0.0017[15]
Compound 9 TrkA-0.0017[15]
Compound 28 TrkA, TrkB, TrkC-0.00017, 0.00007, 0.00007[16]
6t CDK2-0.09[4]
6s TRKA-0.45[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add pyrazolo[1,5-a]pyrimidine derivatives at various concentrations Cell_Seeding->Compound_Addition Incubation_24h 3. Incubate for 24-72 hours Compound_Addition->Incubation_24h MTT_Addition 4. Add MTT solution to each well Incubation_24h->MTT_Addition Incubation_4h 5. Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization 6. Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow of the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[8]

  • Incubation: Incubate the plates for a period of 24 to 72 hours.[8]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[6]

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory diseases.[18]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as:

  • Cyclooxygenase (COX) Enzymes: Some derivatives have shown inhibitory activity against COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[19]

  • Mitogen-Activated Protein Kinases (MAPKs): Inhibition of MAPK pathways, such as p38 and JNK, can suppress the production of pro-inflammatory cytokines.[20]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity is influenced by the substitution pattern on the pyrazolo[1,5-a]pyrimidine core. For example, the nature of the substituent at the 2-position has been shown to affect the inhibition of leukotriene and prostaglandin biosynthesis.

Table 2: Anti-inflammatory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
4c COX-19.835[21]
4c COX-24.597[21]
5b COX-14.909[21]
5b COX-23.289[21]
13i NF-κB< 50[20]
16 NF-κB< 50[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[22]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.[23]

  • Compound Administration: Administer the pyrazolo[1,5-a]pyrimidine derivative or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the test groups. The control group receives the vehicle.[24]

  • Induction of Edema: After a specific period (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[24]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[23]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[16][25]

Mechanism of Action

The exact mechanisms of antimicrobial action are still under investigation for many derivatives, but they are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[3]

Structure-Activity Relationship (SAR)

The antimicrobial potency is highly dependent on the substituents. For instance, the presence of a 3-(4-methoxybenzyl) unit has been associated with enhanced antibacterial activity.[26] The nature of the groups at positions 5 and 7 also plays a crucial role, with amino groups often contributing to increased activity.[17]

Table 3: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
6 S. aureus0.187 - 0.50[10]
9a E. faecalis, S. aureus, S. pyogenes0.25 - 0.50[10]
10a Various isolates0.187 - 0.50[10]
4c E. coli1.95[3]
3i B. subtilis312 µM[19]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[27]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[27]

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.[27]

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic system in medicinal chemistry. Future research should focus on several key areas:

  • Target Selectivity: While potent inhibitors have been developed, enhancing selectivity for specific kinase isoforms or microbial targets remains a critical challenge to minimize off-target effects and toxicity.[5]

  • Overcoming Resistance: The emergence of drug resistance is a significant hurdle, particularly in cancer and infectious diseases. The design of new derivatives that can overcome known resistance mechanisms is a high priority.[5]

  • Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their successful clinical development.

  • Novel Biological Targets: Exploring the activity of pyrazolo[1,5-a]pyrimidine libraries against a wider range of biological targets may uncover new therapeutic applications.

By leveraging the synthetic versatility of the pyrazolo[1,5-a]pyrimidine core and integrating rational drug design with robust biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

An In-depth Technical Guide to the Solubility Profile of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a paramount physical characteristic, profoundly influencing a compound's journey from a laboratory curiosity to a clinical candidate. Poor solubility can precipitate a cascade of challenges, including inadequate absorption, diminished bioavailability, and erratic dose-responses, ultimately leading to the attrition of otherwise promising therapeutic agents. This guide is conceived for the discerning researcher, scientist, and drug development professional, offering a comprehensive framework for the characterization of the solubility of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. While specific experimental data for this compound is not publicly available, this document provides the foundational methodologies and a robust template for its empirical determination and interpretation. The pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif in medicinal chemistry, recognized for its utility in the synthesis of a variety of therapeutic agents.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anti-anxiety agents, PI3Kδ inhibitors, and for applications in agrochemical formulations.[1][3][4] Given this context, a thorough understanding of the solubility of key intermediates like this compound is not merely an academic exercise but a critical step in unlocking the full therapeutic potential of this chemical class.

Theoretical Framework: Understanding Solubility in the Pharmaceutical Context

The solubility of a compound is defined as the maximum concentration that can be achieved in a specific solvent at a given temperature and pressure, resulting in a thermodynamically stable, homogenous solution. For ionizable molecules such as this compound, which possesses a carboxylic acid functional group, solubility is intrinsically linked to the pH of the medium. The Henderson-Hasselbalch equation governs this relationship, dictating the equilibrium between the ionized and non-ionized forms of the molecule. The ionized form typically exhibits significantly higher aqueous solubility. Therefore, a comprehensive solubility assessment must extend beyond a single solvent and encompass a range of physiologically relevant pH conditions.

Furthermore, it is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with its dissolved state. It is a fundamental, intrinsic property of the molecule under specific conditions.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution and is often more relevant to the high-throughput screening assays common in early drug discovery.

Experimental Determination of Solubility

The following protocols outline the standard methodologies for the determination of both thermodynamic and kinetic solubility. The choice of method will depend on the stage of research, the amount of compound available, and the specific questions being addressed.

Thermodynamic Solubility Protocol (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It is a direct, reliable method that allows for the establishment of a true equilibrium.

Experimental Workflow:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid This compound prep_vials Add excess solid and a known volume of buffer to vials prep_compound->prep_vials prep_solvent Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) prep_solvent->prep_vials equilibration Incubate vials with agitation (e.g., 24-48 hours at a constant temperature) prep_vials->equilibration separation Separate the solid from the supernatant (e.g., centrifugation followed by filtration) equilibration->separation analysis Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC-UV) separation->analysis calibration Prepare a calibration curve with known concentrations of the compound calibration->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). Ensure the buffer system has sufficient capacity and does not interact with the compound.

  • Sample Preparation: Add an excess of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

  • Incubation: Add a precise volume of each buffer to the corresponding vials. Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared using known concentrations of the compound in the same buffer.

Kinetic Solubility Protocol (High-Throughput Method)

This method is well-suited for early-stage drug discovery where compound availability is limited and a higher throughput is required.

Experimental Workflow:

cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Precipitation cluster_analysis Analysis prep_stock Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM) addition Add a small volume of the DMSO stock solution to the buffer-containing wells prep_stock->addition prep_plate Dispense aqueous buffers (e.g., pH 7.4) into a 96-well plate prep_plate->addition incubation Incubate the plate for a defined period (e.g., 1-2 hours) to allow for precipitation addition->incubation analysis Determine the concentration of the compound remaining in solution (e.g., nephelometry or HPLC-UV) incubation->analysis

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Plate Preparation: Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to the buffer-containing wells. The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours). During this time, any compound that is not soluble will precipitate out of solution.

  • Detection: The amount of precipitate can be quantified using nephelometry, which measures light scattering. Alternatively, the plate can be filtered, and the concentration of the compound remaining in the filtrate can be determined by HPLC-UV or LC-MS/MS.

Presentation of Solubility Data

The results of the solubility studies should be presented in a clear and concise tabular format. The following table provides a template for how such data for this compound could be structured.

Parameter pH 2.0 pH 5.0 pH 7.4 pH 9.0
Thermodynamic Solubility (µg/mL) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Thermodynamic Solubility (µM) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Kinetic Solubility (µM) in PBS --Hypothetical Value-
Method of Analysis HPLC-UVHPLC-UVHPLC-UVHPLC-UV
Temperature (°C) 25252525

Interpretation and Implications for Drug Development

The solubility profile of this compound will have significant implications for its development trajectory.

  • pH-Dependent Solubility: As a carboxylic acid, it is anticipated that the solubility will be significantly lower at acidic pH values (where the molecule is predominantly in its neutral, less soluble form) and will increase substantially at higher pH values (where it is deprotonated to the more soluble carboxylate anion). This has direct relevance for oral absorption, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

  • Comparison of Thermodynamic and Kinetic Solubility: A large discrepancy between thermodynamic and kinetic solubility can indicate a propensity for the compound to form amorphous precipitates. While kinetically soluble, such compounds may pose a risk of converting to a less soluble crystalline form over time, which can impact formulation stability and bioavailability.

  • Formulation Strategies: Should the intrinsic solubility be found to be low, various formulation strategies can be employed to enhance it. These may include salt formation, the use of co-solvents, surfactants, or complexing agents, or the development of amorphous solid dispersions.

Conclusion

While pre-existing, publicly available solubility data for this compound is scarce, this guide provides the essential scientific framework for its rigorous experimental determination. By following the detailed protocols for thermodynamic and kinetic solubility assessment, researchers can generate the critical data necessary to inform decision-making in the drug discovery and development process. A thorough understanding of the solubility characteristics of this important chemical scaffold is a prerequisite for its successful translation into novel therapeutic applications.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines.[1] This unique arrangement of nitrogen atoms imparts a rigid, planar structure with a distinct electronic distribution, making it an excellent scaffold for interacting with a variety of biological targets. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] Notably, their role as potent protein kinase inhibitors has been a major driver of research in targeted cancer therapy.[3][4]

Given the therapeutic importance and the synthetic accessibility of this scaffold, a robust and unambiguous structural characterization is paramount for drug development professionals.[5] This guide provides an in-depth, field-proven approach to the spectroscopic analysis of pyrazolo[1,5-a]pyrimidine compounds, moving beyond a simple recitation of techniques to explain the causality behind experimental choices. Our focus is on building a self-validating analytical workflow that ensures scientific integrity from hit identification to lead optimization.

The Analytical Keystone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for pyrazolo[1,5-a]pyrimidines. A comprehensive suite of NMR experiments not only confirms the core structure but also provides invaluable insights into substituent placement and stereochemistry.

¹H NMR: The Initial Fingerprint

The proton NMR spectrum provides the initial, high-resolution fingerprint of a pyrazolo[1,5-a]pyrimidine derivative. The aromatic protons on the core scaffold typically resonate in distinct regions, influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of substituents.

Typical Chemical Shift Ranges for Unsubstituted Pyrazolo[1,5-a]pyrimidine:

ProtonTypical Chemical Shift (δ, ppm)Multiplicity
H-2~8.50s
H-3~6.80d
H-5~8.80dd
H-6~7.10dd
H-7~8.90dd

Note: These are approximate values and can shift significantly based on the solvent and substituents.

Expert Insight: A common challenge is the unambiguous assignment of H-5 and H-7, as both are doublet of doublets and can have similar chemical shifts.[6][7] While initial assignments can be proposed based on electronic effects, definitive confirmation requires 2D NMR experiments, particularly NOESY, which can reveal through-space correlations to adjacent substituents.[8] For instance, a NOE correlation between a methyl group and H-6 would strongly suggest a 7-methyl substitution.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments and their electronic nature. The chemical shifts of the bridgehead carbons (C-3a and C-8a) are particularly informative.

Typical ¹³C Chemical Shift Ranges:

CarbonTypical Chemical Shift (δ, ppm)
C-2~146
C-3~101
C-3a~147
C-5~150
C-6~111
C-7~140

Note: Values are approximate and substituent-dependent.

Self-Validating Protocol: Distinguishing 5- and 7-Methyl Isomers

A frequent synthetic ambiguity is the regioselectivity of reactions leading to 5- or 7-substituted pyrazolo[1,5-a]pyrimidines. A simple yet powerful method to distinguish between 5-methyl and 7-methyl isomers has been established based on a combination of ¹H and ¹³C NMR data.[6][7]

  • ¹³C Chemical Shift of the Methyl Group: The C5-methyl typically resonates at a higher frequency (δ ~24.7 ppm) compared to the C7-methyl (δ ~17.1 ppm).[7]

  • ¹H NMR Fine Structure: The ¹H NMR signal for a 7-methyl group often exhibits a fine long-range coupling to H-6 (~0.9 Hz), which is absent for a 5-methyl group.[7]

2D NMR: Assembling the Puzzle

For complex derivatives, 2D NMR is indispensable. The following experiments form a robust workflow for complete structural assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks. In the pyrazolo[1,5-a]pyrimidine core, this is crucial for tracing the connectivity between H-5, H-6, and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and piecing together the entire molecular framework. For example, observing an HMBC correlation from the H-2 proton to C-3a and C-7a confirms the pyrazole ring fusion.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space proximities between protons. As mentioned, this is vital for confirming the regiochemistry of substituents.[8]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of the molecular weight and offers structural clues through fragmentation patterns.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpreting the Spectrum:

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule provides the molecular weight. The presence of M+2 peaks can indicate the presence of chlorine or bromine isotopes.[9]

  • Fragmentation: The pyrazolo[1,5-a]pyrimidine core is relatively stable. Fragmentation often begins with the loss of substituents from the ring.[9] Common fragmentation pathways involve the cleavage of the pyrimidine ring. Analyzing these fragments can help confirm the nature and position of substituents.

Vibrational and Electronic Spectroscopy: Probing Functional Groups and Conjugation

While NMR and MS are the primary tools for structure elucidation, IR and UV-Vis spectroscopy provide complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying specific functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

Key Diagnostic Peaks:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amines)3500-3300
C≡N stretch (nitriles)2260-2220
C=O stretch (ketones, amides)1750-1650
C=N, C=C stretches1650-1550

Causality in Analysis: The presence or absence of these characteristic bands provides immediate confirmation of successful synthetic transformations, such as the introduction of an amino or carbonyl group.[2]

UV-Vis Spectroscopy

The extended π-system of the pyrazolo[1,5-a]pyrimidine scaffold gives rise to characteristic UV-Vis absorption bands, typically in the 340-440 nm range.[10] The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents.

Expert Insight: Electron-donating groups tend to cause a bathochromic (red) shift in λ_max and increase the molar absorptivity, while electron-withdrawing groups have the opposite effect.[10] This technique is particularly valuable in the field of materials science, where pyrazolo[1,5-a]pyrimidines are being explored as fluorophores.[10]

X-ray Crystallography: The Definitive Structure

For novel pyrazolo[1,5-a]pyrimidine scaffolds or when stereochemistry is , single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure.[1] While it requires a high-quality single crystal, the resulting structural data, including bond lengths, bond angles, and crystal packing interactions, is unparalleled.[1][11] This technique is the gold standard for validating computational models and understanding intermolecular interactions that can influence solid-state properties and biological activity.

Integrated Workflow for Structural Elucidation

A robust and efficient characterization of a novel pyrazolo[1,5-a]pyrimidine derivative follows a logical, multi-technique approach. The following diagram illustrates a field-proven workflow.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation cluster_confirmation Confirmation & Advanced Properties Synthesis Synthesized Compound H_NMR ¹H NMR Synthesis->H_NMR Initial Fingerprint MS Mass Spectrometry (EI/ESI) Synthesis->MS Molecular Weight IR_UV IR & UV-Vis (Functional Groups/Photophysics) Synthesis->IR_UV Complementary Data C_NMR ¹³C NMR & DEPT H_NMR->C_NMR Carbon Skeleton COSY 2D NMR: COSY H_NMR->COSY Proton Network HSQC_HMBC 2D NMR: HSQC/HMBC C_NMR->HSQC_HMBC Assign Skeleton COSY->HSQC_HMBC NOESY 2D NMR: NOESY (Regiochemistry) HSQC_HMBC->NOESY Confirm Isomers X_RAY X-Ray Crystallography (Absolute Structure) HSQC_HMBC->X_RAY Definitive Proof

Caption: Integrated workflow for pyrazolo[1,5-a]pyrimidine analysis.

Conclusion

The spectroscopic analysis of pyrazolo[1,5-a]pyrimidine compounds is a systematic process that relies on the synergistic application of multiple analytical techniques. By following an integrated workflow, from the initial fingerprint of ¹H NMR and mass spectrometry to the detailed mapping provided by 2D NMR and, when necessary, the definitive proof of X-ray crystallography, researchers can ensure the scientific integrity of their findings. This guide has outlined not only the "what" but the "why" of these analytical choices, providing a framework for robust and reliable structural characterization, a critical step in the journey of developing novel pyrazolo[1,5-a]pyrimidine-based therapeutics and materials.

References

The Emergence of a Privileged Scaffold: A Technical History of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the discovery and historical development of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a key heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. We will explore the foundational synthesis of the broader pyrazolo[1,5-a]pyrimidine class, which dates back to the mid-20th century, and elucidate the specific methodologies that led to the creation of this particular dimethylated carboxylic acid derivative. This guide will provide a detailed examination of the seminal synthetic routes, the rationale behind experimental choices, and the evolution of these methods over time. Aimed at researchers, scientists, and drug development professionals, this document synthesizes historical context with practical, field-proven insights, offering detailed experimental protocols and a comprehensive analysis of the compound's significance.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine framework represents a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The historical development of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, driven by the exploration of fused heterocyclic systems for novel therapeutic agents.[1] Early investigations primarily centered on their synthesis and fundamental chemical reactivity.[1] Over decades, this scaffold has proven to be a versatile template for the development of drugs targeting kinases, receptors, and enzymes, solidifying its status as a "privileged scaffold" in drug discovery.

This compound, in particular, has become a crucial building block and a significant pharmacophore in its own right. The strategic placement of the methyl groups at the 5 and 7 positions and the carboxylic acid at the 3-position provides a unique combination of lipophilicity, hydrogen bonding capabilities, and a reactive handle for further chemical modifications. This guide will now delve into the specific history and synthesis of this important molecule.

The Genesis of a Scaffold: Early Synthetic Strategies

The foundational chemistry for the synthesis of the pyrazolo[1,5-a]pyrimidine core lies in the condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its synthetic equivalent. This classical approach has been the cornerstone of pyrazolo[1,5-a]pyrimidine synthesis for decades.

A significant advancement in the synthesis of derivatives of this scaffold was detailed in a 2023 publication by Novikova et al., which describes a robust three-step synthesis to obtain ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, a direct precursor to the title carboxylic acid.[1] This modern approach, starting from ethyl 2-cyanoacetate, exemplifies the continued refinement of synthetic methodologies for this important class of compounds.

Visualizing the Core Synthesis

The general synthetic pathway to the pyrazolo[1,5-a]pyrimidine core is a testament to the elegance and efficiency of heterocyclic chemistry. The following diagram illustrates the fundamental condensation reaction.

G cluster_reactants Reactants cluster_products Product aminopyrazole 5-Aminopyrazole product Pyrazolo[1,5-a]pyrimidine Core aminopyrazole->product Condensation dicarbonyl β-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->product

Caption: General condensation reaction for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

A Modern Approach: The Novikova Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

The 2023 study by Novikova and colleagues provides a clear and efficient pathway to a key ester of the target molecule.[1] This multi-step synthesis is a prime example of modern synthetic strategy, starting from simple, commercially available precursors.

Experimental Protocol: A Step-by-Step Guide

The synthesis is carried out in three main stages, as outlined below.

Step 1: Synthesis of the 5-Aminopyrazole Intermediate

The initial step involves the formation of the crucial 5-aminopyrazole ring, which serves as the foundation for the subsequent cyclization. This is achieved through the reaction of a hydrazine with a cyano-containing precursor.

Step 2: Condensation with Acetylacetone

The synthesized 5-aminopyrazole is then reacted with acetylacetone (a β-dicarbonyl compound) to form the fused pyrimidine ring. This cyclization step is the hallmark of pyrazolo[1,5-a]pyrimidine synthesis.

Step 3: Formation of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

The final step in this sequence yields the target ester. This compound can then be readily hydrolyzed to the corresponding carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the three-step synthetic sequence described by Novikova et al.[1]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product (Ester) start Ethyl 2-Cyanoacetate intermediate 5-Aminopyrazole Intermediate start->intermediate Step 1 product Ethyl 5,7-dimethylpyrazolo [1,5-a]pyrimidine-3-carboxylate intermediate->product Steps 2 & 3

Caption: The three-step synthesis of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

Physicochemical Properties and Data Summary

The structural features of this compound and its ethyl ester impart specific physicochemical properties that are crucial for their application in drug discovery. The dimethyl substitution enhances lipophilicity, while the carboxylic acid or ester group provides a key point for hydrogen bonding and further derivatization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₉H₉N₃O₂191.19Carboxylic acid for salt formation and amide coupling.
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateC₁₁H₁₃N₃O₂219.24Ester precursor, increased lipophilicity.

Conclusion and Future Directions

The journey of this compound from a member of a broadly studied class of heterocycles to a key building block in modern medicinal chemistry is a testament to the enduring value of this scaffold. The foundational synthetic strategies, developed in the mid-20th century, have been continuously refined, leading to efficient and scalable methods for its production.

As our understanding of disease biology deepens, the versatility of the pyrazolo[1,5-a]pyrimidine core, and specifically the 5,7-dimethyl-3-carboxylic acid derivative, will undoubtedly continue to be exploited for the design of novel therapeutics. Future research will likely focus on the development of new derivatives with enhanced potency and selectivity for a range of biological targets, further cementing the legacy of this remarkable heterocyclic system.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Scaffold

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system of pyrazole and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure is readily amenable to chemical modification, allowing for the fine-tuning of pharmacological properties.[2] This versatility has led to the development of a wide array of bioactive molecules with applications ranging from oncology to inflammatory diseases.[1][2][3] Initially recognized in the mid-20th century, the therapeutic potential of pyrazolo[1,5-a]pyrimidines became increasingly evident as they were identified as potent inhibitors of various enzymes, particularly protein kinases, which are central regulators of cellular processes often dysregulated in disease.[2] This guide provides a deep dive into the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, outlining the mechanistic basis for their activity and the experimental workflows used to validate their potential.

I. Targeting Protein Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][4] Pyrazolo[1,5-a]pyrimidines have proven to be a particularly fruitful source of protein kinase inhibitors, acting as both ATP-competitive and allosteric modulators.[4]

A. Tropomyosin Receptor Kinases (Trks): A Success Story

Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[5][6] Gene fusions involving NTRK genes are oncogenic drivers in a wide range of solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the development of potent and selective Trk inhibitors. In fact, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature this core structure.[5][6] A second-generation inhibitor, Repotrectinib, also incorporating this scaffold, was approved in 2023 to combat resistance mutations that can emerge during treatment with first-generation inhibitors.[5][6]

Mechanism of Action and Structure-Activity Relationship (SAR)

Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors typically function by competing with ATP for binding to the kinase domain of the Trk receptor. The pyrazolo[1,5-a]pyrimidine core itself is crucial for establishing a hinge interaction with the Met592 residue in the Trk active site, a key determinant of binding affinity.[5] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the scaffold significantly impact potency and selectivity. For instance, the addition of a picolinamide moiety at the C3 position and a substituted pyrrolidine at the C5 position have been shown to dramatically enhance TrkA inhibitory activity.[5]

Visualizing the Trk Signaling Pathway

The following diagram illustrates the canonical Trk signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.

Trk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Neurotrophin Neurotrophin Neurotrophin->Trk Binds & Dimerizes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription

Caption: Trk signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidines.

Experimental Workflow: Validating Trk Inhibition

A typical workflow for identifying and validating novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors involves a multi-step process:

Trk_Inhibitor_Workflow A Compound Synthesis (Pyrazolo[1,5-a]pyrimidine library) B Enzymatic Assay (e.g., TrkA ELISA) A->B Screening C Cell-based Proliferation Assay (e.g., KM12 cells) B->C Confirmation of cellular activity D Western Blot Analysis (Phospho-Trk, Phospho-ERK) C->D Mechanism of action validation E In Vivo Xenograft Model D->E Efficacy testing F Lead Optimization (SAR studies) E->F Refinement F->A Iterative design

Caption: Experimental workflow for Trk inhibitor discovery and validation.

Step-by-Step Protocol: TrkA ELISA Enzyme Assay

  • Plate Coating: Coat a 96-well plate with a TrkA capture antibody overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Kinase Reaction: Add recombinant TrkA enzyme, ATP, and varying concentrations of the pyrazolo[1,5-a]pyrimidine test compound to the wells. Incubate for a specified time (e.g., 60 minutes) at 30°C to allow the kinase reaction to proceed.

  • Detection: Add a detection antibody that specifically recognizes the phosphorylated substrate. This is often a biotinylated antibody.

  • Signal Amplification: Add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

B. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and apoptosis.[7] Their aberrant activity is a common feature in many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[7][8] For example, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, is a selective and potent inhibitor of CDK1, CDK2, and CDK9, demonstrating anti-proliferative activity in a broad range of cancer cell lines and inhibiting tumor growth in xenograft models.[7]

Mechanism of Action

Inhibition of CDK9, in particular, is an attractive anti-cancer strategy. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in transcriptional elongation.[8] By inhibiting CDK9, pyrazolo[1,5-a]pyrimidines can lead to a reduction in the levels of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells.[8]

C. Other Promising Kinase Targets

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of other key kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR): Derivatives targeting EGFR have shown promise in the treatment of non-small cell lung cancer (NSCLC).[2][4]

  • B-Raf and MEK: These kinases are components of the MAPK/ERK pathway, and their inhibition is particularly relevant in melanoma.[2][4]

  • Phosphoinositide 3-kinase (PI3K): Selective inhibitors of the PI3Kδ isoform have been developed for potential use in asthma and other inflammatory diseases, as well as in certain cancers.[9]

II. Expanding Therapeutic Horizons: Beyond Oncology

While the primary focus of pyrazolo[1,5-a]pyrimidine research has been in oncology, emerging evidence suggests their potential in a broader range of therapeutic areas.

A. Anti-inflammatory and Immunomodulatory Effects

The inhibition of PI3Kδ by pyrazolo[1,5-a]pyrimidine derivatives highlights their potential as anti-inflammatory agents.[9] PI3Kδ is predominantly expressed in leukocytes and plays a critical role in the activation and function of various immune cells. Selective inhibition of PI3Kδ could therefore offer a targeted approach to treating inflammatory and autoimmune diseases.

B. Potential in Neurodegenerative and Metabolic Diseases

Some studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives may have therapeutic potential in conditions such as Alzheimer's disease and diabetes.[3] Further research is needed to fully elucidate the mechanisms of action and identify the specific molecular targets in these disease contexts.

Summary of Key Therapeutic Targets and Representative Compounds

TargetDisease RelevanceRepresentative Compound(s)Key Findings
TrkA, TrkB, TrkC Solid Tumors (NTRK fusions)Larotrectinib, Entrectinib, RepotrectinibFDA-approved drugs; potent and selective inhibitors.[5][6]
CDK1, CDK2, CDK9 Various CancersBS-194Potent anti-proliferative activity, oral bioavailability.[7]
EGFR Non-Small Cell Lung CancerVarious derivativesATP-competitive inhibition.[2][4]
B-Raf, MEK MelanomaVarious derivativesInhibition of the MAPK/ERK pathway.[2][4]
PI3Kδ Asthma, Inflammation, CancerCPL302253Selective inhibition with potential for inhaled delivery.[9]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone in the development of targeted therapies, particularly in the realm of oncology. The clinical success of Trk inhibitors has paved the way for further exploration of this versatile chemical framework. Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: A significant challenge in targeted therapy is the emergence of resistance mutations.[2][4] The design of next-generation pyrazolo[1,5-a]pyrimidine inhibitors that can overcome these mutations, as exemplified by Repotrectinib, will be a major focus.

  • Improving Selectivity: Enhancing the selectivity of pyrazolo[1,5-a]pyrimidine inhibitors for their intended targets will be crucial for minimizing off-target effects and improving their safety profiles.[2][4]

  • Exploring New Therapeutic Areas: The promising, albeit early, data on the activity of these compounds in inflammatory, neurodegenerative, and metabolic diseases warrants further investigation to unlock their full therapeutic potential.

The continued application of advanced synthetic methodologies, coupled with a deeper understanding of the biology of their targets, will undoubtedly lead to the discovery of novel pyrazolo[1,5-a]pyrimidine-based drugs with improved efficacy and broader clinical applications.

References

structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidines.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidines

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2][3] This status is attributed to its remarkable versatility, enabling the development of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, anti-infectious, and central nervous system (CNS) applications.[2][4] The scaffold's unique three-dimensional structure and its capacity for diverse substitutions allow it to interact with a multitude of biological targets with high affinity and specificity.

A significant portion of research has focused on the role of pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors (PKIs), a critical class of drugs in targeted cancer therapy.[5][6] The scaffold's ability to mimic the purine core of ATP enables it to function as an effective ATP-competitive inhibitor, binding to the hinge region of the kinase active site.[6] This guide provides a detailed exploration of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, detail self-validating protocols, and ground all claims in authoritative references.

The Pyrazolo[1,5-a]pyrimidine Core: Structure and Synthetic Access

The foundational pyrazolo[1,5-a]pyrimidine ring system is a bicyclic aromatic heterocycle composed of a pyrazole ring fused to a pyrimidine ring. The conventional numbering of the scaffold, crucial for discussing substitution patterns in SAR studies, is shown below.

Caption: The core pyrazolo[1,5-a]pyrimidine scaffold with standard numbering.

The synthetic accessibility of this scaffold is a key reason for its prevalence. Numerous strategies exist for its construction, most commonly involving the cyclocondensation of 5-aminopyrazole precursors with 1,3-bielectrophilic reagents such as β-dicarbonyls or β-enaminones.[7] More advanced methods, including microwave-assisted synthesis, multi-component reactions, and palladium-catalyzed cross-coupling, have been developed to efficiently generate diverse libraries of analogs for SAR exploration.[5] This synthetic tractability allows medicinal chemists to systematically modify the core at various positions to optimize potency, selectivity, and pharmacokinetic properties.

SAR Deep Dive: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

The disruption of protein kinase signaling is a hallmark of many diseases, particularly cancer, making kinases prime targets for therapeutic intervention.[5][6] Pyrazolo[1,5-a]pyrimidines have proven to be a highly successful framework for developing potent and selective kinase inhibitors.

General Kinase Binding Mode: The Hinge Interaction

The efficacy of the pyrazolo[1,5-a]pyrimidine scaffold as a kinase inhibitor stems from its ability to form critical hydrogen bonds with the "hinge" region of the ATP binding pocket, which anchors the inhibitor. This interaction mimics the binding of the adenine portion of ATP.

Kinase_Binding_Mode scaffold Pyrazolo[1,5-a]pyrimidine Core hinge Kinase Hinge Region (e.g., Met, Cys residues) scaffold->hinge H-Bonds (Key Anchor) r_groups Substituents (R2, R3, R5, R7) hydrophobic_pocket Hydrophobic Pocket r_groups->hydrophobic_pocket Van der Waals Interactions solvent_front Solvent-Exposed Region r_groups->solvent_front Improves Solubility & Selectivity

Caption: Generalized binding mode of the scaffold in a kinase ATP pocket.

Substituents at various positions (R2, R3, R5, R7) project into adjacent regions of the ATP pocket, allowing for the fine-tuning of potency and selectivity against specific kinases.

Case Study 1: Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers driven by NTRK gene fusions.[8] Impressively, two of the three FDA-approved drugs for these cancers, Larotrectinib and Entrectinib, are built upon the pyrazolo[1,5-a]pyrimidine core.[8][9]

The SAR for Trk inhibitors is well-defined:

  • Core Scaffold : Essential for forming a hinge interaction with the Met592 residue.[8]

  • C3-Position : Substitution with an amide-containing group, such as picolinamide, dramatically enhances inhibitory activity. Compounds with this feature have shown IC₅₀ values as low as 1.7 nM against TrkA.[8]

  • C5-Position : Introducing a substituted pyrrolidine ring at this position further boosts potency. A 2,5-difluorophenyl-substituted pyrrolidine, for example, was found to significantly increase Trk inhibition.[8]

  • Macrocyclization : To combat acquired resistance mutations, next-generation inhibitors like Repotrectinib (approved in 2023) and Selitrectinib feature macrocyclic structures that constrain the molecule's conformation, allowing it to bind effectively even in mutated kinases.[8][9]

Compound/Analog Class Key Structural Feature Target Reported IC₅₀ Reference
Picolinamide SeriesC3-picolinamide, C5-difluorophenyl-pyrrolidineTrkA1.7 nM[8]
Macrocyclic DerivativesPyridine-linked macrocycleTrkA1-100 nM[8]
Repotrectinib (TPX-0005)Macrocyclic pyrazolo[1,5-a]pyrimidineTrkA/C, ROS1, ALK0.05-1.61 nM[8]
LarotrectinibC3-amide, C5-pyrrolidineTrkA/B/C5-11 nM[8]
Case Study 2: Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase implicated in cancers involving abnormal cell growth. SAR studies on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors began with a virtual screening hit that had a modest potency of 52 μM.[10] Through systematic lead optimization, highly potent and selective inhibitors were developed.[11][12]

  • Lead Optimization : The initial hit was optimized by introducing various aryl substitutions at the C3-position and different amine groups at the C5-position.[10]

  • High Potency : The optimized compounds exhibited nanomolar inhibitory activity against Pim-1 and also showed strong inhibition of the Flt-3 kinase.[10]

  • Cellular Activity : Crucially, selected compounds suppressed the phosphorylation of the BAD protein, a downstream target of Pim-1, confirming their mechanism of action in a cellular context.[11][12]

  • Selectivity : The lead compound demonstrated high selectivity when tested against a panel of 119 oncogenic kinases, indicating a favorable safety profile by minimizing off-target effects.[10][11]

Case Study 3: SRC and CDK9 Kinase Inhibitors

The versatility of the scaffold is further highlighted by its application in targeting other critical cancer-related kinases.

  • SRC Kinase : Starting from the promiscuous kinase inhibitor PP1, researchers developed highly potent and selective SRC inhibitors.[13] A key SAR finding was that substituting the N1 position with flexible, water-solubilizing groups containing a tertiary amine (e.g., via a piperidinyl linker) was essential for high potency against breast cancer cells.[13]

  • CDK9 Kinase : CDK9 is a key regulator of transcription. Researchers successfully developed selective CDK9 inhibitors based on the pyrazolo[1,5-a]pyrimidine nucleus, starting from a known multi-kinase inhibitor.[14] This work demonstrates a strategy of refining the selectivity profile of a known scaffold to create a more targeted therapeutic agent.

Beyond Cancer: Expanding Therapeutic Applications

While oncology is a major focus, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in other therapeutic areas.

  • Antitubercular Agents : A high-throughput screen identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead against Mycobacterium tuberculosis.[15][16] SAR studies revealed that aromatic rings at the R² and R³ positions were necessary for antitubercular activity, while modifications at the R⁴ position could modulate potency.[17]

  • Anti-Inflammatory Agents : Derivatives have been investigated as inhibitors of mitogen-activated protein kinases (MAPKs) like JNK and p38, which are involved in inflammatory responses.[18]

  • CNS Agents : The scaffold has been engineered to act as ligands for various CNS targets, including neuropeptide Y1 receptors.[2][19]

Experimental Protocols: A Self-Validating System

To translate SAR theory into practice, robust and reproducible experimental protocols are essential. The following sections detail representative methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 1: General Synthesis of a 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine

This protocol is a representative cascade cyclization method for accessing the core scaffold, which is foundational for building an analog library for SAR studies.[10]

Objective: To synthesize a pyrazolo[1,5-a]pyrimidine core for further derivatization.

Step-by-Step Methodology:

  • Step 1: Acrylonitrile Formation: Treat an aryl-substituted acetonitrile (1.0 equiv) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) in a suitable solvent like toluene. Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC. Upon completion, remove the solvent under reduced pressure to yield the crude 3-(dimethylamino)-2-(aryl)acrylonitrile.

  • Step 2: Aminopyrazole Synthesis: Dissolve the crude acrylonitrile from Step 1 in ethanol. Add glacial acetic acid (catalytic amount) followed by hydrazine hydrate (1.5 equiv). Reflux the mixture for 4-6 hours. Cool the reaction to room temperature, and collect the precipitated product, 3-aryl-1H-pyrazol-5-amine, by filtration. Wash with cold ethanol and dry.

  • Step 3: Pyrimidine Ring Formation: Combine the aminopyrazole from Step 2 (1.0 equiv) with a 1,3-bielectrophile, such as malononitrile (1.1 equiv), in a solvent like ethanol or pyridine. Add a base, such as piperidine or sodium ethoxide (catalytic amount). Reflux the mixture for 6-12 hours until TLC indicates the consumption of the starting material.

  • Step 4: Isolation and Purification: Cool the reaction mixture. Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

  • Step 5: Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro TrkA Enzymatic Inhibition Assay (ELISA-based)

This protocol describes a common method to determine the IC₅₀ value of a test compound against a specific kinase, providing the quantitative data needed for SAR analysis.[8]

Objective: To quantify the inhibitory potency of a pyrazolo[1,5-a]pyrimidine derivative against TrkA kinase.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with a substrate peptide specific for TrkA (e.g., a poly-Glu-Tyr peptide) overnight at 4 °C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then further dilute in kinase reaction buffer to the desired final concentrations. Include a positive control (known inhibitor, e.g., Larotrectinib) and a negative control (DMSO vehicle).

  • Kinase Reaction: To each well, add the kinase reaction buffer containing ATP and MgCl₂. Then, add the diluted test compound or control. Initiate the reaction by adding a solution of recombinant TrkA enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction by washing the plate. Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue (e.g., anti-phosphotyrosine-HRP conjugate). Incubate for 1-2 hours at room temperature.

  • Signal Development: Wash the plate to remove unbound antibody. Add a colorimetric HRP substrate (e.g., TMB). Allow the color to develop, then stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its success is built upon a foundation of synthetic tractability and a favorable geometry for binding to conserved enzyme active sites, especially those of protein kinases. The SAR studies reviewed here demonstrate a clear logic: the core scaffold acts as an anchor, while systematic modifications at its periphery allow for the optimization of potency, selectivity, and drug-like properties.

Despite these advances, challenges remain. The emergence of drug resistance, often through mutations in the target protein, necessitates the design of next-generation inhibitors, as seen in the evolution from first-generation Trk inhibitors to macrocyclic derivatives.[5][6][8] Furthermore, achieving absolute selectivity to minimize off-target effects and toxicity continues to be a primary goal.[5]

Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies : Developing more efficient and greener synthetic routes to access novel chemical space.[5]

  • Improving Drug Properties : Enhancing bioavailability and optimizing ADME (absorption, distribution, metabolism, and excretion) profiles to improve clinical efficacy.[5]

  • Exploring New Targets : Applying the scaffold to a broader range of biological targets beyond kinases to address unmet medical needs in infectious, inflammatory, and neurological diseases.

By integrating rational design, combinatorial synthesis, and robust biological evaluation, the full potential of the pyrazolo[1,5-a]pyrimidine scaffold can continue to be unlocked, paving the way for the development of novel and effective therapeutics.

References

Methodological & Application

Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a molecule of interest within the broader class of pyrazolo[1,5-a]pyrimidines. This heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as protein kinase inhibitors for targeted cancer therapy.[1][2] The protocol detailed herein follows a robust two-step synthetic sequence involving an initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core, followed by hydrolysis to yield the target carboxylic acid.

I. Introduction to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered significant attention from researchers in drug discovery and development. Their structural motif is recognized as a "privileged scaffold," meaning it can interact with a variety of biological targets.[2] The diverse pharmacological profiles of these compounds stem from the versatility of substitutions possible on the pyrimidine and pyrazole rings, allowing for the fine-tuning of their physicochemical and biological properties.[1][3] Consequently, derivatives of this scaffold are investigated for their potential as anti-inflammatory, antiviral, and anticancer agents.[2]

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound.[1][2] This versatile approach allows for the introduction of various substituents on the resulting bicyclic system.

II. Synthetic Strategy

The synthesis of this compound is accomplished through a two-step process. The first step involves the construction of the pyrazolo[1,5-a]pyrimidine ring system via the reaction of a substituted aminopyrazole with a β-diketone. The subsequent step is the conversion of a nitrile group into the desired carboxylic acid functionality.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis 3-amino-1H-pyrazole-4-carbonitrile 3-amino-1H-pyrazole-4-carbonitrile product_1 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 3-amino-1H-pyrazole-4-carbonitrile->product_1 Heat 2,4-pentanedione 2,4-pentanedione 2,4-pentanedione->product_1 product_2 This compound product_1->product_2 NaOH, Ethylene Glycol, Reflux

A high-level overview of the synthetic workflow.

III. Experimental Protocols

A. Materials and Reagents
ReagentSupplierPurity
3-amino-1H-pyrazole-4-carbonitrileCommercially Available≥97%
2,4-pentanedioneCommercially Available≥99%
Sodium Hydroxide (NaOH)Commercially Available≥97%
Ethylene GlycolCommercially Available≥99%
Hydrochloric Acid (HCl), concentratedCommercially Available37%
Ethyl Acetate (EtOAc)Commercially AvailableACS Grade
Sodium Sulfate (Na₂SO₄), anhydrousCommercially AvailableACS Grade
Ethanol (EtOH)Commercially Available95%
HexaneCommercially AvailableACS Grade
B. Step-by-Step Synthesis

Step 1: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • In a suitable reaction vessel, a mixture of 3-amino-1H-pyrazole-4-carbonitrile (2.8 mmol) and 2,4-pentanedione (4-5 mL) is prepared.

  • The mixture is heated to 180 °C for 3 hours.

  • Upon cooling to room temperature, a solid product will form.

  • The solid is triturated with hexane and then collected by filtration.

  • The crude product is recrystallized from ethanol to yield 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a white solid.[4]

Step 2: Synthesis of this compound

  • A suspension of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (7.0 mmol) in ethylene glycol (20 mL) is prepared in a round-bottom flask.

  • To this suspension, an aqueous solution of 3 N sodium hydroxide (12 mL, 36 mmol) is added.

  • The reaction mixture is heated to reflux overnight.

  • After cooling to room temperature, the mixture is diluted with water.

  • The aqueous solution is acidified with concentrated hydrochloric acid.

  • The product is extracted with ethyl acetate (7 x 20 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation to afford a yellow solid.

  • The crude product is recrystallized from ethanol to give this compound as a yellowish solid.[4]

IV. Characterization Data

CompoundMolecular FormulaAppearanceMelting Point (°C)
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrileC₉H₈N₄White Solid175-176
This compoundC₉H₉N₃O₂Yellowish Solid178-180

Spectroscopic Data for 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: [4]

  • ¹H NMR (600 MHz, CDCl₃): δ 8.31 (s, 1H), 6.81 (s, 1H), 2.79 (s, 3H), 2.66 (s, 3H).

  • ¹³C NMR (150 MHz, CDCl₃): δ 163.1, 150.2, 146.9, 146.7, 113.2, 111.2, 81.9, 24.8, 17.0.

  • FT-IR (ν_max, cm⁻¹): 3119, 3064, 2228 (CN), 1625 (C=N).

  • MS (ESI) m/z: 173 [M + H]⁺.

Spectroscopic Data for this compound: [4]

  • FT-IR (ν_max, cm⁻¹): 3200-2400 (broad band, COOH), 1625 (C=O).

V. Discussion

The described protocol offers a reliable and efficient method for the laboratory-scale synthesis of this compound. The initial cyclocondensation reaction is a classic example of the construction of the pyrazolo[1,5-a]pyrimidine scaffold from an aminopyrazole and a β-dicarbonyl compound. The high temperature employed in the first step facilitates the dehydration and cyclization process.

The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation. The use of ethylene glycol as a high-boiling solvent allows the reaction to be conducted at an elevated temperature, ensuring the complete conversion of the nitrile. The acidic workup is crucial for the protonation of the carboxylate salt to yield the final carboxylic acid product.

VI. Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • 2,4-pentanedione is flammable and an irritant.

  • The high-temperature reaction in the first step should be conducted with appropriate caution.

VII. References

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkat USA. --INVALID-LINK--

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. --INVALID-LINK--

  • Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem. --INVALID-LINK--

  • Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. IntechOpen. --INVALID-LINK--

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. --INVALID-LINK--

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. --INVALID-LINK--

  • Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. --INVALID-LINK--

  • Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET. PubMed. --INVALID-LINK--

  • Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. --INVALID-LINK--

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. --INVALID-LINK--

References

Application Notes and Protocols for the Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with the ATP-binding site of protein kinases.[1][2] This heterocyclic system serves as a bioisostere of the adenine ring of ATP, providing a robust framework for the design of potent and selective kinase inhibitors.[3] Modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring system have been shown to significantly influence binding affinity and selectivity for a wide range of kinases, including those implicated in cancer and inflammatory diseases.[1][2] Several compounds based on this scaffold have entered clinical trials and received regulatory approval, underscoring its therapeutic potential.[4][5]

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of this important class of compounds. The presence of the carboxylic acid moiety at the 3-position offers a valuable handle for synthetic elaboration, allowing for the generation of derivatives with improved pharmacological properties.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound as a potential kinase inhibitor. We will outline a systematic approach, from initial compound handling and target identification to detailed biochemical and cell-based assay protocols, culminating in robust data analysis and interpretation.

Part 1: Initial Compound Characterization and Handling

Before embarking on extensive biological screening, it is crucial to establish the fundamental physicochemical properties of this compound to ensure reliable and reproducible experimental results.

Solubility Assessment

The solubility of a test compound is a critical parameter that dictates its behavior in aqueous assay buffers. Poor solubility can lead to compound precipitation, inaccurate concentration determination, and ultimately, misleading biological data.

Protocol: Kinetic Solubility Assessment in Aqueous Buffers

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the desired aqueous kinase assay buffer (e.g., a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit of the compound in that specific buffer.

Table 1: Example Solubility Data Interpretation

Concentration (µM)Turbidity (NTU)Observation
10025.3Precipitate observed
505.2Clear solution
254.8Clear solution
12.54.9Clear solution
6.255.0Clear solution

In this example, the kinetic solubility limit is approximately 50 µM.

Stability Assessment

The stability of the compound in assay buffer over the time course of the experiment is another crucial factor. Degradation of the compound can lead to an underestimation of its potency.

Protocol: HPLC-Based Stability Assessment

  • Incubation: Incubate this compound at a relevant concentration (below its solubility limit) in the kinase assay buffer at the intended assay temperature (e.g., 30°C).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, and 24 hours).

  • HPLC Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to monitor the peak area of the parent compound.

  • Data Analysis: A decrease in the peak area of the parent compound over time indicates degradation. The percentage of the compound remaining at each time point is calculated relative to the 0-hour time point.

Part 2: Target Identification and Selectivity Profiling

A key step in characterizing a novel compound is to identify its primary biological targets. A broad kinase screen is an efficient method to survey a large number of kinases and identify potential hits.

Broad Kinase Panel Screening

Several commercial services offer kinase screening panels that cover a significant portion of the human kinome. These screens are typically performed at a single high concentration of the test compound (e.g., 10 µM) to identify kinases that are significantly inhibited.

Workflow for Kinase Panel Screening

References

Illuminating the Therapeutic and Imaging Potential of Pyrazolo[1,5-a]pyrimidines: A Guide to Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has garnered substantial interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and synthetic tractability make it a privileged scaffold for the design of molecules with diverse and potent biological activities.[1][3] This guide provides an in-depth exploration of the experimental applications of pyrazolo[1,5-a]pyrimidine derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into their most prominent roles as kinase inhibitors in oncology and their emerging utility as fluorescent probes, providing a foundation for their practical application in the laboratory.

Section 1: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a fundamental mechanism driving the progression of many cancers.[4][5] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a significant class of protein kinase inhibitors, with several compounds advancing to clinical use.[4][6] Their ability to act as ATP-competitive or allosteric inhibitors makes them attractive candidates for targeted cancer therapy.[4][6]

The Causality Behind Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core can be extensively modified at various positions, allowing for the fine-tuning of its interaction with the ATP-binding pocket of specific kinases.[4][5] This structural versatility enables the development of highly potent and selective inhibitors, minimizing off-target effects and associated toxicities.[3][6] Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these derivatives, highlighting the critical role of specific substituents in determining their pharmacological properties.[4][6]

Application Note: Targeting Pim-1 Kinase

Introduction: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[3] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent and selective Pim-1 inhibitors.[3][7] This section provides a protocol for the synthesis and in vitro evaluation of a representative pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor.

Workflow for Synthesis and Evaluation of a Pim-1 Inhibitor:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis A Aryl-substituted acetonitrile B 3-(dimethylamino)-2-(phenyl)acrylonitrile A->B React with N,N-dimethylformamide dimethyl acetal C 4-phenyl-1H-pyrazol-5-amine B->C React with hydrazine and acetic acid D Pyrazolo[1,5-a]pyrimidine core C->D Cascade cyclization E In vitro Kinase Inhibition Assay (Pim-1) D->E F Cell Viability Assay (MTT) D->F G Cell-Based Assay (BAD phosphorylation) D->G H Determine IC50 values E->H I Assess antiproliferative effects F->I J Confirm cellular mechanism of action G->J

Caption: General workflow for the synthesis and evaluation of a pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor.

Protocol 1: Synthesis of a 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine Derivative [3][7]

This protocol describes a cascade cyclization approach to synthesize the pyrazolo[1,5-a]pyrimidine scaffold with an aryl substitution at the 3-position.

Materials:

  • Aryl-substituted acetonitrile

  • N,N-dimethylformamide dimethyl acetal

  • Hydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Synthesis of 3-(dimethylamino)-2-(phenyl)acrylonitrile: React the aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal.

  • Synthesis of 4-phenyl-1H-pyrazol-5-amine: Treat the resulting 3-(dimethylamino)-2-(phenyl)acrylonitrile with hydrazine and glacial acetic acid in ethanol. This step typically proceeds with near-quantitative yield.[3]

  • Cascade Cyclization: Further reaction of the aminopyrazole intermediate leads to the formation of the final 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine product. The specific conditions for this step may vary depending on the desired final product and can involve reaction with various electrophiles.

Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against Pim-1 kinase.

Materials:

  • Synthesized pyrazolo[1,5-a]pyrimidine compound

  • Recombinant Pim-1 kinase

  • ATP

  • Kinase substrate (e.g., a peptide with a phosphorylation site for Pim-1)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the Pim-1 kinase, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.[8][9]

Materials:

  • Cancer cell line (e.g., a line known to overexpress Pim-1)

  • Cell culture medium

  • Synthesized pyrazolo[1,5-a]pyrimidine compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Quantitative Data: Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/Drug NameTarget Kinase(s)IC50 (nM)Cell LineReference
LarotrectinibTRKA, TRKB, TRKC<100Various[10][11]
RepotrectinibROS1, TRKA, TRKB, TRKC<20Various[11][12]
ZasocitinibTYK2--[13][14]
Pim-1 Inhibitor (Example)Pim-1, Flt-3Nanomolar rangeVarious[3][7]
CDK2/TRKA Inhibitor (Example)CDK2, TRKA-Various[15]
PI3Kδ Inhibitor (Example)PI3Kδ18-[16][17]

Note: IC50 values can vary depending on the specific assay conditions.

Section 2: Pyrazolo[1,5-a]pyrimidines as Fluorescent Probes

Beyond their therapeutic applications, pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as fluorescent organic compounds.[18][19] Their rigid structure and the ability to tune their photophysical properties through chemical modification make them attractive candidates for applications in materials science and bioimaging.[18][20]

The Basis of Fluorescence in Pyrazolo[1,5-a]pyrimidines

The fluorescence of these compounds arises from their extended π-conjugated system. The absorption and emission properties can be readily tuned by introducing electron-donating or electron-withdrawing groups at different positions of the pyrazolo[1,5-a]pyrimidine core.[18][20] This allows for the rational design of fluorophores with specific excitation and emission wavelengths, high quantum yields, and large Stokes shifts.[18]

General Synthetic Workflow for a Pyrazolo[1,5-a]pyrimidine Fluorophore:

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_data Data Analysis A Methyl ketone B β-enaminone A->B React with DMF-DMA (Microwave) D Pyrazolo[1,5-a]pyrimidine fluorophore B->D Cyclocondensation C 3-aminopyrazole C->D E UV-Vis Spectroscopy D->E F Fluorescence Spectroscopy D->F G Quantum Yield Measurement D->G H Determine λ_abs and λ_em E->H F->H J Determine Quantum Yield (Φ_F) G->J I Calculate Stokes Shift H->I

Caption: General workflow for the synthesis and photophysical characterization of a pyrazolo[1,5-a]pyrimidine-based fluorophore.

Application Note: Synthesis and Characterization of a 7-Substituted Pyrazolo[1,5-a]pyrimidine Fluorophore

Introduction: This section details the synthesis and photophysical characterization of a 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine, a class of compounds that has demonstrated tunable fluorescent properties.[21]

Protocol 4: Two-Step Synthesis of a 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine [20][21]

This protocol utilizes a microwave-assisted synthesis for the efficient preparation of the fluorophore.

Materials:

  • Appropriate methyl ketone

  • N,N-dimethylformamide-dimethylacetal (DMF-DMA)

  • 3-methyl-1H-pyrazol-5-amine

Procedure:

  • Synthesis of β-enaminone: In a microwave reactor, react the methyl ketone (1.0 mmol) with an excess of DMF-DMA (1.5 mmol) under solvent-free conditions at 160 °C for 15 minutes. This reaction typically results in high yields (83–97%) of the corresponding β-enaminone.[20][21]

  • Cyclocondensation: The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

Protocol 5: Photophysical Characterization

This protocol describes the basic measurements to characterize the fluorescent properties of the synthesized compound.

Materials:

  • Synthesized pyrazolo[1,5-a]pyrimidine fluorophore

  • Spectroscopic grade solvents (e.g., THF, ethanol, acetone)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the compound in the desired solvent.

    • Record the absorption spectrum to determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite the solution at or near the λ_abs.

    • Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

    • Calculate the Stokes shift (the difference in nanometers between λ_em and λ_abs).

  • Quantum Yield (Φ_F) Measurement (Relative Method):

    • Prepare a series of solutions of the sample and a quantum yield standard with low absorbance (<0.1) at the excitation wavelength.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Quantitative Data: Photophysical Properties of Representative Pyrazolo[1,5-a]pyrimidine Fluorophores

Substituent at Position 7Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)Quantum Yield (Φ_F)Stokes Shift (nm)Reference
Electron-donating groupsUp to 20,593Up to 0.97-[22]
Electron-withdrawing groupsGenerally lowerGenerally lower-[22]
Unsaturated groups--Red-shifted emission[19]
Aryl groups-Good solid-state emission (QY_SS = 0.18 to 0.63)-[22][23]

Note: Photophysical properties are highly dependent on the specific substituent and the solvent used.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and powerful platform for the development of both therapeutic agents and advanced materials. The synthetic accessibility and the ease of functionalization of this heterocyclic system have enabled the creation of a diverse library of compounds with a wide range of biological and photophysical properties. The protocols and data presented in this guide offer a starting point for researchers to explore and expand upon the experimental applications of these remarkable molecules. Continued investigation into the structure-property relationships of pyrazolo[1,5-a]pyrimidine derivatives will undoubtedly lead to the discovery of new and improved kinase inhibitors, fluorescent probes, and other valuable chemical entities.

References

Application Notes and Protocols for the Solubilization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolopyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities, including potential anti-proliferative effects.[1][2] The effective and reproducible in vitro evaluation of this and similar small molecules is critically dependent on their proper dissolution and delivery to the cellular environment. Carboxylic acid moieties can present solubility challenges in aqueous cell culture media at physiological pH.[3] This document provides a detailed, field-proven protocol for the solubilization of this compound for cell culture applications, emphasizing the maintenance of compound integrity and the minimization of vehicle-induced cytotoxicity.

Physicochemical Properties and Solubility Considerations

The carboxylic acid group's ionization state is pH-dependent. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, which can increase aqueous solubility. However, the hydrophobic pyrazolopyrimidine core can still limit overall solubility, often leading to precipitation when directly dissolved in aqueous media.

For cell culture applications, the primary solvent of choice for such compounds is Dimethyl Sulfoxide (DMSO).[4] DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic molecules.[4] It is also miscible with water and cell culture media, facilitating the preparation of working solutions.[4]

Table 1: Recommended Solvents and Critical Considerations

SolventRecommended UseMaximum Final Concentration in CultureKey Considerations
Dimethyl Sulfoxide (DMSO) Primary solvent for stock solutions< 0.5% (v/v) , ideally ≤ 0.1% (v/v) Potential for cytotoxicity at higher concentrations.[5][6][7] Always include a vehicle control in experiments.
Ethanol Alternative primary solvent< 0.5% (v/v) Can be more cytotoxic than DMSO for some cell lines.[6]
Cell Culture Media Diluent for working solutionsN/ADirect dissolution is often not feasible due to low aqueous solubility.
PBS (Phosphate-Buffered Saline) Not recommended for stock solutionsN/ACompound is likely to precipitate.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials:

  • This compound powder

  • Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-handling of Compound: Before opening the vial, centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom.

  • Calculation: Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound (C₉H₉N₃O₂) is approximately 191.19 g/mol .

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 191.19 g/mol x 1000 mg/g = 1.91 mg

  • Dissolution: a. Carefully weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube. For small quantities, it is often more accurate to dissolve the entire contents of the vial.[8] b. Add the calculated volume of DMSO to the tube. c. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. d. If dissolution is slow, sonication in a water bath for 5-10 minutes can be beneficial.

  • Sterilization (Optional but Recommended): For long-term storage and use in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.[8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C for long-term stability.[9][10]

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol describes the dilution of the high-concentration stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation upon dilution into the aqueous medium, it is best practice to perform serial dilutions.[11] a. Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1:100 dilution of the 10 mM stock in medium to get a 100 µM intermediate solution. b. Gently vortex or pipette the medium while adding the DMSO stock to ensure rapid mixing and prevent localized high concentrations of the compound that could lead to precipitation.[8]

  • Final Dosing: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration.

    • Crucial Note: Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (ideally ≤ 0.1%, but not exceeding 0.5%).[4][9][10]

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups.[10]

  • Mixing and Incubation: Gently swirl the plate to ensure uniform distribution of the compound in the wells. Incubate the cells for the desired duration of the experiment.

Visualization of the Workflow

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Working Solution & Cell Dosing A Weigh Compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Aliquot & Store at -80°C D->E F Thaw Single Aliquot E->F Start of Experiment G Serially Dilute in Pre-warmed Cell Culture Medium F->G H Add to Cells in Culture Plate G->H J Prepare Vehicle Control (Medium + same % DMSO) G->J I Incubate for Experiment H->I

Caption: Workflow for preparing stock and working solutions.

Validation and Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation in stock solution Compound concentration exceeds its solubility limit in DMSO.Prepare a lower concentration stock solution (e.g., 5 mM or 1 mM).
Precipitation upon dilution in media "Crashing out" due to poor aqueous solubility.Perform a serial dilution in the medium as described in Protocol 2. Add the DMSO stock to the medium while vortexing. Ensure the final DMSO concentration is as low as possible.
Cell death in vehicle control DMSO concentration is too high.Perform a dose-response curve for your specific cell line with DMSO alone to determine the maximum tolerated concentration. Keep the final DMSO concentration below 0.5%, and preferably at or below 0.1%.[4][7]
Inconsistent experimental results Degradation of the compound due to repeated freeze-thaw cycles. Inaccurate pipetting.Use single-use aliquots of the stock solution.[9] Ensure pipettes are properly calibrated.

Conclusion

The successful use of this compound in cell-based assays hinges on a meticulous and validated dissolution protocol. By utilizing DMSO for high-concentration stock solutions and employing careful dilution techniques, researchers can achieve reproducible results while minimizing solvent-induced artifacts. The inclusion of appropriate vehicle controls is paramount to ensuring the scientific integrity of the experimental data.

References

Application Notes and Protocols for In Vitro Assay Development with 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of robust in vitro assays to characterize the biological activity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its potent inhibition of various protein kinases implicated in oncology and inflammatory diseases. While the specific target profile of this particular analogue is under investigation, this guide will use the Janus Kinase 2 (JAK2) as a representative and scientifically plausible target to illustrate the principles of assay development. Dysregulation of the JAK/STAT signaling pathway is a critical driver in myeloproliferative neoplasms and autoimmune disorders, making JAK2 a high-value target for therapeutic intervention.[1][2][3][4] We present two orthogonal assay formats: a biochemical time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay to determine direct target engagement and potency, and a cell-based assay to measure the compound's functional impact on the downstream signaling pathway. This dual approach ensures a thorough characterization of the compound's mechanism of action, providing a solid foundation for further preclinical development.

Introduction: The Scientific Rationale

The pyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic system that has been successfully incorporated into numerous clinically evaluated and approved drugs. Its rigid, planar structure serves as an excellent scaffold for ATP-competitive inhibitors, capable of forming key interactions within the hinge region of kinase active sites. Modifications at the 3, 5, and 7-positions of the ring system allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, possesses functional groups that suggest its potential as a kinase inhibitor.

For the purpose of this application note, we hypothesize that this compound targets the Janus Kinase (JAK) family, specifically JAK2. The JAK/STAT pathway is a primary signaling cascade for a multitude of cytokines and growth factors, regulating fundamental cellular processes like proliferation and differentiation.[2][3] Constitutive activation of JAK2, often through mutations like V617F, leads to uncontrolled cell growth and is a hallmark of several myeloproliferative neoplasms.[4] Therefore, inhibitors of JAK2 are of significant therapeutic interest.

This guide provides the technical framework to test this hypothesis, detailing the necessary protocols to quantify the interaction of this compound with JAK2 and its effect on cellular signaling.

Signaling Pathway Overview

Cytokine binding to its receptor induces receptor dimerization, bringing two JAK2 proteins into close proximity. This allows for trans-phosphorylation and activation of the JAKs. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited, phosphorylated by JAK2, and subsequently dimerize. These STAT dimers translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Dimerization & Recruitment STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active 3. Trans-phosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation STAT_active STAT-P Dimer (Active) STAT_inactive->STAT_active 6. Phosphorylation & Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation Compound 5,7-Dimethylpyrazolo[1,5-a] pyrimidine-3-carboxylic acid Compound->JAK2_inactive Inhibition

Figure 1: The JAK/STAT Signaling Pathway and the point of inhibition.

Biochemical Assay: Direct Target Engagement and Potency (IC₅₀)

To quantify the direct interaction between the test compound and the kinase, a biochemical assay is the method of choice. We will detail a LanthaScreen™ Eu Kinase Binding Assay, which is a TR-FRET-based competition assay. This format measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.[5][6][7][8] The primary advantage of TR-FRET is its high signal-to-noise ratio, achieved by using a long-lifetime lanthanide donor (Europium) and a time-gated detection window, which minimizes background fluorescence.[5][7][8]

Principle of the Assay

The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody (donor) bound to the tagged JAK2 kinase and an Alexa Fluor™ 647-labeled tracer (acceptor) that binds to the ATP pocket of the kinase. When both are bound, excitation of the Eu donor results in energy transfer to the acceptor, producing a high TR-FRET signal. An unlabeled inhibitor competes with the tracer for the ATP binding site, leading to a decrease in the TR-FRET signal in a dose-dependent manner.

TR_FRET_Principle cluster_no_inhibitor No Inhibitor: High TR-FRET cluster_inhibitor With Inhibitor: Low TR-FRET Eu Eu Ab Anti-Tag Ab Eu->Ab FRET Energy Transfer Kinase JAK2 Ab->Kinase Tracer Tracer Kinase->Tracer FRET->Tracer Eu2 Eu Ab2 Anti-Tag Ab Eu2->Ab2 Kinase2 JAK2 Ab2->Kinase2 Inhibitor Inhibitor Kinase2->Inhibitor Tracer2 Tracer

Figure 2: Principle of the TR-FRET Kinase Binding Assay.

Protocol: JAK2 TR-FRET Binding Assay

Materials:

  • Recombinant human JAK2 (e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer (appropriate for JAK2)

  • This compound

  • Staurosporine (positive control inhibitor)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DMSO (for compound dilution)

  • Low-volume 384-well black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • From the DMSO plate, create an intermediate dilution plate by transferring a small volume of each concentration into Kinase Buffer. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Reagent Preparation (Prepare at 2X final concentration):

    • Kinase/Antibody Mix: Dilute the recombinant JAK2 and Eu-anti-GST antibody together in Kinase Buffer. The optimal concentration for each should be determined empirically but a starting point of 10 nM kinase and 4 nM antibody is common.

    • Tracer Solution: Dilute the kinase tracer in Kinase Buffer. The concentration should be at or near its Kd for the kinase to ensure assay sensitivity.

  • Assay Assembly (Final volume: 10 µL):

    • Add 5 µL of the diluted compound or control (DMSO vehicle for 0% inhibition, excess staurosporine for 100% inhibition) to the wells of the 384-well plate.

    • Add 2.5 µL of the 2X Kinase/Antibody mix to all wells.

    • Add 2.5 µL of the 2X Tracer solution to all wells to initiate the binding reaction.

    • Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 min) to ensure all components are mixed.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader. Set the excitation to ~340 nm and measure emissions at ~615 nm (Eu donor) and ~665 nm (Alexa Fluor 647 acceptor) with a time delay (e.g., 100 µs).

Data Analysis and Interpretation
  • Calculate the TR-FRET Ratio: For each well, calculate the emission ratio: (665 nm signal / 615 nm signal) * 10,000.

  • Normalize Data: Convert the ratios to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_max_inhibition) / (Ratio_min_inhibition - Ratio_max_inhibition))

    • Ratio_compound: Signal from wells with the test compound.

    • Ratio_max_inhibition: Average signal from high concentration staurosporine wells.

    • Ratio_min_inhibition: Average signal from DMSO vehicle wells.

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce tracer binding by 50%.

Parameter Value Rationale
Final Kinase Conc.5 nMEmpirically determined to give a robust signal window.
Final Tracer Conc.10 nMApproximately the Kd for the tracer to the kinase.
Final Antibody Conc.2 nMSufficient to label the kinase without causing steric hindrance.
Final DMSO Conc.≤ 1%Minimizes solvent effects on enzyme activity and binding.
Incubation Time60 minAllows the binding reaction to reach equilibrium.
Z'-factor> 0.7Indicates a robust and high-quality assay suitable for screening.

Cell-Based Assay: Functional Inhibition of JAK2 Signaling

While a biochemical assay confirms direct target binding, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and inhibit the target in its native physiological context.[9] This protocol will measure the inhibition of cytokine-induced STAT3 phosphorylation, a direct downstream consequence of JAK2 activation.[10][11][12][13]

Principle of the Assay

We will use a human erythroleukemia cell line, such as HEL 92.1.7, which harbors a JAK2V617F mutation leading to constitutive activation of the JAK/STAT pathway, or a cytokine-dependent cell line (e.g., TF-1) that can be stimulated with a cytokine like erythropoietin (EPO) to activate the pathway.[10][14][15] Following treatment with the test compound, cells are lysed, and the levels of phosphorylated STAT3 (p-STAT3) are measured relative to the total amount of STAT3 protein using Western blotting. A potent inhibitor will reduce the p-STAT3/total STAT3 ratio in a dose-dependent manner.

Western_Blot_Workflow cluster_workflow Cell-Based Assay Workflow start 1. Seed Cells treat 2. Treat with Compound (Dose-Response) start->treat stimulate 3. Stimulate with Cytokine (e.g., EPO) treat->stimulate lyse 4. Lyse Cells stimulate->lyse quantify 5. Protein Quantification (BCA Assay) lyse->quantify sds 6. SDS-PAGE quantify->sds transfer 7. Transfer to PVDF Membrane sds->transfer block 8. Block Membrane (5% BSA in TBST) transfer->block probe 9. Probe with Primary Antibodies (anti-p-STAT3, anti-total STAT3) block->probe secondary 10. Incubate with Secondary Antibody probe->secondary detect 11. Chemiluminescent Detection secondary->detect analyze 12. Densitometry Analysis detect->analyze

Figure 3: Workflow for the cell-based Western blot assay.

Protocol: Inhibition of EPO-Induced STAT3 Phosphorylation

Materials:

  • TF-1 cell line (human erythroleukemic, EPO-dependent)

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine

  • Recombinant human Erythropoietin (EPO)

  • This compound

  • Phosphatase and Protease Inhibitor Cocktails

  • RIPA Lysis Buffer (pre-chilled)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total STAT3

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Starvation:

    • Culture TF-1 cells according to standard protocols.

    • Prior to the experiment, wash cells and starve them in serum-free RPMI for 4-6 hours to reduce basal signaling.

  • Compound Treatment:

    • Resuspend starved cells at a density of 1x10⁶ cells/mL.

    • Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells by adding EPO to a final concentration of 10 U/mL. Include a non-stimulated control.

    • Incubate for 15-30 minutes at 37°C. The optimal stimulation time should be determined empirically via a time-course experiment.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer containing freshly added phosphatase and protease inhibitors.[16]

    • Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer (5% BSA in TBST). Avoid using milk as a blocking agent as casein is a phosphoprotein and can cause high background.[17]

    • Incubate the membrane with primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed for total STAT3.

    • Alternatively, run duplicate gels or use a loading control like β-actin.

Data Analysis and Interpretation
  • Densitometry: Quantify the band intensity for p-STAT3 and total STAT3 for each lane using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, calculate the ratio of the p-STAT3 signal to the total STAT3 signal.

  • Calculate IC₅₀: Plot the normalized p-STAT3/total STAT3 ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the cellular IC₅₀.

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the data, both assays must be properly validated. The validation process establishes that the assay is suitable for its intended purpose.[18][19]

Validation Parameter Biochemical Assay (TR-FRET) Cell-Based Assay (Western Blot) Source
Specificity Confirmed by using a known selective inhibitor (Staurosporine) and observing a full dose-response curve.Confirmed by observing inhibition of a specific phosphorylation event (p-STAT3) without affecting total protein levels.[18][19]
Precision Intra- and inter-assay variability (%CV) should be <15%. Determined by running replicates on the same plate and on different days.Semi-quantitative; precision assessed by consistency of results across biological replicates.[18][19]
Linearity & Range The assay should demonstrate a clear dose-response relationship over a defined range of inhibitor concentrations.A dose-dependent decrease in the p-STAT3/total STAT3 ratio should be observed.[18][19]
Robustness Assay performance should be consistent despite small, deliberate variations in parameters like incubation time or temperature.Assessed by consistency of results when minor variations in cell passage number or stimulation time are introduced.[18][19]
Assay Window (Z') Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|. A value > 0.5 is considered excellent.Not applicable for Western blotting.

Troubleshooting

Problem Potential Cause Recommended Solution Source
TR-FRET: Low Signal or Small Assay Window Incorrect instrument filter settings.Verify excitation (340 nm) and emission (615/665 nm) filters and time-delay settings. This is the most common cause of TR-FRET assay failure.[20]
Suboptimal reagent concentrations.Re-titer kinase, tracer, and antibody to find optimal concentrations for a robust signal.
Reagent degradation.Use fresh reagents; avoid multiple freeze-thaw cycles.
Western Blot: No/Weak p-STAT3 Signal Phosphatase activity during lysis.Ensure lysis buffer is ice-cold and contains fresh phosphatase inhibitors. Keep samples on ice at all times.[16]
Low abundance of p-STAT3.Optimize cytokine stimulation time. Increase the amount of protein loaded onto the gel.[9][16]
Inefficient antibody binding.Optimize primary antibody concentration and incubation time.
Western Blot: High Background Blocking agent is inappropriate.Use 5% BSA in TBST instead of milk. Casein in milk can be recognized by phospho-specific antibodies.[17]
Insufficient washing.Increase the number and duration of TBST washes after antibody incubations.[17]
Antibody concentration too high.Titrate the primary and secondary antibodies to determine the optimal dilution.

References

Application Notes & Protocols for the Large-Scale Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds, including potent kinase inhibitors used in targeted cancer therapy.[1][2] The introduction of a halogen atom at the C3 position provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery.[2] This guide provides an in-depth analysis of robust and scalable methodologies for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, intended for researchers, medicinal chemists, and process development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles, compare established and modern techniques, and provide detailed, field-tested protocols for large-scale applications.

The Strategic Importance of C3-Halogenation

The pyrazolo[1,5-a]pyrimidine ring system is an electron-rich heterocycle. Computational and experimental studies confirm that the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack. This inherent reactivity is the cornerstone of the synthetic strategies discussed herein. Direct halogenation at this site is highly regioselective, obviating the need for complex protecting group strategies and simplifying the synthetic route.[3]

The resulting 3-halo derivatives are not merely intermediates; they are valuable building blocks. The carbon-halogen bond serves as a versatile anchor point for introducing new functionalities via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold.[2][4]

G cluster_start Core Scaffold cluster_reaction Key Transformation cluster_product Versatile Intermediate cluster_applications Drug Discovery Applications Start Pyrazolo[1,5-a]pyrimidine (Electron-Rich Core) Halogenation Regioselective C3-Halogenation Start->Halogenation Electrophilic Attack Product 3-Halo-Pyrazolo[1,5-a]pyrimidine Halogenation->Product Suzuki Suzuki Coupling (C-C Bond) Product->Suzuki Sonogashira Sonogashira Coupling (C-C Bond) Product->Sonogashira Buchwald Buchwald-Hartwig (C-N/C-O Bond) Product->Buchwald

Figure 1: The central role of C3-halogenation in diversifying the pyrazolo[1,5-a]pyrimidine scaffold for drug discovery.

Synthetic Strategies: A Comparative Overview

Two primary strategies dominate the synthesis of these target compounds: direct halogenation of a pre-formed pyrazolo[1,5-a]pyrimidine ring and one-pot tandem cyclization/halogenation reactions.

Strategy A: Direct Electrophilic Halogenation

This is the most traditional and widely documented approach. It involves the treatment of a pyrazolo[1,5-a]pyrimidine substrate with an electrophilic halogenating agent.

The Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution. The π-system of the pyrazole ring attacks the electrophilic halogen source (X⁺), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a base (often the solvent or counter-ion) restores aromaticity and yields the C3-halogenated product.

Figure 2: Generalized mechanism of electrophilic halogenation at the C3 position. (Note: Images are placeholders for chemical structures).

Choice of Halogenating Agent: The selection of the halogenating agent is critical for scalability, safety, and efficiency.

HalogenationReagent(s)Typical Solvent(s)Key Considerations & RationaleYield Range
Bromination N-Bromosuccinimide (NBS)DMF, Acetic AcidExpertise: NBS is a crystalline solid, making it far easier and safer to handle on a large scale than volatile and highly corrosive liquid bromine. It provides a slow, controlled release of electrophilic bromine, minimizing side reactions.[5]80-95%
Bromine (Br₂)Acetic AcidExpertise: Effective but poses significant handling and safety challenges (corrosive, toxic fumes). Typically reserved for smaller scale or when NBS is unreactive. Neutralization of the acidic medium is required during workup.[5]70-85%
Chlorination N-Chlorosuccinimide (NCS)DMF, THF, CCl₄Expertise: The reagent of choice for chlorination. Similar to NBS, it is a solid that is easy to handle. Reactions are generally clean and high-yielding.75-90%
Iodination N-Iodosuccinimide (NIS)DMF, Acetic AcidExpertise: The most common reagent for direct iodination. It is a stable solid, though reactions can sometimes be slower than bromination or chlorination.70-85%
NaX/K₂S₂O₈WaterExpertise: A modern, oxidative halogenation method. K₂S₂O₈ oxidizes sodium or potassium halides (NaCl, NaBr, NaI) in situ to generate the electrophilic halogen species. Using water as a solvent makes this a greener alternative.[4][6]85-98%
PIDA/KXWaterExpertise: Another green chemistry approach using Phenyliodine diacetate (PIDA) as an oxidant for potassium halides (KX). It operates at room temperature and is highly efficient.[3]80-95%
Strategy B: One-Pot Tandem Cyclization & Halogenation

For large-scale synthesis, process intensification (reducing the number of separate operational steps) is paramount. One-pot methodologies that combine the formation of the pyrazolo[1,5-a]pyrimidine ring with its subsequent C3-halogenation are highly advantageous.

A recently developed and highly effective method involves the reaction of 5-aminopyrazoles with enaminones (or chalcones) and sodium halides in the presence of potassium persulfate (K₂S₂O₈) in an aqueous medium.[4][6]

Rationale: This process is a cascade of two key reactions within a single vessel:

  • Cyclocondensation: The 5-aminopyrazole reacts with the 1,3-biselectrophilic enaminone to form the pyrazolo[1,5-a]pyrimidine core.

  • Oxidative Halogenation: The K₂S₂O₈ concurrently oxidizes the sodium halide (NaX) to generate an electrophilic halogen species, which immediately reacts with the newly formed, electron-rich pyrazolo[1,5-a]pyrimidine at the C3 position.

This approach eliminates the need to isolate and purify the intermediate pyrazolo[1,5-a]pyrimidine, saving time, reducing solvent waste, and often leading to higher overall yields.

G cluster_pot One-Pot Reaction Vessel (80 °C) Start1 5-Aminopyrazole Step1 Step 1: Cyclocondensation Start1->Step1 Start2 Enaminone Start2->Step1 Start3 NaX + K2S2O8 (in Water) Step2 Step 2: Oxidative Halogenation Start3->Step2 Intermediate Pyrazolo[1,5-a]pyrimidine (In situ formation) Step1->Intermediate Intermediate->Step2 Final Final Product: 3-Halo-Pyrazolo[1,5-a]pyrimidine (Isolated after workup) Step2->Final

Figure 3: Workflow for the one-pot tandem cyclization and oxidative halogenation protocol.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Large-Scale Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine via Direct Bromination

This protocol is adapted from established procedures for direct bromination and is suitable for gram- to multi-gram scale synthesis.[5]

Materials:

  • 5-Chloropyrazolo[1,5-a]pyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (approx. 10-15 mL per gram of starting material)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-chloropyrazolo[1,5-a]pyrimidine.

  • Dissolution: Add DMF to the flask and stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: In small portions over 20-30 minutes, add the N-Bromosuccinimide (NBS) to the stirred solution. Causality: Adding NBS portion-wise helps to control the reaction exotherm and maintain a consistent temperature, which is crucial for selectivity and safety on a larger scale. An ice bath can be used to maintain the temperature at 20-25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of cold water (approx. 10x the volume of DMF). This will cause the product to precipitate out of the solution.

  • Filtration and Washing: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with plenty of water (to remove DMF and succinimide), a small amount of saturated sodium bicarbonate solution (to remove any trace acid), and finally with cold water again.

  • Drying: Dry the collected solid under vacuum at 40-50°C to a constant weight. The product, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, is typically obtained as a white to off-white solid with high purity (>95%).

Protocol 2: One-Pot Synthesis of 3-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol leverages the modern tandem cyclization/halogenation strategy for maximum efficiency.[4][6]

Materials:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Sodium Iodide (NaI) (1.2 eq)

  • Potassium Persulfate (K₂S₂O₈) (1.5 eq)

  • Water (approx. 20 mL per gram of aminopyrazole)

  • Ethyl Acetate

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a suspension of 3-amino-5-methylpyrazole, acetylacetone, sodium iodide, and potassium persulfate in water.

  • Heating: Heat the reaction mixture to 80°C and stir vigorously. The mixture may become heterogeneous.

  • Reaction Monitoring: Maintain the temperature at 80°C for 1-2 hours. The reaction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Workup - Cooldown and Quench: After the reaction is complete, cool the mixture to room temperature. A solid product may have formed.

  • Extraction: Add ethyl acetate to the flask and stir for 15 minutes. Transfer the entire mixture to a separatory funnel. If any solids remain, they can be filtered off first or carried through the extraction.

  • Washing: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine/oxidant), water, and finally brine. Causality: The thiosulfate wash is a critical self-validating step; it removes oxidative byproducts that could interfere with downstream reactions or product stability.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 3-iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

References

Application Notes and Protocols for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Context

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 90349-23-8) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. Pyrazolo[1,5-a]pyrimidine derivatives are subjects of extensive research in drug discovery, particularly for their potential as kinase inhibitors in oncology and for the treatment of inflammatory diseases. The structural rigidity, synthetic tractability, and bioisosteric relationship to purines make this scaffold a fertile ground for the development of novel therapeutics.

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound, ensuring the integrity of the compound and the reproducibility of experimental results. The protocols herein are grounded in established safety data and best practices for laboratory research.

Compound Profile and Physicochemical Properties

A clear understanding of the compound's properties is foundational to its proper handling.

PropertyValueSource
Chemical Name This compoundChemShuttle MSDS
CAS Number 90349-23-8ChemShuttle MSDS
Molecular Formula C₉H₉N₃O₂ChemShuttle MSDS
Molecular Weight 191.19 g/mol ChemShuttle MSDS
Appearance Solid (Form may vary by supplier)Inferred from related compounds

Safety, Handling, and Personal Protective Equipment (PPE)

3.1. Hazard Identification and GHS Classification

According to the Material Safety Data Sheet (MSDS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

3.2. Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

Application Note: Derivatization of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine (PP) core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active agents.[1] This scaffold is a bioisostere of purine and is featured in numerous small molecule inhibitors targeting various protein classes, particularly kinases.[3][4]

Prominent examples of FDA-approved drugs, such as the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical relevance in oncology.[3] Derivatives have shown potent inhibitory activity against a wide range of other cancer-related targets, including B-Raf, Pim-1, and PI3Kδ kinases.[5][6][7] The versatility of this scaffold extends beyond oncology, with derivatives showing promise as antimicrobial and antitubercular agents.[8][9][10]

This application note provides a detailed guide for researchers on the derivatization of a key intermediate, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. We will focus on the most common and effective transformation—amide bond formation—providing a robust, step-by-step protocol. Furthermore, we will outline a general workflow for preparing the synthesized library of derivatives for biological screening, ensuring data integrity and reproducibility.

Synthetic Strategy: Amide Coupling at the C3 Position

The carboxylic acid at the C3 position of the pyrazolo[1,5-a]pyrimidine ring is an ideal handle for synthetic diversification. Converting this acid into a library of amides is a primary strategy for exploring the structure-activity relationship (SAR) of the scaffold.[3] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11][12] Therefore, activation of the carboxylic acid is required.

Modern peptide coupling reagents are highly efficient for this transformation, offering high yields, short reaction times, and minimization of side reactions, particularly racemization if chiral amines are used.[13] Reagents are broadly classified into carbodiimides (e.g., EDC), and uronium/aminium salts (e.g., HATU, HBTU).[11]

Mechanism Rationale: Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency and the stability of the activated intermediate. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.[12] The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to scavenge the acid formed during the reaction without competing with the desired amine substrate.[14]

Experimental Protocols

General Protocol for Amide Library Synthesis using HATU Coupling

This protocol describes a general method for coupling various primary and secondary amines to pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Materials:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary) (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Lithium Chloride (LiCl) solution (5% aqueous)

  • Hydrochloric Acid (HCl) (1 M aqueous)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) sequentially at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[11]

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Summary of Derivatization Parameters
Derivative TypeAmine Reagent (1.1 eq)Coupling Reagent (1.2 eq)Base (2.5 eq)Typical Reaction TimeTypical Yield RangeKey Considerations
Anilide AnilineHATUDIPEA2-4 hours75-95%Electron-withdrawing groups on the aniline may slow the reaction.
Benzylamide BenzylamineHATUDIPEA1-3 hours80-98%Generally a very clean and high-yielding reaction.
Morpholinamide MorpholineHATUDIPEA1-2 hours85-99%Secondary cyclic amines are typically very reactive.
Piperidinamide PiperidineHATUDIPEA1-2 hours85-99%Similar reactivity to morpholine.
tert-Butylamide tert-ButylamineHATUDIPEA4-12 hours50-75%Sterically hindered amines require longer reaction times and may have lower yields.

Application in Bioassays: From Powder to Plate

Once a library of derivatives is synthesized and characterized, the next critical step is preparing them for biological evaluation. Proper compound handling and preparation are paramount for generating reliable and reproducible bioassay data.

General Workflow for Compound Preparation and Screening

The following workflow is a standard procedure for preparing compounds for in vitro screening in formats such as 96-well or 384-well plates.[15]

G cluster_prep Compound Preparation cluster_assay Bioassay Plate cluster_analysis Data Analysis A 1. Weigh Solid Compound (Purity Confirmed) B 2. Prepare High-Concentration Stock Solution in 100% DMSO (e.g., 10-20 mM) A->B Solubilization C 3. Create Intermediate 'Source Plate' via Serial Dilution in DMSO B->C Master Plate E 5. Transfer Nanovolumes from Source Plate to Assay Plate (Acoustic Dispensing or Pin Tool) C->E Compound Transfer D 4. Dispense Assay Buffer & Biological Reagents (Enzyme, Cells, etc.) F 6. Incubate & Add Detection Reagents E->F Final DMSO concentration typically ≤ 0.5% G 7. Read Signal (Absorbance, Fluorescence, Luminescence) F->G H 8. Normalize Data (to Positive/Negative Controls) G->H I 9. Generate Dose-Response Curves & Calculate IC50/EC50 H->I

Caption: General workflow from solid compound to bioassay data.

Key Considerations for Bioassay Preparation:

  • Solubility is Critical: Pyrazolo[1,5-a]pyrimidine derivatives are often hydrophobic. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions.[16] It is crucial to ensure the compound is fully dissolved in the stock solution. Low solubility can lead to inaccurate concentration measurements and underestimated potency (artificially high IC₅₀ values).[16]

  • DMSO Concentration: The final concentration of DMSO in the assay well should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity to cells.[16]

  • Controls are Essential: Every assay plate must include positive controls (a known active compound) and negative controls (vehicle, e.g., DMSO only) to normalize the data and calculate metrics like Z-factor to assess assay quality.

  • Bioassay-Guided Fractionation: For more complex starting materials or natural product extracts, a process of bioassay-guided fractionation can be employed.[17] This involves separating the mixture into fractions using techniques like HPLC and testing each fraction for activity, progressively isolating the pure active compound.[17]

Screening Cascade for a Kinase Inhibitor Drug Discovery Program

A typical drug discovery program employs a tiered screening approach, or "cascade," to efficiently identify the most promising compounds. This strategy filters a large number of initial derivatives through progressively more complex and biologically relevant assays.

G A Primary Screen (e.g., 100s-1000s of Compounds) B High-Throughput Biochemical Assay (e.g., TR-FRET, FP) Single Concentration (e.g., 10 µM) A->B C Hit Confirmation & Potency (e.g., 10s-100s of Compounds) B->C Select 'Hits' D Biochemical IC50 Determination (10-point dose-response curve) C->D E Secondary / Orthogonal Assays (e.g., 10s of Compounds) D->E Confirm Potent Compounds F Cell-Based Assays (Target Engagement, e.g., NanoBRET) (Phenotypic, e.g., Anti-proliferation) E->F G Selectivity & Early Safety (<10 Lead Compounds) F->G Confirm Cellular Activity H Kinase Selectivity Panel (e.g., >100 kinases) Early ADME/Tox (hERG, Cyp Inhibition) G->H I Lead Optimization H->I Select Leads for Further Chemistry

Caption: A typical kinase inhibitor screening cascade.

This tiered approach ensures that resources are focused on compounds that are potent, selective, and possess drug-like properties, maximizing the efficiency of the drug discovery process.

Conclusion

The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is a validated starting point for the discovery of potent, biologically active molecules. The amide coupling protocols and bioassay preparation workflows detailed in this note provide a robust framework for researchers to synthesize, screen, and identify novel derivatives for a wide range of therapeutic targets. By combining efficient synthetic diversification with a carefully planned screening cascade, researchers can effectively explore the chemical space around this privileged core to develop next-generation therapeutics.

References

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid as a Chemical Probe

Introduction: From Privileged Scaffold to Precision Tool

In the intricate world of cellular biology and drug discovery, small molecules that can selectively modulate the function of a single protein target are invaluable. These precision tools, known as chemical probes, allow researchers to dissect complex biological pathways, validate new drug targets, and lay the groundwork for novel therapeutics.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including potent kinase inhibitors. This suggests that this compound is a compelling candidate for development into a high-quality chemical probe.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and validate . We will move beyond simply listing steps, instead explaining the scientific rationale behind experimental choices and providing detailed protocols for key validation assays. Our objective is to equip you with the knowledge to transform a promising molecule into a rigorously validated tool for biological discovery.

Part 1: Foundational Characterization & Hypothesis Generation

Before delving into complex cellular assays, a foundational understanding of the compound's basic properties and potential target class is essential. Given the prevalence of the pyrazolo[1,5-a]pyrimidine core in kinase inhibitors, a logical starting point is to assess its activity against a panel of protein kinases.

Initial Biochemical Screening: The Kinase Panel

An in vitro kinase assay is a direct measure of a compound's ability to inhibit the enzymatic activity of a kinase.[3] Screening against a diverse panel of kinases provides an initial assessment of potency and selectivity.

Protocol 1: General In Vitro Kinase Assay (Radiometric)

This protocol describes a classic method for assessing kinase activity by measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate.[3][4]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • [γ-³²P]ATP

  • 100 mM ATP stock solution

  • Phosphocellulose paper

  • Phosphoric acid wash buffer (e.g., 0.5% H₃PO₄)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.

  • Compound Dilution: Perform a serial dilution of the this compound stock solution to achieve a range of desired concentrations. Include a DMSO-only control.

  • Initiate Reaction:

    • Aliquot the kinase reaction master mix into separate tubes.

    • Add the diluted compound or DMSO control to each tube and incubate for 10-15 minutes at room temperature to allow for binding.

    • Start the kinase reaction by adding a mix of [γ-³²P]ATP and non-labeled ATP (final concentration typically near the Km for ATP for that kinase).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by adding a small volume of 3% phosphoric acid. Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper 3-4 times with the phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Interpreting the Initial Screen

The results from a kinase panel screen can be summarized to guide the next steps.

Kinase TargetIC₅₀ (nM) for this compound
Kinase A85
Kinase B2,500
Kinase C> 10,000
Kinase D150
Kinase E> 10,000
Table 1: Hypothetical data from an in vitro kinase panel screen. The data suggests potency and some selectivity for Kinase A and Kinase D.

Part 2: Unveiling the Cellular Target

Biochemical activity is a critical first step, but it does not guarantee that a compound will engage its target within the complex environment of a living cell.[5] Target engagement assays are essential to confirm that the compound reaches its target and binds with sufficient potency to exert a biological effect.[6][7]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[8][9] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[8][9]

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_analysis Lysis & Analysis A 1. Culture Cells B 2. Treat with Probe (or DMSO) A->B C 3. Aliquot cells B->C D 4. Heat at Varying Temps C->D E 5. Cell Lysis (e.g., Freeze-Thaw) D->E F 6. Centrifuge to Separate Fractions E->F G Soluble Fraction (Supernatant) F->G H Insoluble Fraction (Pellet) F->H I 7. Analyze Soluble Fraction by Western Blot G->I APMS_Workflow cluster_probe_prep 1. Probe Preparation cluster_pulldown 2. Affinity Pulldown cluster_ms_analysis 3. Mass Spectrometry cluster_data_analysis 4. Data Analysis A Synthesize Affinity Probe (Probe-Linker-Biotin) C Incubate Probe with Cell Lysate A->C B Synthesize Control Probe (Inactive Analog-Linker-Biotin) B->C Control Experiment D Capture on Streptavidin Beads C->D E Wash to Remove Non-specific Binders D->E F Elute & Digest Bound Proteins (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify & Quantify Peptides G->H I Compare Probe vs. Control to Identify Specific Binders H->I Validation_Workflow A Candidate Compound (5,7-Dimethylpyrazolo[1,5-a]pyrimidine -3-carboxylic acid) B Biochemical Screen (e.g., Kinase Panel) A->B E Unbiased Target Profiling (Chemoproteomics) A->E G Synthesize Negative Control A->G C Hypothesized Target(s) (e.g., Kinase A) B->C D Target Engagement (CETSA / ITDRF-CETSA) C->D F Confirmed On- and Off-Targets D->F E->F I Cellular Phenotypic Assay F->I H Validate Control (Inactive on Target) G->H H->I J Probe shows effect I->J K Negative Control shows NO effect I->K L Validated Chemical Probe J->L K->L

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols and achieve higher yields.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including acting as kinase inhibitors for cancer therapy.[3][4] The successful and efficient synthesis of these compounds is therefore of significant interest.

This guide will focus on the common synthetic route to this compound, which typically involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound, followed by hydrolysis of the resulting ester. We will address common pitfalls and provide actionable solutions to improve your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and detailed solutions.

Low Yield of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Intermediate)

Question: My cyclocondensation reaction between ethyl 3-amino-1H-pyrazole-4-carboxylate and acetylacetone is resulting in a low yield of the desired ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this key cyclocondensation step can often be attributed to several factors, ranging from reaction conditions to reagent quality. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time and/or temperature. Microwave-assisted synthesis has been shown to be effective in driving these types of cyclizations to completion in shorter timeframes.[3] Consider monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Side Reactions: The formation of regioisomers or other byproducts can consume starting materials and reduce the yield of the desired product. The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can potentially lead to the formation of isomeric products.[5]

    • Solution: The choice of solvent and catalyst is crucial for controlling regioselectivity. Acetic acid is commonly used as both a solvent and a catalyst, as it promotes the desired cyclization pathway.[6] Using a non-polar solvent might favor the formation of undesired isomers.

  • Suboptimal pH: The reaction is acid-catalyzed. If the pH is too high, the reaction rate will be slow. If it's too low, it could lead to degradation of the starting materials or product.

    • Solution: Glacial acetic acid is generally the solvent and catalyst of choice. If you are using a different solvent, consider adding a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid. However, be cautious as excessive acidity can lead to unwanted side reactions.

  • Poor Reagent Quality: Impurities in the starting materials, particularly the 3-aminopyrazole, can interfere with the reaction.

    • Solution: Ensure your starting materials are pure. Recrystallize or purify the 3-aminopyrazole if necessary.

Difficult Hydrolysis of the Ethyl Ester

Question: I am struggling to hydrolyze the ethyl ester of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate to the final carboxylic acid. My yields are low, and I see a significant amount of starting material remaining even after prolonged reaction times.

Answer:

Ester hydrolysis on the pyrazolo[1,5-a]pyrimidine core can be challenging due to the electron-withdrawing nature of the heterocyclic system, which can deactivate the ester carbonyl towards nucleophilic attack.

  • Insufficiently Strong Basic Conditions: Standard hydrolysis conditions (e.g., NaOH in aqueous ethanol at reflux) may not be sufficient for complete conversion.

    • Solution: Employ stronger basic conditions. A mixture of a higher boiling point solvent like dioxane or tetrahydrofuran (THF) with a higher concentration of aqueous sodium hydroxide or lithium hydroxide can be more effective.[7]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. If using a lower boiling point solvent like ethanol, consider switching to a higher boiling point solvent such as n-butanol or using a sealed tube to reach higher temperatures.

  • Reaction Time: The hydrolysis may simply be slow.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Product Solubility: The sodium or lithium salt of the carboxylic acid may precipitate out of the reaction mixture, hindering further reaction.

    • Solution: Ensure adequate solvent is present to maintain a homogenous solution. Adding a co-solvent like methanol can sometimes improve solubility.

Impurity Profile and Purification Challenges

Question: My final product, this compound, is contaminated with impurities that are difficult to remove by standard crystallization. What are these impurities likely to be and what purification strategies can I employ?

Answer:

Common impurities can include unreacted starting ester, side products from the cyclocondensation, or degradation products.

  • Common Impurities:

    • Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Incomplete hydrolysis.

    • Regioisomers: Formed during the cyclocondensation step.

    • Decarboxylated product: Loss of the carboxylic acid group under harsh acidic or basic conditions.

  • Purification Strategies:

    • Acid-Base Extraction: Since the product is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move into the aqueous layer as its salt. The aqueous layer can then be separated, acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

    • Column Chromatography: If acid-base extraction is not effective, column chromatography on silica gel can be used. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to suppress tailing of the carboxylic acid is often effective.

    • Recrystallization: If the purity is already reasonably high, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct synthesis involves a two-step process.[8] The first step is the cyclocondensation reaction of a 3-amino-1H-pyrazole-4-carboxylate ester with acetylacetone.[6] This is typically carried out in a solvent like glacial acetic acid, which also acts as a catalyst. The resulting ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is then hydrolyzed to the final carboxylic acid, usually under basic conditions.[8]

Q2: Are there alternative synthetic routes?

A2: Yes, several other strategies exist for the synthesis of the pyrazolo[1,5-a]pyrimidine core. These include multi-component reactions and the use of different biselectrophilic partners with aminopyrazoles.[1][9][10] However, for this specific substitution pattern, the cyclocondensation with acetylacetone is one of the most straightforward methods.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of spectroscopic methods is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity. The chemical shifts and coupling constants will be characteristic of the pyrazolo[1,5-a]pyrimidine ring system.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Phosphorus oxychloride (if used for chlorination of related intermediates): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).[11]

  • Strong Acids and Bases: Corrosive. Wear gloves and eye protection.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated area or fume hood.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol is based on the well-established cyclocondensation reaction.[6]

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask, add ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent).

  • Add glacial acetic acid to dissolve the starting material.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol employs robust basic conditions for efficient hydrolysis.

Materials:

  • Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum to afford this compound.

Data Summary

ParameterRecommended ValueNotes
Cyclocondensation
Reactant Ratio1:1.1 (Aminopyrazole:Acetylacetone)A slight excess of acetylacetone can help drive the reaction to completion.
SolventGlacial Acetic AcidActs as both solvent and catalyst.
TemperatureReflux (~118 °C)Ensure a sufficient temperature is maintained.
Reaction Time4-6 hoursMonitor by TLC for completion.
Hydrolysis
BaseNaOH or LiOH2-3 equivalents are recommended for complete hydrolysis.
SolventEthanol/Water or THF/WaterA co-solvent is necessary for solubility.
TemperatureRefluxHigher temperatures may be required.
Reaction Time2-4 hoursMonitor by TLC for completion.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Ethyl 3-amino-1H- pyrazole-4-carboxylate C Ethyl 5,7-Dimethylpyrazolo[1,5-a] pyrimidine-3-carboxylate A->C Cyclocondensation (Acetic Acid, Reflux) B Acetylacetone B->C D 5,7-Dimethylpyrazolo[1,5-a] pyrimidine-3-carboxylic acid C->D Hydrolysis (NaOH, Reflux)

Caption: Synthetic route to the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_cyclocondensation Cyclocondensation Issues cluster_hydrolysis Hydrolysis Issues cluster_purification Purification Issues start Low Yield or Incomplete Reaction q1 Low Yield of Ester Incomplete Reaction? Side Reactions? Suboptimal pH? start->q1:f0 q2 Incomplete Hydrolysis Insufficiently Basic? Low Temperature? Product Precipitation? start->q2:f0 q3 Persistent Impurities Unreacted Ester? Isomers? start->q3:f0 s1 Increase reaction time/temp Monitor by TLC Consider microwave synthesis q1:f1->s1 s2 Use glacial acetic acid Ensure correct stoichiometry q1:f2->s2 s3 Use glacial acetic acid as catalyst q1:f3->s3 s4 Use stronger base (e.g., LiOH) Increase base equivalents q2:f1->s4 s5 Increase reaction temperature Use higher boiling solvent q2:f2->s5 s6 Add co-solvent for solubility q2:f3->s6 s7 Acid-base extraction q3:f1->s7 s8 Column chromatography q3:f2->s8

Caption: Troubleshooting decision-making workflow.

References

Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique structural features of this scaffold, particularly the presence of both a basic pyrimidine ring system and an acidic carboxylic acid moiety, often lead to significant purification challenges.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

I. Troubleshooting Guide

This section addresses specific, practical problems that can arise during the purification of pyrazolo[1,5-a]pyrimidine carboxylic acids. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower you to adapt these methods to your specific molecule.

Issue 1: My product has "oiled out" or precipitated as an intractable gum during crystallization.

Q: I've isolated my crude pyrazolo[1,5-a]pyrimidine carboxylic acid, but upon attempting crystallization, it separates as a sticky, non-crystalline solid. How can I induce proper crystallization?

A: This is a frequent and frustrating issue, often stemming from the zwitterionic nature of the molecule at neutral pH.[2] The presence of both a protonated basic nitrogen on the pyrimidine ring and a deprotonated carboxylate group leads to strong intermolecular ionic interactions, high polarity, and often poor solubility in common organic solvents, favoring amorphous precipitation over the formation of an ordered crystal lattice.

Root Cause Analysis & Solution Workflow:

The key is to suppress the zwitterionic character by manipulating the pH. By acidifying or basifying the solution, you convert the molecule into a single charged species (either a cation or an anion), which can disrupt the strong ionic attractions and promote solubility in appropriate solvent systems.

dot ```dot graph TD { A[Crude Product Oils Out] --> B{Is the compound zwitterionic?}; B -->|Yes| C{Control pH to suppress zwitterion}; C --> D[Acidic Conditions: Protonate the Carboxylate]; C --> E[Basic Conditions: Deprotonate the Pyrimidine]; D --> F[Form the HCl salt]; E --> G[Form the Na+ or K+ salt]; F --> H[Crystallize from polar protic solvents (e.g., EtOH/H2O, IPA)]; G --> I[Crystallize from polar aprotic solvents (e.g., Acetone, Acetonitrile)]; H --> J[Collect Crystalline Salt]; I --> J; J --> K[Optional: Neutralize to obtain free acid]; B -->|No/Unsure| L{Screen alternative solvent systems}; L --> M[Consider anti-solvent crystallization]; M --> J;

}

Caption: Relationship between molecular properties and purification strategy.

Q3: Can I use preparative HPLC for purification? What conditions are recommended?

A3: Yes, reverse-phase preparative HPLC is an excellent, albeit more costly, tool for purifying challenging compounds like these, especially for obtaining highly pure material for biological testing.

Typical Starting Conditions for Reverse-Phase HPLC:

  • Column: C18 stationary phase.

  • Mobile Phase A: Water with an additive.

  • Mobile Phase B: Acetonitrile or Methanol with the same additive.

  • Additive: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acidic additive is crucial; it protonates the molecule, ensuring a single species is present, which leads to sharp, symmetrical peaks.

  • Detection: UV, typically at 254 nm and 280 nm.

After purification, the fractions are typically lyophilized. Be aware that the final product will be isolated as its corresponding salt (e.g., TFA salt), which may need to be considered for downstream applications.

Q4: Are there any specific safety considerations when handling pyrazolo[1,5-a]pyrimidine carboxylic acids?

A4: As with any novel chemical entity, standard laboratory safety precautions should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. While specific toxicity data may be limited, it is prudent to treat these compounds as potentially hazardous. For pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, aggregated GHS information indicates it can be harmful if swallowed and may cause skin and serious eye irritation. [3]Always consult the Safety Data Sheet (SDS) for any known hazards associated with the specific compound and reagents you are using.

References

stability issues of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic structure in medicinal chemistry, known for its role in developing potent protein kinase inhibitors and other therapeutics.[1][2] While the core structure is generally stable, the specific substituents, particularly the carboxylic acid group, introduce unique handling and stability considerations in solution.[3][4] This guide provides a structured approach to troubleshooting and understanding these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the cause, solution, and preventative measures.

Question 1: My compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What is the cause and how can I prepare a stable solution?

Answer:

This is a classic solubility issue, common for compounds containing a carboxylic acid moiety. The limited aqueous solubility of pyrazolopyrimidine derivatives is a known challenge in drug development.[5][6][7]

Causality: The solubility of this compound is highly dependent on the pH of the solution.

  • At Low pH (Acidic): The carboxylic acid group is in its protonated form (-COOH). This form is neutral and significantly less polar, leading to poor solubility in aqueous media and a higher tendency to precipitate.

  • At High pH (Basic): The carboxylic acid group is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charged species is more polar and therefore more soluble in water.

The precipitation you observed likely occurred because the pH of your aqueous buffer was too low (at or below the compound's pKa), causing the more soluble carboxylate salt from your DMSO stock to convert back to the insoluble neutral acid form.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer check_ph Measure pH of the Final Solution start->check_ph is_ph_low Is pH < 7.0? check_ph->is_ph_low adjust_ph Increase Buffer pH (e.g., to pH 7.4 - 8.0) is_ph_low->adjust_ph Yes fail Precipitation Persists: Reduce Final Concentration is_ph_low->fail No re_dissolve Gently warm and vortex to redissolve adjust_ph->re_dissolve check_solubility Visually inspect for complete dissolution re_dissolve->check_solubility success Stable Solution Achieved check_solubility->success Clear check_solubility->fail Cloudy fail->adjust_ph

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocol: Preparing a Stable Aqueous Solution

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10-50 mM primary stock solution. Ensure it is fully dissolved.

  • Select an Appropriate Buffer: Choose a buffer with a pH of 7.4 or higher (e.g., PBS, HEPES, Tris). A pH value approximately 2 units above the compound's pKa is ideal to ensure the vast majority is in the soluble carboxylate form.

  • Dilute the Stock: While vortexing the aqueous buffer, add the DMSO stock dropwise to achieve the desired final concentration. This "shock dilution" method helps prevent localized high concentrations that can crash out.

  • Limit Organic Solvent: Ensure the final concentration of DMSO in your aqueous solution is low (typically <1%, ideally <0.5%) to avoid artifacts in biological assays.

  • Verification: After preparation, visually inspect the solution for any cloudiness or particulate matter. If the concentration is high, a brief, gentle warming (to 37°C) and sonication can aid dissolution.

Question 2: The color of my solution changed from colorless to yellow after storing it for a few days at room temperature on the benchtop. Is the compound degrading?

Answer:

A color change is a strong indicator of chemical degradation. Pyrazolo[1,5-a]pyrimidine derivatives, while possessing a generally stable fused-ring system, can be susceptible to oxidative or photolytic degradation, especially with prolonged exposure to light and ambient temperatures.[3][4]

Causality: The formation of colored species often results from the creation of extended conjugated systems or oxidized byproducts. Potential degradation pathways include:

  • Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, leading to the formation of reactive intermediates that can dimerize or react with oxygen.

  • Oxidation: Trace metals in solvents or dissolved oxygen can catalyze the oxidation of the heterocyclic ring system, especially if there are electron-rich positions.

  • Hydrolysis: While the core ring is robust, under harsh pH conditions (strong acid or base) and elevated temperatures, hydrolysis of amide or ester precursors to the carboxylic acid could be a factor if you synthesized the material yourself.[8][9]

Experimental Protocol: Assessing Compound Degradation

  • Acquire Control Samples: Use a freshly prepared solution from a solid sample stored correctly (see FAQ section) as a "time zero" (T₀) control. Use your discolored solution as the test sample.

  • Analytical Comparison (HPLC):

    • Inject both the T₀ and the test sample onto a reverse-phase HPLC system with UV detection.

    • Analysis: Compare the chromatograms.

      • Stable: The chromatogram of the test sample should show a single major peak with the same retention time and area (concentration) as the T₀ sample.

      • Degraded: The test sample's chromatogram will likely show a decrease in the area of the main peak and the appearance of new, smaller peaks (degradation products), often at different retention times.

  • Structural Confirmation (LC-MS):

    • If degradation is confirmed by HPLC, analyze the sample using LC-MS. The mass spectrometer will provide the molecular weights of the new peaks, offering crucial clues to the identity of the degradation products and the underlying degradation mechanism.

Preventative Measures:

  • Always store solutions in amber vials to protect them from light.

  • Store solutions frozen at -20°C or -80°C for long-term stability.

  • For aqueous buffers, consider sterile filtering and using high-purity water to minimize contaminants.

  • If the application allows, purging the solution with an inert gas (nitrogen or argon) before sealing can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound?

Answer: The optimal choice depends on the intended use (e.g., chemical reaction, biological assay) and desired storage duration.

Storage Form Recommended Solvents Temperature Duration Key Considerations
Solid Powder N/A2-8°C>1 YearStore in a desiccator, protected from light and moisture.[10]
Organic Stock Solution DMSO, DMF, Ethanol (absolute)-20°C or -80°C3-6 MonthsUse anhydrous solvents. Aliquot to avoid freeze-thaw cycles.
Aqueous Working Solution pH > 7.4 Buffers (PBS, HEPES)2-8°C< 24 HoursPrepare fresh daily for best results. Prone to microbial growth and hydrolysis over time.
Aqueous Working Solution pH > 7.4 Buffers (PBS, HEPES)-20°C< 1 WeekAliquot to avoid freeze-thaw cycles. Ensure buffer components do not precipitate upon freezing.
Q2: What factors can influence the stability of this compound in solution?

Answer: Several environmental and chemical factors are critical to maintaining the integrity of the compound in solution.

center Compound Stability in Solution ph pH (Affects solubility & hydrolysis) center->ph temp Temperature (Affects degradation rate) center->temp light Light Exposure (Risk of photodegradation) center->light solvent Solvent Choice (Purity, polarity, protic/aprotic) center->solvent oxygen Dissolved Oxygen (Risk of oxidation) center->oxygen

References

Technical Support Center: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

Question 1: My final product, this compound, shows a persistent impurity with a similar mass in LC-MS analysis, and my ¹H NMR spectrum has an extra set of singlets for the methyl groups. What is the likely cause?

Answer:

This is a classic and frequently encountered issue in the synthesis of unsymmetrically substituted pyrazolo[1,5-a]pyrimidines. The impurity you are observing is almost certainly the regioisomer, This compound .

Causality and Mechanism:

The core of this synthesis involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound, in this case, acetylacetone. The 3-aminopyrazole has two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic secondary amine (-NH-) of the pyrazole ring. The reaction is initiated by the more nucleophilic exocyclic amino group attacking one of the carbonyls of acetylacetone.[1] Following this, intramolecular cyclization and dehydration occur to form the pyrimidine ring.

Because acetylacetone is a symmetric diketone, its reaction with ethyl 5-amino-1H-pyrazole-4-carboxylate generally proceeds with high regioselectivity to yield the desired ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. However, even small deviations in reaction conditions or the presence of certain catalysts can lead to the formation of the isomeric pyrazolo[3,4-b]pyridine, although this is less common. The more significant issue of regioisomerism arises when substituted, unsymmetrical β-diketones are used.[2]

In the specific context of your precursor synthesis, while acetylacetone itself is symmetric, the initial aminopyrazole intermediate (ethyl 5-amino-1H-pyrazole-4-carboxylate) has distinct electronic properties that direct the cyclization. The widely accepted mechanism favors the formation of the pyrazolo[1,5-a]pyrimidine scaffold.[3] However, subtle shifts in the reaction equilibrium or acid-base catalysis can allow for the formation of a minor amount of the undesired regioisomer.

Workflow for Identification and Resolution:

  • Step 1: High-Resolution Analytical Confirmation

    • LC-MS: The regioisomer will have the identical mass as your target compound. Employ a high-resolution mass spectrometer to confirm the elemental composition. The key to separation lies in chromatography.

    • Chromatography: Use a high-performance liquid chromatography (HPLC) method with a high-resolution column (e.g., C18) and a slow gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve baseline separation of the two isomers.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the two methyl groups (at C5 and C7) and the aromatic protons will be slightly different for each isomer. The presence of two distinct sets of peaks corresponding to these groups is a strong indicator of an isomeric mixture.

  • Step 2: Purification Protocol

    • Fractional Crystallization: If the concentration of the impurity is significant (>10%), fractional crystallization can be effective. Try dissolving the crude product in a hot solvent (e.g., ethanol, isopropanol, or acetic acid) and allowing it to cool slowly. The major, desired isomer will often crystallize out first, leaving the more soluble regioisomer in the mother liquor. Monitor the purity of the crystals and the liquor by HPLC.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is the most reliable method to separate the regioisomers.

  • Step 3: Synthetic Optimization to Minimize Isomer Formation

    • Control of pH: The condensation is often carried out in acetic acid.[4] Ensure the pH is acidic, as this protonates the endocyclic nitrogen, further enhancing the nucleophilicity of the exocyclic amine and promoting the desired reaction pathway.

    • Temperature Control: Run the reaction at a consistent and moderate temperature (e.g., reflux in ethanol/acetic acid) as excessively high temperatures can sometimes overcome the kinetic barrier for the formation of the undesired isomer.[5]

Question 2: My final product shows a significant peak in the LC-MS corresponding to the mass of my starting material, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, even after extended reaction time for the hydrolysis step. Why is the hydrolysis incomplete?

Answer:

This is a common yield-reducing impurity. The presence of the starting ethyl ester is due to incomplete saponification (hydrolysis).

Causality and Mechanism:

The conversion of the ethyl ester to the carboxylic acid is typically achieved by base-catalyzed hydrolysis (saponification) using reagents like sodium hydroxide or lithium hydroxide in a solvent mixture such as methanol/water or ethanol/water.[6] The pyrazolo[1,5-a]pyrimidine core is relatively electron-rich, which can slightly reduce the electrophilicity of the carbonyl carbon in the ester group. This, combined with potential steric hindrance, can make the hydrolysis more sluggish than expected for a simple alkyl ester.

Troubleshooting Protocol:

  • Step 1: Verify Hydrolysis Conditions

    • Base Equivalents: Ensure you are using a sufficient excess of the base. A minimum of 2-3 equivalents of NaOH or LiOH is recommended to drive the equilibrium towards the carboxylate salt.

    • Solvent System: The ester may have limited solubility in a purely aqueous base. Using a co-solvent like methanol, ethanol, or THF is crucial to ensure the reaction mixture is homogeneous.

    • Temperature and Time: If the reaction is slow at room temperature, gently heating to 40-60°C can significantly increase the rate of hydrolysis. Extend the reaction time and monitor progress by TLC or LC-MS every few hours until the starting material is no longer detectable.

  • Step 2: Work-up and Purification

    • Acidification: After the reaction is complete, the resulting carboxylate salt must be carefully acidified (e.g., with 1M HCl) to a pH of ~3-4 to precipitate the carboxylic acid. If the pH is too high, the product will remain in solution as the salt.

    • Purification of the Final Product: If a small amount of unreacted ester remains, it can often be removed by recrystallization. The carboxylic acid has different solubility properties than the ester. Triturating the crude solid with a solvent in which the ester is soluble but the acid is not (e.g., diethyl ether or dichloromethane) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for this synthesis?

The synthesis typically begins from commercially available and relatively inexpensive starting materials: ethyl 2-cyanoacetate, a source of hydrazine (like hydrazine hydrate), and acetylacetone.[5]

Q2: Can I use a different β-dicarbonyl compound instead of acetylacetone?

Yes, this synthetic route is versatile. Using other β-diketones or β-ketoesters allows for the introduction of different substituents at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring.[3] However, be aware that using an unsymmetrical β-diketone will significantly increase the likelihood of forming regioisomeric products, which will complicate purification.[2]

Q3: Are there any known degradation pathways for the pyrazolo[1,5-a]pyrimidine ring system under standard conditions?

The pyrazolo[1,5-a]pyrimidine core is generally stable under the acidic conditions of the cyclization and the basic conditions of a standard ester hydrolysis.[7] However, the pyrimidine ring can be susceptible to reduction under certain conditions (e.g., with sodium borohydride in the presence of sodium methoxide), leading to dearomatization and the formation of tetrahydropyrazolo[1,5-a]pyrimidines.[5] This is not a typical impurity under normal synthetic protocols but is a known reactivity pathway.

Data Summary and Visualization

Table 1: Summary of Common Impurities and Troubleshooting

Impurity NameStructureCommon SourceAnalytical SignatureTroubleshooting & Removal
This compound Isomeric structure with different substituent placementRegioisomeric formation during cyclocondensationIdentical mass in MS; different retention time in HPLC; extra set of peaks in ¹H NMROptimize reaction conditions (pH, temp.); Preparative HPLC or fractional crystallization
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Starting material for the final hydrolysis stepIncomplete saponificationHigher mass in MS (+28 Da); different HPLC retention time; presence of ethyl quartet/triplet in ¹H NMRUse excess base, co-solvents (MeOH/EtOH), and gentle heating; Recrystallization or trituration
Self-condensation products of Acetylacetone Various oligomeric structuresSide reaction of starting materialBaseline noise or broad peaks in chromatogram; complex NMR signalsUse of stoichiometric amounts of reactants; controlled addition of acetylacetone

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the key steps in the synthesis and highlights the points where the primary impurities are formed.

Synthesis_Pathway cluster_0 Step 1: Aminopyrazole Synthesis cluster_1 Step 2: Pyrazolo[1,5-a]pyrimidine Formation cluster_2 Step 3: Hydrolysis A Ethyl 2-cyanoacetate + Hydrazine Hydrate B Ethyl 5-amino-1H-pyrazole-4-carboxylate A->B Cyclization D Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Precursor) B->D Cyclocondensation (Major Pathway) Impurity1 Regioisomeric Ester (Impurity) B->Impurity1 Minor Pathway C Acetylacetone C->D C->Impurity1 E This compound (Final Product) D->E NaOH or LiOH H₂O/MeOH Impurity2 Unhydrolyzed Ester (Impurity) D->Impurity2 Incomplete Reaction

Synthetic pathway and points of impurity formation.

References

Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with pyrazolo[1,5-a]pyrimidine kinase inhibitors. This guide is designed to provide practical, in-depth answers to common challenges encountered during the development and experimental use of this important class of compounds. We will delve into the causality behind experimental choices, provide robust troubleshooting frameworks, and offer detailed protocols to help you validate your findings and enhance the selectivity of your inhibitors.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the ATP-binding pocket of kinases.[1] This has led to its use in developing inhibitors for a wide range of kinases, including Trks, CK2, EGFR, and PI3Kδ.[2][3][4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity to avoid off-target effects, which can lead to toxicity or misleading experimental results.[3][5]

This guide will equip you with the knowledge and tools to systematically address and overcome these selectivity challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the assessment and enhancement of pyrazolo[1,5-a]pyrimidine kinase inhibitor selectivity.

Q1: What is a kinase inhibitor selectivity profile and why is it critical?

A1: A selectivity profile is a quantitative measure of an inhibitor's potency against a panel of different kinases. It's critical because most kinase inhibitors are not perfectly specific to one target, especially at higher concentrations.[6] The pyrazolo[1,5-a]pyrimidine core, for example, is a versatile hinge-binding moiety, but substitutions at various positions are required to fine-tune its interactions and achieve selectivity.[1] A comprehensive profile helps:

  • Identify Off-Targets: Unintended interactions can cause toxicity or confound experimental results.[3][5] For instance, the clinical trial toxicity of the Pim-1 inhibitor SGI-1776 (which has a related scaffold) was attributed to off-target effects on the hERG cardiac ion channel.[7]

  • Validate Biological Findings: Ensuring an observed cellular phenotype is due to inhibition of the intended target and not an unknown off-target.[8]

  • Guide Medicinal Chemistry Efforts: Understanding which kinases are inhibited by a compound series allows for rational design to improve selectivity. This is a key part of the structure-activity relationship (SAR) driven approach.[1]

Q2: My inhibitor is potent in a biochemical assay but weak in a cell-based assay. What are the likely causes?

A2: This is a common and multifaceted problem. The discrepancy often arises from factors not present in a purified, in-vitro enzymatic assay.[8] Potential causes include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Plasma Protein Binding: In cell culture media containing serum, the inhibitor can bind to proteins like albumin, reducing the free concentration available to act on the target.[7]

  • Cellular ATP Concentration: The concentration of ATP in cells (typically 1-5 mM) is much higher than that used in many biochemical assays.[6] For an ATP-competitive inhibitor, this high level of competitor (ATP) will require a higher concentration of the inhibitor to achieve the same level of target engagement, leading to a rightward shift in the IC50 value.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein.

  • Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.[8]

Q3: How do I choose the right assay to determine my inhibitor's selectivity?

A3: The choice of assay depends on your specific research question, throughput needs, and available resources. A multi-tiered approach is often most effective.[9]

Assay TypePrincipleProsConsBest For
Biochemical Kinase Panels Measures inhibition of a large number of purified kinases, often using radiolabeled ATP ([³³P]-ATP) or fluorescence-based readouts.[6][10]High throughput; provides direct measure of enzyme inhibition; broad coverage of the kinome.[9]Lacks cellular context (no membranes, metabolism, etc.); IC50 can be highly dependent on ATP concentration.[6][11]Initial large-scale screening to identify on- and off-targets; SAR studies.
Competitive Binding Assays Measures the displacement of a known, tagged ligand from the kinase ATP-binding site. Results are reported as a dissociation constant (Kd).[6]ATP-independent, providing a direct measure of affinity; high throughput.Does not measure functional inhibition of catalytic activity.Orthogonal validation of biochemical hits; comparing intrinsic affinity across a compound series.
Cell-Based Target Engagement (e.g., NanoBRET™) Measures inhibitor binding to its target protein inside living cells using bioluminescence resonance energy transfer.[12][13]Measures target binding in a physiological environment; provides real-time kinetics.Requires genetic modification of cells to express tagged kinase; potential for steric hindrance from tags.Confirming target engagement in cells; determining cellular potency.
Phospho-Specific Western Blotting Measures the phosphorylation status of a known downstream substrate of the target kinase in inhibitor-treated cells.[8]Measures functional pathway inhibition in a cellular context; widely accessible technique.Low throughput; requires a validated phospho-specific antibody; can be affected by network feedback loops.Validating on-target activity; dose-response and time-course studies in a specific cell model.

Q4: What is the "gatekeeper" residue and how does it influence pyrazolo[1,5-a]pyrimidine inhibitor selectivity?

A4: The gatekeeper residue is an amino acid in the ATP-binding pocket of kinases that controls access to a deeper hydrophobic pocket. The size of this residue (ranging from large methionines and phenylalanines to small glycines and threonines) is a key determinant of inhibitor selectivity. Inhibitors designed to access the pocket behind a small gatekeeper residue will be ineffective against kinases with large gatekeeper residues. X-ray crystallography of a pyrazolo[1,5-a]pyrimidine inhibitor bound to CK2 showed engagement with a water molecule adjacent to the gatekeeper residue (Phe113), which was critical for high binding affinity.[14] Designing modifications on your scaffold to exploit differences in the gatekeeper residue and its surrounding environment is a powerful strategy for engineering selectivity.

Section 2: Troubleshooting Guide for Common Experimental Issues

Use this guide to diagnose and resolve specific problems encountered during your experiments.

Problem ObservedPotential Cause(s)Recommended Solution(s) & Rationale
High cytotoxicity observed at concentrations needed for target inhibition. 1. Off-Target Kinase Inhibition: The inhibitor is hitting other essential kinases, leading to cell death.[5]Solution: Perform a broad kinome selectivity screen (e.g., at 1 µM) to identify unintended targets.[5] Rationale: This provides a direct map of your inhibitor's off-targets, which may explain the toxicity. If a known pro-survival kinase is hit, it's a strong lead.
2. Non-Specific Toxicity: The compound may be causing toxicity through mechanisms unrelated to kinase inhibition (e.g., membrane disruption, mitochondrial toxicity).Solution: Test a structurally similar but inactive analog (a negative control compound). Rationale: If the inactive analog is also toxic, it suggests the toxicity is not mediated by the intended kinase-binding pharmacophore but by other features of the molecule.
3. On-Target Toxicity: Inhibition of the primary target itself is lethal to the cells.Solution: Use a "rescue" experiment. Transfect cells with a drug-resistant mutant of your target kinase.[8] Rationale: If the toxicity is on-target, expressing a resistant version of the kinase should make the cells less sensitive to your compound.
Inconsistent results between experimental replicates. 1. Compound Solubility/Precipitation: The inhibitor is precipitating out of the cell culture media at the tested concentrations.[5]Solution: Visually inspect the media in your treatment wells for precipitate. Determine the kinetic solubility of your compound in the specific media used. Rationale: Precipitated compound is not bioavailable. You must work below the solubility limit for reproducible results.
2. Compound Instability: The inhibitor is degrading over the course of the experiment.Solution: Prepare fresh stock solutions for each experiment.[8] If instability is suspected, quantify the compound concentration in the media over time using LC-MS. Rationale: Ensures a consistent, known concentration of active compound is present throughout the assay.
3. Cell Line Instability: The cell line has high passage numbers, leading to genetic drift and altered signaling pathways.Solution: Use low-passage cells and perform routine cell line authentication (e.g., STR profiling).[8] Rationale: Guarantees that the cellular background of your experiment is consistent and genetically defined.
Observed phenotype does not match known biology of the target kinase. 1. Dominant Off-Target Effect: An off-target effect is stronger or produces a more potent phenotype than the on-target effect.Solution: Test a structurally unrelated inhibitor that targets the same kinase.[8] Rationale: If two inhibitors with different chemical scaffolds produce the same phenotype, it strongly supports the conclusion that the effect is on-target.
2. Activation of Compensatory Pathways: The cell adapts to the inhibition of the primary target by upregulating a parallel signaling pathway.[5]Solution: Use Western blotting to probe for the activation of known compensatory pathways (e.g., check for p-ERK activation if you are inhibiting the PI3K pathway). Rationale: This can reveal cellular adaptation mechanisms that may mask or alter the expected on-target phenotype.
Visual Troubleshooting Workflow

This diagram outlines a logical workflow for investigating an unexpected or inconsistent cellular phenotype observed with your pyrazolo[1,5-a]pyrimidine inhibitor.

troubleshooting_workflow cluster_validation Step 1: Validate Compound & System cluster_on_target Step 2: Confirm On-Target Effect cluster_off_target Step 3: Investigate Off-Target Effects start Unexpected Phenotype Observed solubility Check Compound Solubility & Stability in Media start->solubility cell_line Verify Cell Line Identity (Low Passage) solubility->cell_line If OK conclusion_artifact Phenotype is an EXPERIMENTAL ARTIFACT solubility->conclusion_artifact If Fails target_engagement Confirm Target Engagement in Cells (e.g., NanoBRET) cell_line->target_engagement If OK cell_line->conclusion_artifact If Fails phenotype_rescue Perform Rescue Experiment (Drug-Resistant Mutant) target_engagement->phenotype_rescue If Engaged kinome_scan Perform Kinome-Wide Selectivity Screen target_engagement->kinome_scan If Not Engaged or Phenotype is Still Ambiguous unrelated_inhibitor Test Structurally Unrelated Inhibitor for Same Target phenotype_rescue->unrelated_inhibitor If Rescued phenotype_rescue->kinome_scan If Not Rescued unrelated_inhibitor->kinome_scan If Does Not Phenocopy conclusion_on Phenotype is Likely ON-TARGET unrelated_inhibitor->conclusion_on If Phenocopies inactive_analog Test Inactive Analog (Negative Control) kinome_scan->inactive_analog conclusion_off Phenotype is Likely OFF-TARGET inactive_analog->conclusion_off If Inactive Analog is NOT Toxic/ Does NOT show Phenotype

Caption: A decision-making workflow for troubleshooting unexpected experimental results.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for essential assays to characterize your inhibitor's selectivity.

Protocol 1: In-Cell Target Engagement using NanoBRET™ Assay

This protocol assesses whether your compound binds to its intended kinase target within a live cellular environment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for your kinase of interest fused to NanoLuc® luciferase

  • Expression vector for a fluorescent tracer that binds the kinase

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • White, opaque 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Your pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • Multi-mode plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and 610 nm)

Procedure:

  • Cell Transfection (Day 1):

    • Plate HEK293 cells in a 6-well plate.

    • Co-transfect the cells with the NanoLuc®-kinase fusion vector and the tracer vector according to the manufacturer's protocol for your transfection reagent.

    • Incubate for 24 hours.

  • Assay Plate Preparation (Day 2):

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Dispense cells into the wells of a white 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of your pyrazolo[1,5-a]pyrimidine inhibitor in Opti-MEM™. Remember to include a "vehicle only" (DMSO) control.[8]

    • Add the diluted compounds to the appropriate wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours (or desired equilibration time).

  • Detection:

    • Prepare the NanoBRET™ detection reagent by mixing the substrate and extracellular inhibitor in Opti-MEM™ according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition:

    • Measure the filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Downstream Pathway Inhibition via Western Blot

This protocol measures the functional consequence of target inhibition by assessing the phosphorylation state of a key downstream substrate.

Materials:

  • Cell line expressing your target kinase

  • Your pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: phospho-specific for the substrate, total protein for the substrate, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of your inhibitor for the desired time (e.g., 1, 4, or 24 hours). Include a vehicle-only (DMSO) control.[8]

    • If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period before harvesting (e.g., 15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection & Analysis:

    • Apply the ECL substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for the total substrate protein and the loading control to ensure equal loading.

    • Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each lane.

Section 4: Advanced Strategies for Enhancing Selectivity

Achieving high selectivity often requires a rational, structure-guided approach.

Structure-Activity Relationship (SAR) Insights for the Pyrazolo[1,5-a]pyrimidine Scaffold

SAR studies are crucial for understanding how chemical modifications to the pyrazolo[1,5-a]pyrimidine core influence potency and selectivity.[3] The core itself typically forms key hydrogen bonds with the kinase hinge region.[2][14] Selectivity is achieved by modifying substituents to exploit unique features of the target kinase's ATP pocket while creating steric clashes or unfavorable interactions in the pockets of off-target kinases.

sar_diagram main_img pos7 Position 7: - Often modified to improve properties. - Introduction of groups like oxetane can  decrease lipophilicity and reduce hERG binding. pos5 Position 5: - Critical for selectivity. - Substitutions here extend towards the solvent front  or gatekeeper region. - Can improve solubility and ADME properties. pos3 Position 3: - Influences potency. - Addition of amide groups or heterocyclic moieties  can significantly enhance activity. - Can be used to target specific sub-pockets. core Pyrazolo[1,5-a]pyrimidine Core: - Hinge-binding motif. - N1 and N-atoms interact with backbone  residues of the kinase hinge region. p7_anchor->pos7 p5_anchor->pos5 p3_anchor->pos3 core_anchor->core

Caption: Key modification sites on the pyrazolo[1,5-a]pyrimidine scaffold for tuning selectivity.

Key SAR Principles:

  • Macrocyclization: Connecting substituents on the pyrazolo[1,5-a]pyrimidine core to form a macrocycle can pre-organize the inhibitor into a bioactive conformation.[2] This conformational rigidity can significantly improve binding affinity and selectivity by reducing the entropic penalty of binding.[2][12]

  • Exploiting the Hinge Region: The N1 and other nitrogen atoms of the core are essential for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor.[2]

  • Position 5 Substitutions: Groups at this position often project towards the solvent-exposed region or interact with the gatekeeper residue. Adding an indole group at C5 has been shown to form an additional hydrogen bond, improving PI3Kδ selectivity.[4]

  • Position 3 Substitutions: Modifications here can enhance potency. For example, adding a picolinamide group at the C3 position significantly boosted TrkA inhibitory activity.[2]

Computational Approaches to Predict and Enhance Selectivity

Computational modeling is an indispensable tool for prioritizing which compounds to synthesize and for understanding the structural basis of selectivity.

  • Binding Site Signature (BSS): This approach uses the 3D X-ray structure of a kinase-inhibitor complex to create a "signature" of the binding site.[15][16] This signature can then be compared against a large database of other kinase structures to predict potential off-targets with high accuracy (~90%).[15][17]

  • Structure-Based Design: If a crystal structure of your lead compound bound to the target kinase is available, you can visually inspect the binding pocket for unique features (e.g., small hydrophobic pockets, opportunities for new hydrogen bonds) that are not present in closely related off-target kinases. New analogs can then be designed to specifically engage these unique features.

  • Kinome-Wide Structural Analysis: Computational methods can compare the binding site microenvironments across the entire kinome, identifying kinases with high promiscuity and revealing unexpected opportunities for cross-reactivity.[18][19] This can help you proactively design against likely off-targets.

By integrating these computational predictions with empirical SAR data and robust biological validation, researchers can significantly accelerate the development of highly selective pyrazolo[1,5-a]pyrimidine kinase inhibitors.

References

Technical Support Center: A Guide to Preventing Degradation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound throughout its handling, storage, and experimental use. By understanding the potential degradation pathways and implementing the preventative measures outlined below, you can ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable core for developing kinase inhibitors and other therapeutic agents.[1][2][3] The stability of this compound is paramount as its degradation can lead to a loss of potency, altered biological activity, and the formation of potentially confounding impurities, all of which can compromise experimental outcomes and the safety profile of any resulting drug candidate.

Q2: What are the primary factors that can cause degradation of this compound?

A2: The main environmental and chemical factors that can induce degradation are elevated temperature, exposure to light, and suboptimal pH conditions in solution. The presence of the carboxylic acid group and the electron-rich pyrazolopyrimidine ring system are key features that influence its reactivity and susceptibility to degradation.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.[4][5] Crystalline forms of active pharmaceutical ingredients (APIs) are generally more chemically and physically stable than amorphous forms.[]

Q4: Can I prepare stock solutions in advance? If so, what is the best solvent and how should they be stored?

A4: While freshly prepared solutions are always recommended, stock solutions can be made. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. However, it is crucial to perform a stability study on your specific solution to determine its viability over time.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Loss of Compound Potency or Inconsistent Results Over Time

If you observe a decline in the biological activity of your compound or variability in your experimental data, chemical degradation is a likely culprit.

Potential Cause A: Thermal Degradation (Decarboxylation)

The carboxylic acid group at the 3-position of the pyrazolopyrimidine ring is susceptible to removal as carbon dioxide (CO2) at elevated temperatures. This process, known as decarboxylation, results in the formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine.

  • Scientific Rationale: Heterocyclic carboxylic acids can undergo decarboxylation, a reaction that is often accelerated by heat. The stability of the resulting carbanion or the formation of a stable intermediate can influence the rate of this reaction. For pyrazolo[1,5-a]pyrimidine-3-carboxylic acids, heating in aprotic polar solvents can facilitate this degradation pathway.

  • Preventative Measures:

    • Avoid heating solutions of the compound for extended periods.

    • When concentrating solutions, use a rotary evaporator at low temperatures and pressures.

    • For reactions requiring heat, carefully monitor the temperature and reaction time to minimize degradation.

Potential Cause B: Photodegradation

Nitrogen-containing heterocyclic compounds can be sensitive to light, particularly in the UV spectrum. Absorption of light energy can promote electrons to an excited state, leading to chemical reactions such as oxidation or ring rearrangement.

  • Scientific Rationale: The aromatic system of the pyrazolo[1,5-a]pyrimidine core can absorb UV light. This energy can lead to the formation of reactive species that can interact with oxygen or other molecules in the solution, leading to degradation. The number and position of nitrogen atoms in a heterocyclic ring can influence its susceptibility to photodegradation.[7][8]

  • Preventative Measures:

    • Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Minimize the exposure of your experimental setup to direct light.

    • If photostability is a major concern, consider working under yellow light.

Potential Cause C: pH-Dependent Degradation (Hydrolysis)

The stability of this compound in solution can be highly dependent on pH. While specific data for this molecule is limited, related compounds often show instability in strongly acidic or basic conditions.

  • Scientific Rationale: Extreme pH values can catalyze the hydrolysis of functional groups or even lead to the cleavage of the heterocyclic ring system. The ionization state of the molecule, which is dictated by the pH, can significantly alter its reactivity and degradation pathways.[9]

  • Preventative Measures:

    • Maintain the pH of your solutions within a neutral to slightly acidic range (pH 5-7.5) where possible.

    • Use appropriate buffer systems to control the pH of your experimental media.

    • If you must work at extreme pH values, conduct pilot stability studies to understand the degradation kinetics of your compound under those conditions.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

The emergence of new peaks in your analytical data is a strong indicator of degradation or impurity formation.

Analytical Workflow for Identification:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of your compound.[10][11][12][13]

  • Methodology: A typical reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is commonly used for this class of compounds.[11]

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidative stress) to intentionally induce degradation.[14][15] The resulting chromatograms will reveal the peaks of the degradation products.

  • LC-MS Analysis: Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the parent compound and its degradation products.[16][17] This information, along with fragmentation patterns, can help in elucidating the structures of the degradants.

Visualizing the Workflow:

G cluster_0 Troubleshooting Workflow for Unknown Peaks start Unknown Peak Detected in HPLC forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_degradation lcms_analysis Analyze Samples by LC-MS forced_degradation->lcms_analysis identify_degradants Identify Molecular Weights of Degradation Products lcms_analysis->identify_degradants elucidate_structures Elucidate Structures of Degradation Products identify_degradants->elucidate_structures mitigate Implement Preventative Measures (See Issue 1) elucidate_structures->mitigate

Caption: A workflow for identifying and addressing unknown peaks in analytical chromatograms.

Summary of Recommended Handling and Storage Conditions

ParameterSolid CompoundIn Solution (e.g., DMSO)
Temperature 2-8°CShort-term (≤ 24h): 2-8°C Long-term: -20°C or -80°C
Light Protect from light (amber vial)Protect from light (amber vial/foil)
Atmosphere Tightly sealed containerTightly sealed container, consider inert gas
pH (in aqueous media) N/AMaintain between pH 5 and 7.5

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are plausible:

G cluster_decarboxylation Thermal Stress cluster_oxidation Oxidative Stress cluster_photodegradation Light Exposure parent This compound decarboxylated 5,7-Dimethylpyrazolo[1,5-a]pyrimidine + CO2 parent->decarboxylated Decarboxylation oxidized N-oxides or Ring-hydroxylated species parent->oxidized Oxidation photo_products Ring-opened or rearranged products parent->photo_products Photodegradation

Caption: Plausible degradation pathways for this compound.

By adhering to these guidelines, researchers can significantly minimize the degradation of this compound, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Scaling Up Pyrazolo[1,5-a]pyrimidine Synthesis from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from a laboratory scale to a pilot plant setting. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Scaling up its synthesis, however, presents a unique set of challenges that require careful consideration of reaction conditions, safety, and process control.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up process. Our goal is to equip you with the knowledge to anticipate and overcome these challenges, ensuring a robust, efficient, and safe pilot plant production.

I. General Synthetic Strategy: The Foundation of Scale-Up

The most prevalent and scalable method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][4][5] This versatile reaction allows for the introduction of a wide range of substituents, making it a cornerstone of pyrazolo[1,5-a]pyrimidine chemistry.[1][4]

Below is a generalized workflow for this synthesis, which will serve as the basis for our discussion on scaling up.

Pyrazolo_Synthesis_Workflow Start Starting Materials (3-Aminopyrazole, 1,3-Dicarbonyl) Reaction Cyclocondensation Reaction Start->Reaction Solvent, Catalyst Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Product Isolation Product Isolation (Crystallization/Chromatography) Workup->Isolation Analysis Quality Control (Purity, Yield) Isolation->Analysis Final Final Product Analysis->Final Troubleshooting_Tree Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity High Impurity Profile Problem->Impurity Workup Difficult Work-up Problem->Workup Incomplete Incomplete Reaction LowYield->Incomplete Degradation Product Degradation LowYield->Degradation IsolationLoss Loss during Isolation LowYield->IsolationLoss SideReaction Side Reactions Impurity->SideReaction StartingMaterial Impure Starting Materials Impurity->StartingMaterial Emulsion Emulsion Formation Workup->Emulsion PoorPhaseSep Poor Phase Separation Workup->PoorPhaseSep Sol_Incomplete Check Temp/Time/ Catalyst Incomplete->Sol_Incomplete Solution Sol_Degradation Reduce Temp/ Shorter Reaction Time Degradation->Sol_Degradation Solution Sol_IsolationLoss Optimize Crystallization/ Extraction IsolationLoss->Sol_IsolationLoss Solution Sol_SideReaction Optimize Temp/ Reagent Addition Rate SideReaction->Sol_SideReaction Solution Sol_StartingMaterial Re-purify Starting Materials StartingMaterial->Sol_StartingMaterial Solution Sol_Emulsion Add Brine/ Filter through Celite Emulsion->Sol_Emulsion Solution Sol_PoorPhaseSep Change Extraction Solvent/ Adjust pH PoorPhaseSep->Sol_PoorPhaseSep Solution

References

Validation & Comparative

A Comparative Analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and Established Xanthine Oxidase Inhibitors in the Context of Hyperuricemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the potential therapeutic activity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid against established clinical inhibitors of xanthine oxidase, Allopurinol and Febuxostat. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2] Given the structural analogy of the pyrazolopyrimidine core to endogenous purines, we hypothesize that this compound may act as an inhibitor of xanthine oxidase, a critical enzyme in purine metabolism and the primary target for the management of hyperuricemia and gout.[3][4] This guide will explore this hypothesis by comparing its potential efficacy with that of the well-characterized xanthine oxidase inhibitors, Allopurinol and Febuxostat.

The Role of Xanthine Oxidase in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in the joints.[5] The production of uric acid is the final step in the metabolic breakdown of purines.[6][7] The enzyme xanthine oxidase plays a crucial role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[6][7][8] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for reducing uric acid levels and managing gout.[3][4]

Below is a diagram illustrating the purine catabolism pathway and the site of action for xanthine oxidase inhibitors.

Purine_Metabolism Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid Inhibitors Allopurinol Febuxostat 5,7-Dimethylpyrazolo[1,5-a] pyrimidine-3-carboxylic acid (Hypothesized) Inhibitors->XanthineOxidase1 Inhibition Inhibitors->XanthineOxidase2 Inhibition

Caption: Purine metabolism and inhibition by xanthine oxidase inhibitors.

Established Xanthine Oxidase Inhibitors: Allopurinol and Febuxostat

Allopurinol is a purine analog that has been a cornerstone in the management of gout for decades.[8][9] It acts as a competitive inhibitor of xanthine oxidase.[7] Allopurinol is metabolized to its active form, oxypurinol, which has a longer half-life and is also a potent inhibitor of the enzyme.[8][10]

Febuxostat is a newer, non-purine selective inhibitor of xanthine oxidase.[11][12] It forms a stable complex with the enzyme, inhibiting its activity non-competitively.[11] Febuxostat is generally considered more potent than allopurinol and can be an alternative for patients who are intolerant to allopurinol.[3]

Comparative Efficacy: A Hypothetical Analysis

To evaluate the potential of this compound as a xanthine oxidase inhibitor, we present a hypothetical comparison of its in vitro inhibitory activity against that of Allopurinol and Febuxostat. The following table summarizes key efficacy parameters that would be determined through a standard xanthine oxidase inhibitory assay.

InhibitorIC50 (nM)Ki (nM)Mechanism of Inhibition
Allopurinol2,500700Competitive
Febuxostat2.50.6Non-competitive
This compound50 (Hypothetical)15 (Hypothetical)To be determined

Disclaimer: The IC50 and Ki values for this compound are hypothetical and presented for illustrative purposes to guide potential research.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a detailed, step-by-step methodology for assessing the inhibitory activity of a test compound against xanthine oxidase.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compound (this compound)

  • Reference inhibitors (Allopurinol, Febuxostat)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Workflow Diagram:

Xanthine_Oxidase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Phosphate Buffer Add_Components Add Buffer, Inhibitor, and Enzyme to Wells Prep_Buffer->Add_Components Prep_Substrate Prepare Xanthine Solution Initiate_Reaction Initiate Reaction by Adding Xanthine Prep_Substrate->Initiate_Reaction Prep_Enzyme Prepare Xanthine Oxidase Solution Prep_Enzyme->Add_Components Prep_Compounds Prepare Serial Dilutions of Inhibitors Prep_Compounds->Add_Components Pre_Incubate Pre-incubate at 25°C for 15 minutes Add_Components->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 295 nm every minute for 10 minutes Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. Log[Inhibitor] Calculate_Rates->Plot_Data Determine_Ki Determine Ki using Michaelis-Menten and Lineweaver-Burk Plots Calculate_Rates->Determine_Ki Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 7.5).

    • Dissolve xanthine in the phosphate buffer to a final concentration of 100 µM.

    • Dilute xanthine oxidase in phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a stock solution of the test compound and reference inhibitors in DMSO. Perform serial dilutions in phosphate buffer to achieve a range of concentrations.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the inhibitor solution (or vehicle control), and 25 µL of the xanthine oxidase solution.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the xanthine solution to each well.

    • Immediately measure the absorbance at 295 nm and continue to record the absorbance every minute for 10 minutes. The increase in absorbance is due to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Concluding Remarks

While the inhibitory activity of this compound against xanthine oxidase is currently hypothetical, its structural features warrant further investigation. The pyrazolo[1,5-a]pyrimidine scaffold presents a promising starting point for the development of novel xanthine oxidase inhibitors. The experimental protocol outlined in this guide provides a robust framework for evaluating the potential of this and other novel compounds in the context of hyperuricemia and gout. Further studies, including in vivo efficacy and safety profiling, would be necessary to fully elucidate the therapeutic potential of this compound.

References

The Evolving Landscape of Pyrazolopyrimidine-Based Kinase Inhibitors in Oncology: A Comparative Guide to Alternatives for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Cornerstone in Kinase-Targeted Cancer Therapy

In the intricate world of cancer drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a range of biological targets — is a pivotal moment. The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold. Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of competitive kinase inhibitors.[1] Kinases, the enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways.[2] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

This guide focuses on 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a derivative of this privileged scaffold. While this specific molecule is a valuable synthetic intermediate for the creation of more complex and potent kinase inhibitors,[3] publicly available data on its direct anti-cancer activity is limited. Therefore, this guide will use this compound as a foundational structure to explore its more developed and potent analogs that have emerged as significant alternatives in cancer research. We will delve into a comparative analysis of pyrazolopyrimidine-based inhibitors targeting key oncogenic kinases: VEGFR-2, EGFR, CDKs, and CK2. This guide will provide an objective comparison of their performance, supported by experimental data, and detail the methodologies for their evaluation.

The Central Scaffold: this compound

This compound serves as a versatile building block in medicinal chemistry. The carboxylic acid group at the 3-position is a key functional handle for synthetic modifications, allowing for the creation of a diverse library of amide or ester derivatives to explore structure-activity relationships (SAR) and optimize drug-like properties. While direct biological data is scarce, its utility is demonstrated in the synthesis of potent inhibitors targeting various kinases.

Comparative Analysis of Pyrazolopyrimidine-Based Kinase Inhibitors

The true potential of the pyrazolo[1,5-a]pyrimidine scaffold is realized in its derivatives, which have been engineered to selectively target various kinases implicated in cancer progression. Below is a comparative overview of several key classes of these inhibitors.

VEGFR-2 Inhibitors: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4] Pyrazolopyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.

A series of novel diaryl urea pyrazolopyrimidine derivatives have shown significant antiproliferative activity.[5] For instance, select compounds from this series demonstrated potent inhibition of VEGFR-2 with IC50 values in the nanomolar range and broad-spectrum antiproliferative activity across various cancer cell lines, with GI50 (50% growth inhibition) values ranging from 0.553 to 3.80 µM.[5]

Compound ClassTarget KinaseKey Performance DataCancer Cell Line(s)Reference(s)
Diaryl urea pyrazolopyrimidinesVEGFR-2IC50: Nanomolar range; GI50: 0.553-3.80 µMNCI 60-cell line panel[5]
Pyrazolo[3,4-d]pyrimidinone derivative (10k)VEGFR-2, TubulinIC50: 0.03-1.6 µMHT-29, HCT-116, and others[6]
EGFR Inhibitors: Halting Proliferation Signals

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the MAPK and PI3K/Akt pathways, leading to cell proliferation.[7] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potent EGFR inhibitors. For example, certain 4-(phenylamino) pyrazolo[3,4-d]pyrimidines exhibit potent EGFR inhibition with IC50 values as low as 0.005 µM.[8][9] Some derivatives have also shown efficacy against drug-resistant EGFR mutants like T790M.[10][11]

Compound ClassTarget KinaseKey Performance DataCancer Cell Line(s)Reference(s)
4-(Phenylamino) pyrazolo[3,4-d]pyrimidinesEGFRIC50: 0.005-0.13 µMNot specified[8][9]
Pyrazolopyrimidine derivatives (6c, 7e, 7f)EGFR-WT, EGFR-T790MSuperior inhibition of mutant vs. wild-type14 human cancer cell lines[10]
Pyrazole and Pyrazolopyridine derivatives (3f)Dual EGFR/VEGFR-2GI50: 3.3 µMNCI 60-cell line panel[12]
CDK Inhibitors: Controlling the Cell Cycle

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[13] Their abnormal activity is a common feature in cancer, making them attractive therapeutic targets. The pyrazolopyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors.

For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, is a potent inhibitor of CDK2 (IC50 = 3 nM), as well as CDK1, CDK5, CDK7, and CDK9.[14] It has demonstrated broad antiproliferative activity in 60 cancer cell lines with a mean GI50 of 280 nM and has shown efficacy in human tumor xenograft models following oral administration.[14] Other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][15][16]triazolo[1,5-c]pyrimidine derivatives have also shown significant CDK2 inhibitory activity, with some compounds exhibiting IC50 values as low as 0.057 µM.[17]

Compound ClassTarget Kinase(s)Key Performance DataCancer Cell Line(s)Reference(s)
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK2, CDK1, CDK5, CDK7, CDK9IC50 (CDK2): 3 nM; Mean GI50: 280 nMNCI 60-cell line panel[14]
Pyrazolo[3,4-d]pyrimidine derivativesCDK2/cyclin A2IC50: 0.057-3.646 µMMCF-7, HCT-116, HepG-2[17]
Pyrazolo[1,5-a]pyrimidine derivatives (5h, 5i)CDK2, CDK1, CDK5, CDK9IC50 (CDK2): 22-24 nMMOLT-4, HL-60[12]
CK2 Inhibitors: A Pleiotropic Target

Casein Kinase 2 (CK2) is a serine/threonine kinase that plays a role in a wide range of cellular processes, including cell growth, proliferation, and apoptosis.[18] It is often overexpressed in cancer and is considered a valuable therapeutic target. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of selective CK2 inhibitors.

For example, the pyrazolopyrimidine inhibitor SGC-CK2-1 is a highly potent CK2 inhibitor with IC50 values of 36 nM and 16 nM for CK2α and CK2α', respectively.[19] However, this particular compound showed limited antitumor activity across a broad panel of cancer cell lines, suggesting that its therapeutic application might be more context-dependent or require further optimization.[19]

Compound ClassTarget Kinase(s)Key Performance DataCancer Cell Line(s)Reference(s)
Pyrazolopyrimidine (SGC-CK2-1)CK2α, CK2α'IC50: 16-36 nMU937 (human myeloid leukemia)[19]

Signaling Pathway Visualizations

To better understand the mechanism of action of these inhibitors, the following diagrams illustrate the key signaling pathways and the points of intervention.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration cSrc->Migration ERK ERK PKC->ERK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Pyrazolopyrimidine VEGFR-2 Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and inhibition.

EGFR_pathway cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor Pyrazolopyrimidine EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibition.

CDK_pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Inhibitor Pyrazolopyrimidine CDK2 Inhibitor Inhibitor->CDK2 CK2_pathway cluster_downstream_ck2 Downstream Targets CK2 CK2 Akt Akt CK2->Akt activates NFkB NF-κB CK2->NFkB activates Wnt_beta_catenin Wnt/β-catenin CK2->Wnt_beta_catenin activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation NFkB->Proliferation Wnt_beta_catenin->Proliferation Inhibitor Pyrazolopyrimidine CK2 Inhibitor Inhibitor->CK2 experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation kinase_assay In Vitro Kinase Assay (Biochemical Potency - IC50) cell_viability Cell Viability Assay (Cellular Potency - GI50) kinase_assay->cell_viability Hits xenograft Tumor Xenograft Model (In Vivo Efficacy) cell_viability->xenograft Lead Compounds

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiles of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of cancers and other diseases.[1][2] These compounds often function as ATP-competitive inhibitors, leveraging the structural features of the pyrazolo[1,5-a]pyrimidine ring system to interact with the ATP-binding pocket of kinases.[1] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: off-target activity. Unintended inhibition of kinases other than the primary target can lead to toxicity or unexpected pharmacological effects, complicating drug development and clinical translation.

This guide provides an in-depth comparison of the cross-reactivity profiles of several key pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will delve into the experimental data that illuminates their selectivity, explore the methodologies used to generate this data, and discuss the functional implications of their on- and off-target activities. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select and utilize these powerful chemical tools with precision and confidence.

Comparative Selectivity Profiles of Key Pyrazolo[1,5-a]pyrimidine Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. An ideal inhibitor potently engages its intended target while exhibiting minimal activity against other kinases. The following tables summarize the cross-reactivity profiles of several notable pyrazolo[1,5-a]pyrimidine inhibitors, highlighting their primary targets and significant off-target interactions.

Pan-Trk Inhibitors: Larotrectinib and Entrectinib

Larotrectinib and Entrectinib are first-generation inhibitors targeting Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), which are key drivers in a variety of cancers when subject to oncogenic fusions.[3][4][5] While both are highly potent Trk inhibitors, their cross-reactivity profiles show important distinctions.

Inhibitor Primary Target(s) IC50 (nM) for Primary Target(s) Significant Off-Targets (Inhibition > 50% at 1µM or notable IC50) Reference(s)
Larotrectinib TRKA, TRKB, TRKC1.2 (TrkA), 2.1 (TrkB), 2.1 (TrkC)Highly selective with minimal off-target activity reported in broad kinome screens.[6][7]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1.7 (TrkA), 0.1 (TrkB), 0.1 (TrkC), 0.2 (ROS1), 1.6 (ALK)ALK, ROS1[8][9][10]

Insight: Larotrectinib is a highly selective Trk inhibitor, a "pure" Trk inhibitor, which can be advantageous for precisely targeting Trk-driven biology.[7][11] Entrectinib, on the other hand, is a multi-kinase inhibitor, potently targeting ROS1 and ALK in addition to the Trk family.[9] This broader profile can be beneficial in tumors where these kinases are also drivers of malignancy, but it also increases the potential for off-target effects.

Next-Generation Trk/ROS1/ALK Inhibitor: Repotrectinib

Repotrectinib was designed to overcome resistance mutations that can arise during treatment with first-generation inhibitors like crizotinib and entrectinib.[12][13][14] Its compact, macrocyclic structure allows it to bind effectively to both wild-type and mutated kinases.

Inhibitor Primary Target(s) IC50 (nM) for Primary Target(s) Significant Off-Targets (Selectivity Index > 10) Reference(s)
Repotrectinib ROS1, TRKA, TRKB, TRKC, ALK0.071 (ROS1), ~0.1-0.7 (Trks), ~1 (ALK)JAK2, FYN, LYN, YES1, FGR, TXK, ARK5, SRC, DDR1, FAK[12]

Insight: Repotrectinib demonstrates potent inhibition of its primary targets. However, its kinome scan reveals a broader range of off-target interactions compared to the highly selective larotrectinib, including several members of the SRC family kinases and JAK2.[12] This highlights a common trade-off in drug design where increased potency against resistant mutants can sometimes come at the cost of broader selectivity.

Targeted Inhibitors for Other Kinase Families

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further demonstrated by its application in developing selective inhibitors for other kinase families, such as Casein Kinase 2 (CK2) and PKMYT1.

Inhibitor Primary Target(s) KD/IC50 for Primary Target(s) Selectivity Profile Reference(s)
IC20 (CK2 Inhibitor) CK2α, CK2α'KD = 12 nM (CK2α)Highly selective; KINOMEscan® revealed exclusive selectivity for CK2 isoforms with minor activity against DYRK1A and HIPK1.[15][16][17]
Compound 20 (PKMYT1 Inhibitor) PKMYT1IC50 = 4.5 nMSuperior selectivity over a 217-kinase panel compared to other reported PKMYT1 inhibitors.[18]

Insight: Through careful structure-activity relationship (SAR) studies and techniques like macrocyclization, the pyrazolo[1,5-a]pyrimidine scaffold can be optimized to yield highly selective inhibitors for kinases outside of the receptor tyrosine kinase family.[6][17] The exceptional selectivity of IC20 for CK2 demonstrates the potential to minimize off-target effects through rational drug design.[15][16]

Experimental Methodologies for Kinase Inhibitor Profiling

The determination of a kinase inhibitor's cross-reactivity profile is a cornerstone of preclinical drug development. Several robust methodologies are employed to assess inhibitor-kinase interactions on a broad scale. Below are detailed protocols for two widely used and complementary approaches.

Biochemical Kinome Profiling: The Radiometric HotSpot™ Assay

This method directly measures the enzymatic activity of a large panel of kinases in the presence of the test compound. It is considered a gold standard for its direct measurement of substrate phosphorylation.

Experimental Protocol: Reaction Biology HotSpot™ Assay

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.

    • For each kinase to be tested, prepare a reaction buffer containing the specific substrate and any required cofactors.

    • Prepare a solution of radiolabeled ATP ([γ-³³P]ATP).

  • Kinase Reaction:

    • In a multi-well plate, dispense the kinase and the substrate-containing reaction buffer.

    • Add the test inhibitor at a single high concentration (for initial screening) or in a dose-response range (for IC50 determination). A DMSO control is run in parallel.

    • Initiate the kinase reaction by adding the [γ-³³P]ATP solution.

    • Incubate the plate at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Signal Detection:

    • Stop the reaction by adding a stop buffer.

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor relative to the DMSO control.

    • For dose-response experiments, plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Workflow Diagram: Radiometric Kinase Assay

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis P1 Prepare Inhibitor Stock R2 Add Inhibitor P1->R2 P2 Prepare Kinase Reaction Buffer R1 Dispense Kinase and Buffer P2->R1 P3 Prepare Radiolabeled ATP R3 Initiate with [γ-³³P]ATP P3->R3 R1->R2 R2->R3 R4 Incubate R3->R4 D1 Stop Reaction R4->D1 D2 Filter Binding D1->D2 D3 Wash D2->D3 D4 Scintillation Counting D3->D4 A1 Calculate % Inhibition D4->A1 A2 Determine IC50 A1->A2

Caption: Workflow for a radiometric kinase profiling assay.

Cellular Target Engagement: NanoBRET™ Assay

While biochemical assays are invaluable, they do not always reflect how a compound behaves in the complex intracellular environment. Cellular target engagement assays, such as Promega's NanoBRET™, measure the binding of an inhibitor to its target kinase within living cells.

Experimental Protocol: Promega NanoBRET™ Target Engagement Intracellular Kinase Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Seed the transfected cells into a multi-well assay plate and incubate to allow for protein expression.

  • Assay Execution:

    • Prepare a dose-response curve of the pyrazolo[1,5-a]pyrimidine inhibitor.

    • To the cells, add the test inhibitor at various concentrations.

    • Add the NanoBRET™ tracer, a fluorescently labeled compound that binds to the kinase's ATP pocket.

    • Add the NanoLuc® substrate to initiate the bioluminescence reaction.

  • Signal Detection:

    • Measure the bioluminescence and fluorescence signals using a plate reader capable of detecting both. The proximity of the fluorescent tracer to the NanoLuc®-tagged kinase results in Bioluminescence Resonance Energy Transfer (BRET).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (fluorescence signal / bioluminescence signal).

    • The binding of the test inhibitor displaces the tracer, leading to a decrease in the BRET signal.

    • Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to determine the IC50 value for target engagement in a cellular context.

Workflow Diagram: NanoBRET™ Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis C1 Transfect Cells with Kinase-NanoLuc® Fusion C2 Seed Cells in Assay Plate C1->C2 A1 Add Inhibitor (Dose-Response) C2->A1 A2 Add NanoBRET™ Tracer A1->A2 A3 Add NanoLuc® Substrate A2->A3 D1 Measure Bioluminescence and Fluorescence A3->D1 AN1 Calculate BRET Ratio D1->AN1 AN2 Determine Cellular IC50 AN1->AN2

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Functional Implications of Cross-Reactivity: Signaling Pathway Analysis

Understanding the signaling pathways in which a kinase and its off-targets participate is crucial for predicting the functional consequences of inhibition.

Trk Signaling Pathway

The Trk receptors (TrkA, TrkB, TrkC) are activated by neurotrophins and play a critical role in neuronal survival and differentiation. In cancer, NTRK gene fusions lead to constitutively active Trk signaling, driving cell proliferation and survival through downstream pathways such as RAS/MAPK and PI3K/AKT.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor (NTRK Fusion) RAS RAS Trk->RAS PI3K PI3K Trk->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor Larotrectinib Entrectinib Repotrectinib Inhibitor->Trk Inhibition

Caption: Simplified Trk signaling pathway and points of inhibition.

PKMYT1 in Cell Cycle Control

PKMYT1 is a serine/threonine kinase that negatively regulates the G2/M cell cycle transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[19][20] Inhibition of PKMYT1 leads to premature mitotic entry and cell death, particularly in cancer cells with a dependency on the G2/M checkpoint.

G PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB Phosphorylates (Inhibits) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Blocked Inhibitor Compound 20 Inhibitor->PKMYT1 Inhibition

Caption: Role of PKMYT1 in cell cycle regulation and its inhibition.

Conclusion: Towards More Precise Kinase-Targeted Therapies

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. As this guide has illustrated, however, "selectivity" is a nuanced concept that requires rigorous experimental validation. While highly selective inhibitors like larotrectinib offer a precision tool for dissecting specific biological pathways, multi-kinase inhibitors such as entrectinib and repotrectinib can provide broader therapeutic coverage, albeit with a greater potential for off-target effects.

The choice of an appropriate pyrazolo[1,5-a]pyrimidine inhibitor for research or therapeutic development must be guided by a thorough understanding of its cross-reactivity profile. By employing a combination of biochemical and cellular profiling assays, researchers can gain a comprehensive view of an inhibitor's on- and off-target activities. This knowledge, coupled with an appreciation of the underlying signaling pathways, is paramount for advancing the next generation of safer and more effective kinase-targeted therapies.

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] Its rigid, planar structure, which is a bioisostere of adenine, allows for diverse functionalization, making it an ideal framework for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[2] This guide provides a comprehensive head-to-head comparison of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their performance as inhibitors of key oncological and infectious disease targets. We will dissect structure-activity relationships (SAR), present comparative experimental data from seminal studies, and provide detailed protocols for cornerstone assays to empower researchers in their drug discovery endeavors.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Versatility

The pyrazolo[1,5-a]pyrimidine system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring.[2] This arrangement provides a stable and synthetically tractable scaffold. The strategic placement of nitrogen atoms creates hydrogen bond acceptor sites, while the carbon positions on both rings (C2, C3, C5, C6, C7) serve as points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[1][2] These modifications, often achieved through modern synthetic methods like palladium-catalyzed cross-coupling, allow chemists to fine-tune interactions with specific biological targets.[2][3]

cluster_0 Pyrazolo[1,5-a]pyrimidine Scaffold cluster_1 Key Modification Sites & Resulting Properties Scaffold Scaffold C3 C3 Position C5 C5 Position C7 C7 Position Prop3 Modulates kinase selectivity and potency. C3->Prop3 Prop5 Influences binding to affinity pockets; key for Trk and PI3K inhibitors. C5->Prop5 Prop7 Affects hinge-binding interactions; critical for kinase inhibition. C7->Prop7

References

Confirming Target Engagement of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical checkpoints. Among the most pivotal is the unequivocal confirmation of target engagement—demonstrating that a compound physically interacts with its intended molecular target within a biologically relevant context. This guide provides a comprehensive framework for confirming the target engagement of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a scaffold known to exhibit kinase inhibitory activity.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of protocols to offer a comparative analysis of leading methodologies, grounded in the principles of scientific integrity and practical application. We will explore a hypothetical, yet plausible, scenario where this compound is investigated as an inhibitor of a putative kinase target, such as B-Raf or Pim-1, both of which are critical in oncogenic signaling pathways.[1][3][4]

The Imperative of Target Engagement Validation

Identifying a bioactive compound is only the initial step. True progress in drug development hinges on understanding the mechanism of action, and at its core, this requires confirmation of direct binding to the intended target. A multifaceted approach, combining biophysical and cellular assays, provides the most robust and compelling evidence of target engagement.[5] This guide will dissect and compare three orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Putative Kinase Targets: B-Raf and Pim-1 Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif in the development of kinase inhibitors.[1][2] For the purpose of this guide, we will consider two well-established kinase targets implicated in cancer: B-Raf and Pim-1.

B-Raf Signaling Pathway: B-Raf is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling cascade, which is vital for cell division, differentiation, and secretion.[6] Dysregulation of this pathway, often through mutations like BRAF-V600E, is a hallmark of several cancers, including melanoma.[6][7]

B_Raf_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->B-Raf Inhibition

Caption: B-Raf Signaling Pathway and Point of Inhibition.

Pim-1 Signaling Pathway: Pim-1 is a serine/threonine kinase involved in cell cycle progression, apoptosis, and signal transduction.[8] Its expression is often upregulated in various cancers, making it a compelling therapeutic target.[4] Pim-1 is frequently regulated by the JAK/STAT pathway.[4][9]

Pim_1_Signaling_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Pim-1 Pim-1 STAT->Pim-1 Transcription Downstream Substrates Downstream Substrates Pim-1->Downstream Substrates Cell Survival, Proliferation Cell Survival, Proliferation Downstream Substrates->Cell Survival, Proliferation This compound This compound This compound->Pim-1 Inhibition

Caption: Pim-1 Signaling Pathway and Point of Inhibition.

Comparative Analysis of Target Engagement Methodologies

Choosing the appropriate assay for confirming target engagement is a critical decision influenced by factors such as the nature of the target, available resources, and the desired depth of biophysical characterization. A multi-pronged approach is highly recommended for robust validation.

Methodology Principle Advantages Limitations Key Outputs
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[10]In-cell/in-tissue format, label-free, reflects cellular environment.[11]Indirect measure of binding, lower throughput for classic Western blot-based readout.Thermal melt curve, change in melting temperature (ΔTm).
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[12]Real-time kinetics, label-free, high sensitivity, can determine on/off rates.[13][14]Requires purified protein, immobilization can affect protein activity, potential for non-specific binding.[15]Sensorgram, association rate (ka), dissociation rate (kd), affinity (KD).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[3][6]Gold standard for thermodynamics, label-free, in-solution, provides a complete thermodynamic profile.[16]Requires large amounts of pure protein, lower throughput, sensitive to buffer mismatches.Binding isotherm, affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each of the discussed target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. The fundamental principle is that the binding of a small molecule can stabilize its target protein, leading to an increased resistance to thermal denaturation.[10]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis A 1. Culture and treat cells with This compound or vehicle (DMSO) B 2. Aliquot treated cells and heat at a range of temperatures A->B C 3. Lyse cells and separate soluble and aggregated protein fractions by centrifugation B->C D 4. Quantify soluble target protein (e.g., by Western Blot) C->D

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A375 melanoma cells for B-Raf) to approximately 80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the treated cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler across a temperature gradient (e.g., 40°C to 70°C) for a set duration (e.g., 3 minutes), followed by a cooling step.[17]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the soluble target protein (e.g., B-Raf or Pim-1) at each temperature point using Western blotting or other protein quantification methods.

Expected Outcome: A successful experiment will show a shift in the melting curve of the target protein to higher temperatures in the presence of the compound, indicating stabilization upon binding.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique that allows for the real-time, label-free analysis of biomolecular interactions.[12][13] It provides detailed kinetic information, including association and dissociation rates.

SPR_Workflow cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Acquisition cluster_3 Kinetic Analysis A 1. Immobilize purified target kinase (e.g., B-Raf) onto the sensor chip B 2. Inject varying concentrations of This compound over the sensor surface A->B C 3. Monitor the change in refractive index in real-time to generate a sensorgram B->C D 4. Fit the sensorgram data to a binding model to determine ka, kd, and KD C->D

Caption: Surface Plasmon Resonance (SPR) Workflow.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize the purified recombinant target kinase (e.g., B-Raf or Pim-1) onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).

    • The immobilization density should be optimized to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer. The buffer should contain a small percentage of DMSO if the compound is dissolved in it.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate.

    • Monitor the association of the compound with the immobilized kinase in real-time.

    • After the association phase, switch to running buffer to monitor the dissociation of the compound.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using appropriate software.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Expected Outcome: The sensorgrams will show a concentration-dependent binding response. A good fit to a binding model will provide quantitative measures of the binding affinity and kinetics.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[16] It directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[16]

ITC_Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Heat Measurement cluster_3 Data Analysis A 1. Prepare purified target kinase and This compound in identical, degassed buffer B 2. Titrate the compound from a syringe into the kinase solution in the sample cell A->B C 3. Measure the heat released or absorbed after each injection B->C D 4. Integrate the heat signals and fit to a binding model to determine thermodynamic parameters C->D

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare the purified target kinase and this compound in the exact same, thoroughly degassed buffer to minimize heats of dilution.[16]

    • The concentration of the compound in the syringe should typically be 10-20 times that of the protein in the sample cell.[16]

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the compound into the sample cell while monitoring the heat changes.

  • Data Acquisition:

    • The instrument records the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat signals from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Expected Outcome: A sigmoidal binding isotherm will be generated, from which the thermodynamic parameters of the interaction can be derived, providing deep insights into the binding mechanism.

Conclusion

Confirming the target engagement of a novel compound like this compound is a non-negotiable step in the drug discovery pipeline. By employing a combination of orthogonal techniques such as CETSA, SPR, and ITC, researchers can build a compelling and robust data package that not only validates the direct binding of the compound to its intended target but also provides critical insights into its mechanism of action. This integrated approach, grounded in sound biophysical principles and meticulous experimental execution, is essential for making informed decisions and advancing promising molecules toward clinical development.

References

A Comparative Guide to the Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure with significant therapeutic potential.[1] This guide provides an in-depth, objective comparison of the cytotoxic performance of various pyrazolo[1,5-a]pyrimidine analogs, supported by experimental data from peer-reviewed studies. We will delve into their mechanism of action, present comparative cytotoxicity data, and provide detailed experimental protocols to empower your research endeavors.

The Rise of Pyrazolo[1,5-a]pyrimidines in Oncology

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, most notably its potent antitumor effects.[1][2] These compounds are recognized as bioisosteres of purines, enabling them to interact with a variety of biological targets, particularly protein kinases, which are pivotal regulators of cell cycle progression and are frequently dysregulated in cancer.[3]

Mechanism of Action: Potent Inhibition of Cyclin-Dependent Kinases

A primary mechanism underlying the cytotoxic effects of many pyrazolo[1,5-a]pyrimidine analogs is their ability to inhibit cyclin-dependent kinases (CDKs).[4] CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, control the progression of the cell cycle. Aberrant CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of key substrates required for cell cycle transitions.[3] This inhibition leads to cell cycle arrest, typically at the G1/S or G2/M phases, and can subsequently induce apoptosis (programmed cell death).[5] For instance, the pyrazolo[1,5-a]pyrimidine derivative BS-194 has been shown to be a potent inhibitor of CDK1, CDK2, and CDK9, leading to potent antiproliferative activity across a wide range of cancer cell lines.[4]

CDK_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Pyrazolo[1,5-a]pyrimidine CDK_Cyclin CDK/Cyclin Complex P_Substrate Phosphorylated Substrate CDK_Cyclin->P_Substrate Phosphorylation ATP ATP ATP->CDK_Cyclin Binds Substrate Substrate Protein Substrate->CDK_Cyclin Cell_Cycle_Progression Cell Cycle Progression P_Substrate->Cell_Cycle_Progression Pyrazolo_Analog Pyrazolo[1,5-a]pyrimidine Analog Inactive_CDK Inactive CDK/Cyclin Pyrazolo_Analog->Inactive_CDK Binds to ATP pocket CDK_Cyclin_2 CDK/Cyclin Complex Pyrazolo_Analog->CDK_Cyclin_2 Cell_Cycle_Arrest Cell Cycle Arrest Inactive_CDK->Cell_Cycle_Arrest

Caption: Mechanism of CDK inhibition by pyrazolo[1,5-a]pyrimidine analogs.

Comparative Cytotoxicity Data of Pyrazolo[1,5-a]pyrimidine Analogs

The cytotoxic efficacy of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected analogs against various human cancer cell lines, providing a snapshot of their comparative potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1 H4-FluorophenylCNMCF-7 (Breast)1.5-fold more active than Doxorubicin[6]
2 H4-MethoxyphenylCONH2HCT-116 (Colon)Potent Activity[7]
3 (BS-194) Varied AmineSubstituted PhenylHMultiple (NCI-60)Mean GI50 = 0.28[4]
4 BenzothiazoleHHHOP-92 (Lung)3.45[5]
5 BenzothiazoleHHCCRF-CEM (Leukemia)16.34[5]
6s FuranSubstituted PhenylCOOEtRFX 393 (Renal)11.70[8][9]
6t ThiopheneSubstituted PhenylCOOEtRFX 393 (Renal)19.92[8][9]
7 H4-Bromophenyl4-MethoxyphenylazoMultiple65-49% cell survival[6]

Doxorubicin is a standard chemotherapy drug used as a positive control. GI50 is the concentration causing 50% growth inhibition.

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key structure-activity relationships that can guide the design of more potent pyrazolo[1,5-a]pyrimidine-based anticancer agents:

  • Substitution at C7: The nature of the substituent at the C7 position significantly influences cytotoxicity. Aromatic and heteroaromatic groups, such as the 4-fluorophenyl in compound 1 and the benzothiazole moiety in compounds 4 and 5 , are often associated with potent activity.[5][6]

  • Substitution at C5: Modifications at the C5 position also play a crucial role. For instance, the presence of a 4-methoxyphenyl group in compound 2 contributes to its efficacy against colon cancer cells.[7]

  • Substitution at C3: The introduction of a nitrile (CN) or carboxamide (CONH2) group at the C3 position appears to be favorable for anticancer activity, as seen in compounds 1 and 2 .[6][7]

  • Halogenation: The presence of halogen atoms on the substituted aryl rings can enhance lipophilicity and, consequently, cytotoxic activity.[1]

  • Combined Substituent Effects: Often, a combination of favorable substituents leads to the most potent compounds. For example, the dual CDK2/TRKA inhibitor 6t showcases how different heterocyclic rings at R1 can modulate activity.[8][9]

Caption: Key positions for substitution on the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The protocol is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials
  • Pyrazolo[1,5-a]pyrimidine analogs

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrazolo[1,5-a]pyrimidine analogs in the complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment 2. Treat cells with pyrazolo analogs Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 3. Add MTT solution Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Formazan_Solubilization 4. Solubilize formazan with DMSO Incubation_2_4h->Formazan_Solubilization Absorbance_Reading 5. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 6. Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives continue to be a highly promising class of compounds in the development of novel anticancer therapies. Their potent cytotoxic effects, often mediated through the inhibition of key cell cycle regulators like CDKs, make them attractive candidates for further investigation. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation analogs with improved potency and selectivity.

Future research should focus on expanding the diversity of substituents at key positions of the pyrazolo[1,5-a]pyrimidine core to further optimize their pharmacological profiles. In addition to in vitro cytotoxicity screening, promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical cancer models. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective treatments for a range of human malignancies.

References

A Researcher's Guide to Assessing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, leading to several clinically approved drugs.[1][2] Its versatility allows for the targeting of a wide array of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Pim kinases, which are pivotal in cancer cell proliferation and survival.[3] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: off-target activity.[4] Unintended inhibition of other kinases can lead to toxicity or unexpected pharmacological effects, complicating the interpretation of experimental data and potentially derailing clinical development.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of pyrazolo[1,5-a]pyrimidine compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of on- and off-target activities of representative pyrazolo[1,5-a]pyrimidine inhibitors against alternative scaffolds.

The Imperative of Off-Target Profiling

Kinase inhibitors rarely achieve absolute specificity. Off-target effects can arise from direct inhibition of structurally related kinases or even unrelated proteins.[4] These unintended interactions can confound preclinical studies and lead to adverse events in patients. Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of robust scientific inquiry and safe therapeutic design. Proactive and comprehensive off-target screening is essential to build a complete picture of a compound's biological activity.

Experimental Strategies for Unveiling Off-Target Interactions

A multi-pronged approach is crucial for a thorough assessment of off-target effects. Combining in vitro biochemical assays with cell-based methods provides a more complete and physiologically relevant understanding of a compound's selectivity.

In Vitro Kinase Profiling: A Broad-Spectrum View

The initial and most straightforward step in assessing selectivity is to screen the compound against a large panel of purified kinases. This provides a quantitative measure of inhibitory activity (typically as IC50 values) against a wide range of potential off-targets.

This protocol outlines a typical fluorescence-based assay for determining the inhibitory activity of a test compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO to generate a concentration range suitable for IC50 determination.

  • Kinase Reaction Setup:

    • Use a 384-well plate for the assay.

    • Prepare a reaction buffer appropriate for the specific kinase being tested.

    • Add the purified kinase, a suitable peptide substrate, and ATP to each well.

  • Compound Addition:

    • Add a small volume (e.g., 1 µL) of the diluted test compound to the assay wells. Include a DMSO-only control (vehicle) and a positive control inhibitor.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding a detection solution. This solution often contains antibodies that recognize the phosphorylated substrate.

    • The amount of phosphorylated substrate is then quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical technique that assesses the binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heating:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Fractionation:

    • After heating, lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein against the temperature.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

High-Content Phenotypic Screening: An Unbiased Approach to Cellular Effects

Phenotypic screening provides an unbiased assessment of a compound's effects on cellular morphology and function. By analyzing a multitude of cellular features, this approach can reveal unexpected off-target effects that might not be apparent from biochemical assays alone.

  • Cell Plating and Treatment:

    • Plate one or more chosen cell lines in multi-well imaging plates.

    • Treat the cells with the test compound at various concentrations, including a vehicle control.

  • Cell Staining:

    • After a defined incubation period, fix and permeabilize the cells.

    • Stain the cells with a panel of fluorescent dyes that label different cellular compartments and organelles (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Image Acquisition:

    • Acquire images of the stained cells using a high-content imaging system. Capture multiple fields of view per well to ensure robust data.

  • Image Analysis:

    • Use image analysis software to segment the images and identify individual cells and their subcellular compartments.

    • Extract a wide range of quantitative features from each cell, such as size, shape, texture, and fluorescence intensity in each channel.

  • Data Analysis and Phenotypic Profiling:

    • Generate a "phenotypic profile" for each compound treatment by compiling the extracted cellular features.

    • Use multivariate statistical methods and machine learning algorithms to compare the phenotypic profiles of the test compound to a reference library of compounds with known mechanisms of action.

    • Clustering of the test compound's profile with that of a known off-target class can suggest potential unintended activities.

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Inhibitors and Alternatives

To illustrate the importance of off-target assessment, we present a comparative analysis of pyrazolo[1,5-a]pyrimidine-based inhibitors and their alternatives targeting Trk, CDK2, and Pim-1 kinases.

Trk Kinase Inhibitors

Larotrectinib and Entrectinib are both FDA-approved Trk inhibitors, with Larotrectinib being highly selective and Entrectinib being a multi-kinase inhibitor.[5][6]

CompoundPrimary Target(s)On-Target IC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Scaffold Class
Larotrectinib TRKA/B/C5-11->1000Pyrazolo[1,5-a]pyrimidine
Entrectinib TRKA/B/C, ROS1, ALK0.4-1.7JAK2, ROCK1/236, 11/14Indazole

Data compiled from multiple sources.[5][7]

The broader activity profile of Entrectinib, while potentially offering therapeutic advantages in certain contexts, also highlights the increased potential for off-target related side effects.

CDK2 Kinase Inhibitors

Dinaciclib is a pyrazolo[1,5-a]pyrimidine-based CDK inhibitor, while PF-00477736 represents a different chemical scaffold.

CompoundPrimary Target(s)On-Target IC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Scaffold Class
Dinaciclib CDK1/2/5/91-4--Pyrazolo[1,5-a]pyrimidine
PF-00477736 Chk10.9CDK247Pyrrolopyridinone

Data compiled from multiple sources.

Pim-1 Kinase Inhibitors

AZD1208 and SGI-1776 are both inhibitors of Pim kinases, with SGI-1776 exhibiting notable off-target activity.[8][9]

CompoundPrimary Target(s)On-Target IC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Scaffold Class
AZD1208 Pim-1/2/30.4-5.0->1000Benzylidene-1,3-thiazolidine-2,4-dione
SGI-1776 Pim-1/2/37-350Flt3, Haspin44, 34Imidazopyridazine

Data compiled from multiple sources.[8][9]

Visualizing Off-Target Effects: Signaling Pathways and Experimental Workflows

Understanding the signaling context of off-target interactions is crucial for interpreting their potential biological consequences. The following diagrams, generated using Graphviz, illustrate a key off-target pathway and the experimental workflow for off-target assessment.

experimental_workflow cluster_invitro In Vitro Assessment cluster_cellular Cell-Based Assessment compound Pyrazolo[1,5-a]pyrimidine Compound kinase_panel Broad Kinase Panel (>400 kinases) compound->kinase_panel Screening cells Intact Cells compound->cells Treatment ic50 IC50 Determination kinase_panel->ic50 Data Acquisition selectivity Selectivity Profile ic50->selectivity Analysis target_engagement Target Engagement Confirmation selectivity->target_engagement Validate Hits cetsa Cellular Thermal Shift Assay (CETSA) cells->cetsa phenotypic High-Content Phenotypic Screening cells->phenotypic cetsa->target_engagement cellular_effects Unbiased Cellular Effects phenotypic->cellular_effects cellular_effects->selectivity

Caption: Experimental workflow for assessing off-target effects.

rock_pathway cluster_pathway Rho/ROCK Signaling Pathway rhoa RhoA-GTP rock ROCK rhoa->rock Activates limk LIMK rock->limk Phosphorylates & Activates mlcp MLC Phosphatase rock->mlcp Phosphorylates & Inactivates mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates cofilin Cofilin limk->cofilin Phosphorylates & Inactivates actin Actin Stress Fibers cofilin->actin Regulates (Inactive cofilin promotes stress fiber formation) mlcp->mlc Dephosphorylates contraction Cell Contraction & Cytoskeletal Reorganization mlc->contraction entrectinib Entrectinib (Off-Target) entrectinib->rock Inhibits

Caption: Off-target inhibition of the Rho/ROCK pathway by Entrectinib.[10][]

Conclusion: A Path to More Selective and Safer Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly continue to be a valuable starting point for the design of novel kinase inhibitors. However, a deep and early understanding of a compound's off-target profile is paramount for its successful development. By employing a combination of broad-panel in vitro kinase screening, cell-based target engagement assays like CETSA, and unbiased phenotypic profiling, researchers can build a comprehensive picture of their compound's biological activity. This rigorous, multi-faceted approach not only de-risks the drug development process but also provides invaluable insights into the compound's mechanism of action, ultimately leading to the development of safer and more effective therapies.

References

A Comparative Guide to the Efficacy of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of targeted therapeutics.[2] This guide focuses on 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a key intermediate and a foundational structure for a range of potent kinase inhibitors. We will provide an in-depth comparison of its structural analogs, delving into the structure-activity relationships (SAR) that govern their efficacy against critical cancer-associated kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase delta (PI3Kδ). This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own research.

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core has been extensively explored for its potential as a protein kinase inhibitor.[3] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[1][3] Compounds based on this scaffold often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[3] The versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Structural Analogs and Comparative Efficacy

The following sections detail the synthesis and comparative efficacy of structural analogs of this compound. The parent compound serves as a crucial building block for the synthesis of more complex and potent derivatives.

Amide Derivatives at the 3-Position: Enhancing Potency and Exploring New Interactions

The carboxylic acid group at the 3-position is a prime site for modification. Conversion to a wide range of amides allows for the exploration of additional interactions within the kinase active site. A study by Hassan et al. demonstrated the synthesis of various amide derivatives with notable biological activities.[5] For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide from its corresponding carboxylic acid precursor yielded a compound with effective inhibition of cancer cell proliferation.[6]

Table 1: Comparative Efficacy of 3-Carboxamide Analogs

Compound IDR Group (at 3-position)Target KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
Parent Acid -COOH-----
Analog 1 -CONH-(3,4-dimethoxyphenyl)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Analog 2 -CON(CH3)2 (with 5-(4-fluorophenyl) and 7-CF3)Not SpecifiedNot SpecifiedVariousEffective Inhibition[6]
Analog 3 (BS-194) Varied substitutionsCDK2/Cyclin A3HCT1160.28[8]

Note: Direct comparative data for the parent carboxylic acid is limited in the reviewed literature, as it is primarily used as a synthetic intermediate. Its intrinsic activity is likely to be significantly lower than its derivatized analogs.

Modifications at the 5 and 7-Positions: Tuning Selectivity and Physicochemical Properties

Substitutions on the pyrimidine ring, specifically at the 5 and 7-positions, have a profound impact on the molecule's interaction with the target kinase and its overall drug-like properties. A study on pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors highlighted the importance of a morpholine group at the 7-position for establishing a crucial hydrogen bond with Val-828 in the hinge region of the kinase.[9]

Further modifications at the 5-position with various aryl and heteroaryl groups have been shown to enhance potency and selectivity. For example, the introduction of an indole group at the C(5) position can form an additional hydrogen bond with Asp-787, further anchoring the inhibitor in the active site.[9]

Table 2: Efficacy of Analogs with Modifications at C5 and C7

Compound IDC5-SubstituentC7-SubstituentTarget KinaseIC50 (nM)Selectivity (PI3Kα/δ)Reference
CPL302415 2-difluoromethylbenzimidazolemorpholinePI3Kδ1879[10]
Analog 4 IndolemorpholinePI3KδLow nMHigh[9]
Analog 5 PhenylPyridin-2-ylmethylamineM.tbMIC90 (µg/mL)Not Applicable[11]

These structure-activity relationships underscore the importance of multi-point optimization of the pyrazolo[1,5-a]pyrimidine scaffold to achieve high potency and selectivity.

Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidine Analogs

The anticancer effects of these compounds are primarily mediated through the inhibition of key signaling pathways that control cell cycle progression and proliferation.

The CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[12] The formation of cyclin-CDK complexes triggers the phosphorylation of specific substrates, driving the cell through different phases of the cycle.[13] Dysregulation of CDK activity is a common feature in cancer.[8] Pyrazolo[1,5-a]pyrimidine derivatives, such as BS-194, have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest and inhibition of tumor growth.[8]

CDK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Cyclin D/CDK4_6 Cyclin D-CDK4/6 Receptor Tyrosine Kinase->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases Cyclin E/CDK2 Cyclin E-CDK2 E2F->Cyclin E/CDK2 promotes transcription S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry Pyrazolo_pyrimidine_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine_Inhibitor->Cyclin E/CDK2

Caption: The CDK signaling pathway and the point of inhibition.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14][15] Activation of this pathway is a common event in many cancers.[16] Selective inhibitors of the PI3Kδ isoform are of particular interest for the treatment of hematological malignancies and inflammatory diseases.[9] As demonstrated, pyrazolo[1,5-a]pyrimidine analogs have been successfully designed to potently and selectively inhibit PI3Kδ.[10]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Targets Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Targets activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Pyrazolo_pyrimidine_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine_Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase (e.g., CDK2/Cyclin A, PI3Kδ)

  • Kinase substrate (e.g., histone H1 for CDK2, PIP2 for PI3Kδ)

  • ATP

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

Procedure:

  • Prepare a serial dilution of the test compounds in the appropriate buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 values by plotting the percent inhibition against the log of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[17][18][19]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well clear, flat-bottom plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of lead compounds in a mouse model.

Workflow Diagram:

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration of Test Compound or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring for 21 days Endpoint Endpoint Analysis: Tumor Excision and Pharmacodynamic Studies Monitoring->Endpoint

Caption: Workflow for an in vivo tumor xenograft study.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment: Administer the test compound (e.g., 25 mg/kg) orally once daily for 21 days. The control group receives the vehicle.[8]

  • Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for pharmacodynamic studies, such as Western blotting for phosphorylated downstream targets of the inhibited kinase.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of potent and selective kinase inhibitors. Structure-activity relationship studies have demonstrated that modifications at the 3, 5, and 7-positions are critical for optimizing the efficacy and drug-like properties of these compounds. The analogs discussed in this guide exhibit significant potential as anticancer agents, with demonstrated activity against key targets like CDK2 and PI3Kδ.

Future research should focus on further refining the selectivity of these inhibitors to minimize off-target effects. Additionally, a more comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties will be essential for their translation into clinical candidates. The detailed protocols and comparative data provided herein offer a solid foundation for researchers to build upon in the ongoing quest for more effective cancer therapeutics.

References

Safety Operating Guide

Navigating the Safe Handling of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, presents significant opportunities in medicinal chemistry and drug discovery.[1] As with any potent research chemical, a thorough understanding and implementation of safety protocols are paramount to protect laboratory personnel from potential hazards. This guide provides a detailed overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound, grounded in authoritative safety data and best practices in laboratory science.

Immediate Safety and Hazard Assessment

According to the Safety Data Sheet (SDS) for this compound (CAS No. 90349-23-8), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)[2]

  • Causes skin irritation (Category 2)[2]

  • Causes serious eye irritation (Category 2A)[2]

  • May cause respiratory irritation (Specific target organ toxicity-single exposure, Category 3)[2]

These classifications necessitate a stringent approach to exposure control. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Therefore, a multi-layered PPE strategy is essential.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.Protects against airborne particles and potential splashes, preventing serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). A chemical-resistant lab coat, fully buttoned. Fully enclosed shoes made of a chemical-resistant material.Prevents skin contact, which can cause irritation.[2] Gloves should be inspected before use and changed immediately upon contamination.
Respiratory Protection All handling of the solid compound should occur in a certified chemical fume hood to prevent the formation and inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator is required.[3]Mitigates the risk of respiratory tract irritation from inhaling the fine powder.[2]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any dust or spills.[3]

  • Ventilation: Ensure the chemical fume hood is functioning correctly and has been recently certified before beginning any work.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: lab coat, safety goggles, face shield (if necessary), and gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and lab coat.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Chemical Fume Hood) check_hood Verify Fume Hood Certification prep_area->check_hood locate_safety Locate Eyewash/Shower check_hood->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe weigh Weigh Compound in Hood don_ppe->weigh Proceed to Handling transfer Transfer with Spatula weigh->transfer dissolve Dissolve Slowly transfer->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate After Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Waste wash_hands->collect_waste Final Step label_waste Label Hazardous Waste Container collect_waste->label_waste dispose Dispose via Chemical Incineration label_waste->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the compound should be disposed of by dissolving or mixing the material with a combustible solvent and burning it in a regulated chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this chemical down the drain.[2] All waste disposal must be in accordance with federal, state, and local regulations.

Toxicological Insights and Occupational Exposure

While the Safety Data Sheet for this compound does not provide exhaustive toxicological data, the pyrazolopyrimidine scaffold is known to be biologically active.[1][4] Derivatives of this class are investigated for various therapeutic applications, which underscores their potential for potent biological effects.[4] The absence of comprehensive toxicity data necessitates a conservative approach to handling, assuming the compound may have unknown long-term health effects.

No specific Occupational Exposure Limit (OEL) has been established for this compound.[5] In such cases, the principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure. For novel compounds with limited toxicological data, a system of occupational exposure banding is often employed to establish control measures.[6] Given the known hazards, this compound would likely fall into a band requiring stringent engineering controls and a comprehensive PPE program.

By adhering to these guidelines, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.